molecular formula C5H7ClO3 B057283 Ethyl malonyl chloride CAS No. 36239-09-5

Ethyl malonyl chloride

Cat. No.: B057283
CAS No.: 36239-09-5
M. Wt: 150.56 g/mol
InChI Key: KWFADUNOPOSMIJ-UHFFFAOYSA-N
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Description

Ethyl malonyl chloride is a versatile bifunctional reagent that serves as a powerful acylating agent in organic synthesis and materials science. Its molecular structure, featuring both an acyl chloride and an ester functional group, makes it a valuable building block for the introduction of the malonyl moiety into more complex structures. Researchers utilize this compound for its reactivity with a range of nucleophiles, including propargyl alcohols, hydrazines, and amines, enabling the construction of diverse heterocyclic systems and advanced materials. Key Research Applications: Advanced Material Synthesis: A key precursor in the synthesis of liquid-crystalline methanofullerodendrimers, which are hybrid materials with potential applications in optoelectronics and organic photovoltaics due to their self-assembling and electron-accepting properties. [1] [7] Heterocyclic Compound Synthesis: Employed in the preparation of 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are investigated as potential peptidomimetic building blocks in medicinal chemistry. [1] [3] Scaffold for Bioactive Molecules: Used in the synthesis of 3-pyrrolin-2-ones via amidation with propargylamines followed by a base-catalyzed 5- exo-dig cyclization, demonstrating its utility in constructing nitrogen-containing heterocycles. [1] [3] Specifications & Handling: Parameter Specification CAS RN 36239-09-5 Molecular Formula C 5 H 7 ClO 3 Molecular Weight 150.56 g/mol Boiling Point 79-83 °C (22-25 mmHg) [1] [2] Density ~1.18-1.19 g/mL [1] [3] Flash Point ~64 °C (Combustible liquid) [1] [2] Safety and Storage: This compound is a moisture-sensitive material and must be stored in a cool place (recommended 2-8°C) under an inert atmosphere. [1] [2] It is classified as a combustible liquid and causes severe skin burns and eye damage. [2] [3] Always refer to the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE). This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-3-oxopropanoate
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InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KWFADUNOPOSMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID80189786
Record name Ethyl 3-chloro-3-oxopropionate
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Molecular Weight

150.56 g/mol
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CAS No.

36239-09-5
Record name Ethyl 3-chloro-3-oxopropanoate
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Record name Ethyl 3-chloro-3-oxopropionate
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Record name Ethyl 3-chloro-3-oxopropionate
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Record name Ethyl 3-chloro-3-oxopropionate
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Record name ETHYL 3-CHLORO-3-OXOPROPIONATE
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Foundational & Exploratory

Ethyl malonyl chloride synthesis from ethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl Malonyl Chloride from Ethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 36239-09-5), also known as ethyl 3-chloro-3-oxopropanoate, is a highly reactive chemical intermediate crucial for the synthesis of various pharmaceutical compounds, agrochemicals, and fine chemicals.[1] Its bifunctional nature, containing both an ester and a highly reactive acyl chloride group, makes it a versatile building block in organic synthesis, particularly for creating heterocyclic compounds and β-keto esters.[1] This document provides a comprehensive technical overview of the primary synthesis routes for preparing this compound from ethyl malonate, complete with detailed experimental protocols, tabulated quantitative data, and process-flow visualizations to support research and development activities.

Introduction

This compound is a colorless to pale yellow liquid characterized by a sharp, pungent odor typical of acyl chlorides.[1] It is highly susceptible to hydrolysis and must be handled under anhydrous conditions.[1] The synthesis of this compound has been a subject of interest since the early 20th century as part of broader explorations into malonic acid derivatives.[1] This guide focuses on the most prevalent and practical synthetic strategies, providing the technical detail necessary for laboratory-scale preparation.

Synthesis Pathways

Two primary pathways are commonly employed for the synthesis of this compound, starting from diethyl malonate.

  • Pathway 1: Direct Chlorination of Ethyl Malonate. This method involves the direct reaction of ethyl malonate with a potent chlorinating agent. However, achieving selective monochlorination can be challenging.

  • Pathway 2: Three-Step Synthesis via Monoethyl Malonic Acid. This is a more controlled and widely cited method. It involves the selective hydrolysis of one ester group of diethyl malonate, followed by acidification to form monoethyl malonic acid (also known as ethyl hydrogen malonate), which is then chlorinated.[2]

This guide will focus on the more controlled and higher-yielding three-step pathway.

Overall Synthesis Workflow

The three-step synthesis provides a reliable method for producing this compound with high conversion rates. The process begins with the selective saponification of diethyl malonate, followed by hydrolysis and a final chlorination step.

G cluster_0 Step 1: Selective Saponification cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination A Diethyl Malonate B Potassium Ethyl Malonate A->B  KOH / Ethanol (B145695)   C Monoethyl Malonic Acid (Ethyl Hydrogen Malonate) B->C  Conc. HCl   D This compound C->D  SOCl₂ (Thionyl Chloride)  

Caption: Three-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis pathway.

Step 1: Preparation of Potassium Ethyl Malonate

This procedure is adapted from a well-established method for the selective mono-saponification of diethyl malonate.[3]

Protocol:

  • Charge a 2-liter three-necked flask, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (fitted with a calcium chloride drying tube), with 100 g (0.625 mole) of diethyl malonate and 400 ml of absolute ethanol.

  • Begin stirring and add a solution of 35 g of potassium hydroxide (B78521) pellets (85% minimum assay) in 400 ml of absolute ethanol through the dropping funnel over a period of 1 hour at room temperature. A white crystalline precipitate will form.

  • After the addition is complete, allow the mixture to stand overnight at room temperature.

  • Heat the mixture to boiling on a steam bath and filter while hot using suction (a steam-heated Büchner funnel is recommended).

  • Cool the filtrate in an ice bath to complete the precipitation of the potassium salt.

  • Collect the salt by suction filtration, wash with a small amount of diethyl ether, and dry under reduced pressure.

  • Concentrate the mother liquor to approximately 100-125 ml to obtain an additional crop of the salt.

Step 2: Preparation of Monoethyl Malonic Acid (Ethyl Hydrogen Malonate)

This step involves the acidification of the potassium salt to yield the free mono-acid.[3]

Protocol:

  • In a 250-ml three-necked flask equipped with a stirrer, dropping funnel, and thermometer, charge 80 g (0.470 mole) of potassium ethyl malonate and 50 ml of water.

  • Cool the mixture to 5°C using an ice bath.

  • Add 40 ml of concentrated hydrochloric acid dropwise over 30 minutes, ensuring the temperature is maintained below 10°C.

  • Filter the mixture with suction to remove the precipitated potassium chloride, and wash the precipitate with 75 ml of diethyl ether.

  • Separate the aqueous layer of the filtrate and extract it with three 50-ml portions of diethyl ether.

  • Combine all the ether layers, dry over anhydrous magnesium sulfate, and remove the ether by distillation to yield the crude monoethyl malonic acid.

Step 3: Chlorination to this compound

The final step is the conversion of the carboxylic acid group to an acyl chloride using a chlorinating agent such as thionyl chloride.[2]

Protocol:

  • To the crude monoethyl malonic acid obtained from the previous step, add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. The reaction can be performed with or without a solvent like methylene (B1212753) chloride.[2]

  • If using a solvent, dissolve the monoethyl malonic acid in anhydrous methylene chloride in a flask equipped with a reflux condenser and a gas outlet to scrub the evolving HCl and SO₂ gases.

  • Add the thionyl chloride dropwise. The reaction is slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 40-45°C) for 1-3 hours until gas evolution ceases.[2] The progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.[1][4]

Quantitative Data Summary

The efficiency of the chlorination step is a critical factor for the overall yield. The choice of solvent has been shown to significantly impact the conversion rate.

Table 1: Reaction Conditions and Yields for Chlorination Step

Starting Material Chlorinating Agent Solvent Temperature (°C) Time (h) Conversion/Yield (%) Reference
Monoethyl Malonic Acid Thionyl Chloride Methylene Chloride 40-45 (Reflux) 1 84.39 (Conversion) [2]
Monoethyl Malonic Acid Thionyl Chloride None (Solvent-free) 40-45 (Reflux) 1 98.23 (Conversion) [2]

| Not Specified | Thionyl Chloride | Toluene | Reflux | 24 | 70 (Yield) |[4] |

Table 2: Physical and Spectroscopic Properties of this compound

Property Value Reference
CAS Number 36239-09-5 [1][5]
Molecular Formula C₅H₇ClO₃ [1][5]
Molecular Weight 150.56 g/mol [5][6]
Appearance Colorless to pale yellow liquid [1]
Boiling Point 79-80 °C @ 25 mmHg [7][8]
Refractive Index (n20/D) 1.429 [7][8]

| Purity (Typical) | ≥95% |[9] |

Reaction Mechanism Visualization

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

G cluster_0 Chlorination Mechanism with Thionyl Chloride RCOOH Monoethyl Malonic Acid (R-COOH) Intermediate1 Protonated Chlorosulfite Ester (Intermediate) RCOOH->Intermediate1 Nucleophilic attack on sulfur SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 Loss of SO₂ and Cl⁻ Product This compound (R-COCl) Intermediate2->Product Attack by Cl⁻ Byproducts SO₂ + HCl Intermediate2->Byproducts

Caption: Mechanism of Acyl Chloride Formation.

Safety and Handling

This compound is a corrosive and lachrymatory compound.[1] It reacts vigorously with water and other protic solvents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

Conclusion

The synthesis of this compound from diethyl malonate is most reliably achieved through a three-step process involving saponification, hydrolysis, and subsequent chlorination. The solvent-free chlorination of monoethyl malonic acid with thionyl chloride offers a high conversion rate of over 98%.[2] Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity. The detailed protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl malonyl chloride, a derivative of malonic acid, is a highly reactive bifunctional molecule widely employed in organic synthesis.[1][2] Its utility stems from the presence of two distinct reactive sites: an acyl chloride and an ethyl ester. This unique structure allows for selective reactions, making it a valuable building block in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1] It is soluble in common organic solvents but reacts with water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₇ClO₃
Molecular Weight 150.56 g/mol
CAS Number 36239-09-5[1]
Appearance Clear colorless to yellow liquid[3]
Boiling Point 79-80 °C at 25 mmHg
Density 1.176 g/mL at 25 °C
Refractive Index (n20/D) 1.429
Flash Point 64 °C (147.2 °F) - closed cup
Solubility Soluble in organic solvents, reacts with water[1]
Stability Moisture sensitive[1]
Storage Temperature 2-8°C under an inert atmosphere

Table 2: Spectroscopic Data of this compound

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃) δ (ppm): 1.32 (t, 3H, J=7.1 Hz, -CH₃), 3.95 (s, 2H, -CH₂-), 4.25 (q, 2H, J=7.1 Hz, -OCH₂-)
¹³C NMR (CDCl₃) δ (ppm): 13.9 (-CH₃), 49.5 (-CH₂-), 62.5 (-OCH₂-), 165.8 (C=O, ester), 170.2 (C=O, acyl chloride)
IR (neat) ν (cm⁻¹): ~1740 (C=O stretch, ester), ~1800 (C=O stretch, acyl chloride), ~1180 (C-O stretch)

Synthesis of this compound

This compound is typically synthesized from diethyl malonate in a two-step process. First, diethyl malonate undergoes selective saponification to yield the mono potassium salt of ethyl malonic acid. This is followed by hydrolysis and subsequent chlorination with thionyl chloride.[2]

synthesis_workflow cluster_reagents diethyl_malonate Diethyl Malonate potassium_salt Potassium Ethyl Malonate diethyl_malonate->potassium_salt 1. Saponification koh KOH, Ethanol (B145695) monoethyl_malonic_acid Monoethyl Malonic Acid potassium_salt->monoethyl_malonic_acid 2. Hydrolysis hcl HCl ethyl_malonyl_chloride This compound monoethyl_malonic_acid->ethyl_malonyl_chloride 3. Chlorination socl2 SOCl₂, Reflux

Synthesis of this compound from Diethyl Malonate.

Experimental Protocol: Synthesis of this compound[2][5]

Step 1: Preparation of Potassium Ethyl Malonate

  • In a suitable flask, dissolve potassium hydroxide (B78521) (1 equivalent) in absolute ethanol.

  • To this solution, add diethyl malonate (1 equivalent) dropwise with stirring at room temperature.

  • Continue stirring overnight.

  • Heat the mixture to boiling and filter while hot to remove any impurities.

  • Cool the filtrate in an ice bath to precipitate the potassium ethyl malonate.

  • Collect the salt by suction filtration, wash with a small amount of cold ether, and dry under reduced pressure.

Step 2: Preparation of Monoethyl Malonic Acid

  • In a flask, dissolve the potassium ethyl malonate in water.

  • Cool the solution to 5°C in an ice bath.

  • Slowly add concentrated hydrochloric acid (excess) while maintaining the temperature below 10°C.

  • Filter the precipitated potassium chloride.

  • Extract the aqueous layer with ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield monoethyl malonic acid.

Step 3: Preparation of this compound

  • In a round-bottomed flask equipped with a reflux condenser and a gas outlet, place the monoethyl malonic acid (1 equivalent).

  • Add thionyl chloride (2 equivalents) and reflux the mixture for 1 hour at 40-45°C.[2] The reaction can be performed with or without a solvent like methylene (B1212753) chloride.[2] The solvent-free method has been reported to give higher conversions (up to 98%).[2]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Reactivity of this compound

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution. The adjacent methylene group, activated by both the ester and the acyl chloride, is also a site for chemical modification.

reactivity_diagram cluster_reactions Reactions with Nucleophiles EMC This compound Amine Primary/Secondary Amine (R₂NH) EMC->Amine Amidation Alcohol Alcohol (R'OH) EMC->Alcohol Esterification Water Water (H₂O) EMC->Water Hydrolysis Carbanion Carbanion (e.g., Grignard, Enolate) EMC->Carbanion Acylation Amide N-Substituted Amide Amine->Amide Ester Diester Alcohol->Ester Acid Monoethyl Malonic Acid Water->Acid Ketoester β-Ketoester Carbanion->Ketoester

General Reactivity of this compound with Nucleophiles.

Reactions with Amines (Amidation)

This compound reacts readily with primary and secondary amines to form N-substituted ethyl malonamates. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.[4]

Experimental Protocol: Synthesis of N-Benzyl Ethyl Malonamate

  • Dissolve aniline (B41778) (1 equivalent) and pyridine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of this compound (1.05 equivalents) in the same solvent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl), followed by dilute aqueous base (e.g., saturated NaHCO₃), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Reactions with Alcohols (Esterification)

In the presence of a non-nucleophilic base like pyridine, this compound reacts with alcohols to yield the corresponding diethyl malonate derivatives.

Experimental Protocol: Synthesis of Diethyl Malonate from this compound and Ethanol

  • In a flask under an inert atmosphere, dissolve ethanol (1 equivalent) and pyridine (1.1 equivalents) in an anhydrous solvent (e.g., diethyl ether).

  • Cool the mixture in an ice bath.

  • Add this compound (1 equivalent) dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

  • Wash the filtrate with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting diethyl malonate can be purified by distillation.

Synthesis of β-Keto Esters

This compound is a key reagent in the synthesis of β-keto esters. It can react with Grignard reagents or other organometallic compounds, or be used in Claisen-type condensations.[5] A particularly useful application is in the synthesis of β-keto esters from the magnesium enolates of substituted malonic acid half oxyesters in a decarboxylative Claisen condensation.[5]

Experimental Protocol: General Procedure for the Synthesis of β-Keto Esters [5]

  • Prepare the magnesium enolate of a substituted malonic acid half oxyester.

  • React the enolate with this compound as the acylating agent.

  • The reaction proceeds via a decarboxylative Claisen condensation mechanism to yield the functionalized α-substituted β-keto ester.

Applications in Organic Synthesis

The unique reactivity of this compound makes it a versatile intermediate in the synthesis of various important organic molecules.

Synthesis of Heterocyclic Compounds

This compound is a precursor for the synthesis of a variety of heterocyclic compounds, including 3-pyrrolin-2-ones and 1,2,4-oxadiazole (B8745197) derivatives, which are potential peptidomimetic building blocks.

Example: Synthesis of 3-Pyrrolin-2-ones

This compound can be used in the synthesis of 3-pyrrolin-2-ones through amidation with propargylamines followed by a base-catalyzed 5-exo-dig cyclization.

Active Methylene Compound Chemistry

The methylene group in the product of reactions with this compound is often still active and can be used in further synthetic transformations, such as alkylations in malonic ester synthesis.[6][7]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[8] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. It reacts violently with water and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, leading to the efficient synthesis of complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting. The experimental protocols provided in this guide offer a starting point for the practical application of this versatile reagent.

References

An In-Depth Technical Guide to Ethyl Malonyl Chloride: Structure, Functional Groups, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl malonyl chloride, a key reagent in organic synthesis. The document details its molecular structure, the reactivity of its principal functional groups, and provides meticulously outlined experimental protocols for its synthesis and common transformations. All quantitative data has been systematically organized into tables for ease of reference and comparison. Furthermore, key pathways and workflows are illustrated with diagrams generated using the DOT language for enhanced clarity.

Molecular Structure and Functional Groups

This compound, with the chemical formula C₅H₇ClO₃, is a bifunctional organic compound characterized by the presence of both an ethyl ester and an acyl chloride functional group.[1][2] This unique combination of a moderately reactive ester and a highly reactive acyl chloride makes it a versatile building block in the synthesis of a wide array of more complex molecules.[1][3] The significant difference in reactivity between the two carbonyl groups allows for selective chemical transformations.

The acyl chloride moiety is a potent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This high reactivity is attributed to the excellent leaving group ability of the chloride ion and the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl group, which increases the electrophilicity of the carbonyl carbon. Consequently, this compound is highly susceptible to hydrolysis and must be handled under anhydrous conditions.[1]

The ethyl ester group is a more stable functional group that can participate in reactions such as hydrolysis, transesterification, or reduction under specific conditions, which are generally more forcing than those required to react with the acyl chloride. This differential reactivity is fundamental to its utility in multi-step synthetic strategies.

Below is a diagram illustrating the structure of this compound.

Ethyl_Malonyl_Chloride_Structure C1 CH₃ C2 CH₂ C1->C2 O1 O C2->O1 C3 C=O O1->C3 C4 CH₂ C3->C4 C5 C=O C4->C5 Cl Cl C5->Cl

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and for the design of synthetic procedures.

PropertyValueReference
Molecular Formula C₅H₇ClO₃[2]
Molecular Weight 150.56 g/mol [2][3]
CAS Number 36239-09-5[1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 79-80 °C at 25 mmHg[3]
Density 1.176 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.429[3]

Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize the expected signals in its ¹H NMR and IR spectra.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3t3H-O-CH₂-CH₃
~3.6s2H-CO-CH₂ -CO-
~4.2q2H-O-CH₂ -CH₃

Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group
~2980MediumC-H stretch (alkane)
~1810StrongC=O stretch (acyl chloride)
~1740StrongC=O stretch (ester)
~1200StrongC-O stretch (ester)

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent use in common organic transformations.

Synthesis of this compound

The preparation of this compound is typically achieved through a three-step synthesis starting from diethyl malonate.[4] This method involves a selective saponification to the monoester, followed by acidification and subsequent chlorination.

Synthesis_of_Ethyl_Malonyl_Chloride Diethyl_Malonate Diethyl Malonate Potassium_Ethyl_Malonate Potassium Ethyl Malonate Diethyl_Malonate->Potassium_Ethyl_Malonate 1. KOH, Ethanol (B145695) Monoethyl_Malonic_Acid Monoethyl Malonic Acid Potassium_Ethyl_Malonate->Monoethyl_Malonic_Acid 2. HCl Ethyl_Malonyl_Chloride This compound Monoethyl_Malonic_Acid->Ethyl_Malonyl_Chloride 3. SOCl₂

Caption: Three-step synthesis of this compound.

Step 1: Preparation of Potassium Ethyl Malonate from Diethyl Malonate [5]

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place 100 g (0.625 mol) of diethyl malonate and 400 mL of absolute ethanol.

  • While stirring, add a solution of 35 g (0.625 mol) of potassium hydroxide (B78521) in 400 mL of absolute ethanol dropwise over 1 hour at room temperature. A white precipitate will form.

  • Continue stirring for an additional 2 hours after the addition is complete.

  • Heat the mixture to reflux for 30 minutes.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to complete the precipitation.

  • Collect the solid potassium ethyl malonate by suction filtration, wash with a small amount of cold ether, and dry under reduced pressure.

Step 2: Preparation of Monoethyl Malonic Acid [5]

  • In a 250-mL three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer, suspend 80 g (0.470 mol) of potassium ethyl malonate in 50 mL of water.

  • Cool the mixture to 5 °C in an ice bath.

  • Slowly add 40 mL of concentrated hydrochloric acid over 30 minutes, maintaining the temperature below 10 °C.

  • Filter the mixture by suction to remove the precipitated potassium chloride, and wash the precipitate with 75 mL of ether.

  • Separate the aqueous layer of the filtrate and extract it with three 50-mL portions of ether.

  • Combine all the ether layers and dry over anhydrous magnesium sulfate.

  • Remove the ether by rotary evaporation to yield monoethyl malonic acid as an oil.

Step 3: Preparation of this compound [4]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place the monoethyl malonic acid obtained in the previous step.

  • Add thionyl chloride (2 molar equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux at 40-45 °C for 1 hour.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation (boiling point 79-80 °C at 25 mmHg).

Functional Group Transformations

The high reactivity of the acyl chloride functional group allows for a variety of transformations, primarily nucleophilic acyl substitution reactions.

Reactions_of_Ethyl_Malonyl_Chloride Ethyl_Malonyl_Chloride This compound Amide N-Substituted Amide Ethyl_Malonyl_Chloride->Amide R₂NH Ester Diester Ethyl_Malonyl_Chloride->Ester R'OH

Caption: Typical reactions of this compound.

3.2.1. Amide Formation: Reaction with an Amine (General Procedure)

  • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-substituted ethyl malonamide (B141969) can be purified by column chromatography or recrystallization.

3.2.2. Ester Formation: Reaction with an Alcohol (General Procedure) [6][7]

  • Dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) containing a base such as pyridine (B92270) or triethylamine (1.1 equivalents) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add this compound (1.05 equivalents) dropwise to the stirred solution. The reaction is often exothermic.[7]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic phase with dilute aqueous HCl (to remove the base), followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting diethyl ester of the substituted malonic acid can be purified by vacuum distillation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, owing to the presence of two key functional groups with distinct reactivities. Its ability to act as a potent acylating agent, while retaining a modifiable ester group, makes it an important precursor for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1] The experimental protocols provided in this guide offer a practical framework for the synthesis and utilization of this important chemical intermediate. Proper handling and adherence to anhydrous conditions are paramount for successful and safe experimentation.

References

Ethyl malonyl chloride CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on ethyl malonyl chloride, a key reagent in organic synthesis. It covers its chemical identity, physical properties, experimental protocols for its preparation, and its role in synthetic pathways.

Chemical Identification

  • Chemical Name: this compound

  • Synonyms: Ethyl (chloroformyl)acetate, Ethyl 3-chloro-3-oxopropionate, (Chloroformyl)acetic Acid Ethyl Ester, 3-Chloro-3-oxopropionic Acid Ethyl Ester[1][2]

  • CAS Number: 36239-09-5[1][2][3][4]

Physical and Chemical Properties

This compound is a reactive acylating agent used in various chemical syntheses.[5] It is a combustible, corrosive liquid that is sensitive to moisture.[1][6][7] Proper storage and handling are crucial; it should be kept in a cool, dry, well-ventilated area in a tightly sealed container, often under an inert atmosphere like nitrogen or argon, and refrigerated at 2-8°C.[2][3][7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₇ClO₃[3][4]
Molecular Weight 150.56 g/mol [4]
Appearance Colorless to pale yellow/green liquid[1][3][6]
Odor Pungent[3]
Boiling Point 79-80 °C @ 25 mmHg[6][8]
Density 1.176 - 1.196 g/mL @ 20-25 °C[6]
Refractive Index n20/D 1.429[2][6][8]
Solubility Soluble in organic solvents; reacts violently with water[3][9]
Flash Point 64 °C (147.2 °F) - closed cup[2][6]
Storage Temperature 2-8 °C[2]

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized from diethyl malonate via a three-step process.[10] This procedure involves the formation of the monoester acid, followed by chlorination.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Selective Saponification cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination A Diethyl Malonate C Potassium Ethyl Malonate (Monopotassium Salt) A->C Reaction B Potassium Hydroxide (B78521) (in Ethanol) B->C Reagent D Potassium Ethyl Malonate F Ethyl Hydrogen Malonate (Monoethyl Malonic Acid) D->F Reaction E Concentrated HCl E->F Reagent G Ethyl Hydrogen Malonate I This compound G->I Reaction (Reflux @ 40-45°C) H Thionyl Chloride (SOCl₂) H->I Chlorinating Agent

Caption: A three-step workflow for synthesizing this compound.

Methodology:

  • Step 1: Selective Saponification of Diethyl Malonate [10]

    • Objective: To convert the diester into its monopotassium salt.

    • Procedure: Diethyl malonate is reacted with a stoichiometric amount of potassium hydroxide in an alcoholic medium (e.g., ethanol). The reaction selectively saponifies one of the ester groups. After the reaction, the mixture is cooled to precipitate the potassium ethyl malonate salt. The salt is collected by filtration, washed, and dried.[10][11]

  • Step 2: Hydrolysis of Potassium Ethyl Malonate [10]

    • Objective: To form the mono-acid, ethyl hydrogen malonate.

    • Procedure: The prepared potassium ethyl malonate salt is dissolved in water and cooled in an ice bath. Concentrated hydrochloric acid is added slowly while maintaining a low temperature (below 10°C) to hydrolyze the salt.[10][11] This yields ethyl hydrogen malonate (also known as monoethyl malonic acid or carbethoxy acetic acid).[10] The product can be extracted from the aqueous layer using a suitable organic solvent like ether.[11]

  • Step 3: Chlorination of Ethyl Hydrogen Malonate [10]

    • Objective: To convert the carboxylic acid group into an acid chloride.

    • Procedure: Ethyl hydrogen malonate is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂).[10] The reaction can be performed with or without a solvent such as methylene (B1212753) chloride. The solvent-free approach has been shown to yield higher conversion rates.[10] The reaction mixture is refluxed for approximately one hour at 40-45°C.[10] After the reaction is complete, any solvent and excess thionyl chloride are removed, often by distillation, to yield the final product, this compound.[10]

Applications in Synthesis

This compound is a versatile building block in organic chemistry due to its reactive acid chloride functional group.[3][5][12] It serves as a potent acylating agent.

Logical Flow of this compound in Acylation Reactions

G cluster_nucleophiles Nucleophiles cluster_products Reaction Products / Applications A This compound (Acylating Agent) N1 Amines A->N1 Reacts with N2 Alcohols (e.g., Propargyl Alcohols) A->N2 Reacts with N3 Hydrazines A->N3 Reacts with P1 Amides (e.g., for 3-pyrrolin-2-ones) N1->P1 Forms P2 Esters N2->P2 Forms P3 Hydrazides (e.g., for 1,2,4-oxadiazoles) N3->P3 Forms

Caption: Role of this compound as an acylating agent with various nucleophiles.

Key applications include its use in the synthesis of:

  • 3-pyrrolin-2-ones: Via amidation with propargylamines followed by cyclization.[5]

  • 3,5-disubstituted 1,2,4-oxadiazole (B8745197) derivatives: These are valuable as potential peptidomimetic building blocks.[5][12]

  • Pharmaceutical and Agrochemical Intermediates: It serves as a crucial intermediate in producing more complex molecules for these industries.[3]

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[6][7][13] It reacts violently with water and is also combustible.[7][9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[7][13]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Keep away from heat, sparks, open flames, and moisture.[7]

  • First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes and seek immediate medical attention.[13] If on skin, remove contaminated clothing and rinse skin with water.[13] If inhaled, move the person to fresh air and call a poison center or doctor immediately.[13] If swallowed, rinse mouth but do NOT induce vomiting.[7][13]

References

Safety precautions for handling ethyl malonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Ethyl Malonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety precautions and handling guidelines for this compound (CAS No: 36239-09-5). Given its hazardous properties, adherence to stringent safety protocols is critical to ensure the well-being of laboratory personnel and the integrity of research. This compound is a highly reactive acylating agent used in various organic syntheses, including the preparation of pharmaceuticals and other complex molecules.[1][2] Its utility is matched by its hazardous nature, primarily its violent reactivity with water and its corrosivity.[3][4][5]

Chemical and Physical Properties

This compound is a colorless to pale yellow or brown liquid with a sharp, pungent, and acrid odor.[1][2][4] It is crucial to handle this compound under anhydrous conditions to prevent hydrolysis and decomposition.[1]

PropertyValueCitations
CAS Number 36239-09-5[3]
Molecular Formula C5H7ClO3[2]
Molecular Weight 150.56 g/mol [2][6]
Appearance Clear yellow to brown liquid[2]
Odor Acrid, pungent[1][4]
Boiling Point 79-80 °C @ 25 mmHg[2][7]
Density ~1.176 - 1.196 g/mL[6][7]
Flash Point 64 °C (147.2 °F) - closed cup[8][9]
Refractive Index n20/D 1.429[2][7]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance requiring careful management. It is a combustible, corrosive liquid that reacts violently with water.[4][5][9]

Hazard ClassificationCodeDescriptionCitations
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[8][9][10]
Serious Eye Damage H318Causes serious eye damage.[10]
Corrosive to Metals H290May be corrosive to metals.[9][10]
Combustible Liquid H227Combustible liquid.[9]
Supplemental Hazard EUH014Reacts violently with water.[8]
Signal Word Danger[8][10]
GHS Pictogram GHS05 (Corrosion)[8]

Toxicological Summary:

  • Inhalation: Toxic upon inhalation. Vapors and mists may cause severe irritation to the respiratory system.[1][5]

  • Skin Contact: Causes severe skin burns upon contact.[10] It is critical to prevent any skin exposure.[3]

  • Eye Contact: Causes serious and potentially irreversible eye damage.[10]

  • Ingestion: Toxic if swallowed.[1] Ingestion can lead to severe swelling, damage to the delicate tissues of the mouth, throat, and stomach, and presents a danger of perforation.[4][5] Use of gastric lavage or emesis is contraindicated.[4][5]

  • Chronic Exposure: Prolonged or repeated exposure may lead to sensitization and chronic respiratory issues.[1]

  • Hazardous Decomposition: Under thermal stress or in contact with water, it can decompose to release toxic and irritating gases such as hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO2), and phosgene.[1][3][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is mandatory when handling this compound.

Engineering Controls:

  • Ventilation: All handling must be conducted in a well-functioning chemical fume hood or within a closed system equipped with appropriate exhaust ventilation.[3][4][5]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][4]

  • Ignition Sources: All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[3][10] Use explosion-proof electrical equipment.[10]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Required Reagent) Substitution Substitution (Investigate less hazardous acylating agents) Engineering Engineering Controls (Fume Hood, Glove Box, Closed System) Administrative Administrative Controls (SOPs, Training, Restricted Access) PPE Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat)

Caption: Hierarchy of controls for managing risks associated with this compound.

Personal Protective Equipment (PPE):

AreaPPE SpecificationCitations
Eye/Face Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133. A full face shield is also required.[3]
Skin Wear appropriate protective gloves (e.g., neoprene or Viton) and a flame-retardant lab coat. Ensure clothing fully covers the skin.[3][11]
Respiratory Use a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK EN14387) if working outside a fume hood or if ventilation is insufficient. For emergencies or high concentrations, a full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is necessary.[3]

Handling and Storage Procedures

Safe Handling:

  • Handle only under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Do not allow the chemical to come into contact with water or moist air.[4][5]

  • Avoid breathing vapors or mists.[3][5]

  • Take precautionary measures against static discharge.[3][5]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Open containers carefully as they may be under pressure.[10]

Storage:

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][4]

  • Keep containers tightly sealed and protected from moisture.[1][10]

  • Store under an inert atmosphere.[1][3]

  • The recommended storage temperature is 2-8°C.[7]

  • Store locked up and away from incompatible materials such as bases, alcohols, metals, and oxidizing agents.[1][3][10]

Emergency Procedures

Immediate and correct response to an emergency is critical.

First-Aid Measures:

ExposureFirst-Aid ProtocolCitations
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a POISON CENTER or doctor.[3][4][10]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][4][5]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][4][10]
Ingestion Rinse mouth thoroughly with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[3][4][10]

Spill Response: In the event of a spill, follow a structured response plan.

Spill_Response_Workflow Assess Assess Spill (Size, Location, Risk) Alert Alert Personnel & Evacuate Area Assess->Alert PPE Don Full PPE (Gloves, Goggles, Face Shield, Respirator) Alert->PPE Ignition Remove Ignition Sources PPE->Ignition Contain Contain Spill (Use inert, dry absorbent material) Ignition->Contain Collect Collect Absorbed Material (Into a sealed, labeled container) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (As hazardous material) Decontaminate->Dispose

Caption: Workflow for responding to an this compound spill.

  • Evacuate and Alert: Immediately alert others and evacuate non-essential personnel from the spill area.[4][5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear the full personal protective equipment as described in Section 3.[5]

  • Containment: Do not use water.[4][5] Cover the spill with a dry, inert absorbent material such as sand, silica (B1680970) gel, or an acid binder.[3][5]

  • Collection: Carefully collect the absorbed material into a suitable, tightly closed container for hazardous waste.[3][5]

  • Disposal: Dispose of the waste according to all local, regional, and national regulations.[3]

Firefighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][4] Dry sand can also be used.[12]

  • Unsuitable Media: Do not use water, as it reacts violently with this compound.[4]

  • Specific Hazards: The substance is combustible and containers may explode when heated.[3][5] Fire will produce toxic gases like HCl, CO, and CO2.[3]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5] Use water spray only to cool closed containers, preventing contact with the chemical itself.[4]

Experimental Protocol: Safe Quenching

Unreacted this compound must be safely quenched before disposal or workup. This protocol details a controlled method using an alcohol.

Quenching_Workflow Start Start: Prepare Apparatus in Fume Hood Prepare Prepare Quenching Solution (e.g., Isopropanol) Start->Prepare Cool Cool Quenching Solution (Ice Bath, 0-5 °C) Prepare->Cool Add Slowly Add this compound (Dropwise via addition funnel) Cool->Add Monitor Monitor Reaction (Temperature, Gas Evolution) Add->Monitor Stir Stir at Room Temperature (Ensure complete reaction) Monitor->Stir Neutralize Neutralize if Necessary (e.g., with NaHCO3 solution) Stir->Neutralize End Proceed to Workup/Disposal Neutralize->End

Caption: Experimental workflow for the safe quenching of this compound.

Methodology:

  • Preparation: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet connected to a bubbler to vent HCl gas safely into a basic scrubber.

  • Quenching Agent: Charge the flask with an excess of a suitable alcohol (e.g., isopropanol (B130326) or ethanol, approximately 5-10 molar equivalents relative to the acid chloride).[13]

  • Cooling: Cool the flask containing the alcohol in an ice-water bath to 0-5 °C.

  • Addition: Slowly add the this compound dropwise from the dropping funnel to the stirred, cooled alcohol.[13] The reaction is exothermic; maintain a slow addition rate to keep the internal temperature below 20 °C.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for at least one hour to ensure the reaction goes to completion.

  • Neutralization: The resulting solution will be acidic due to the formation of HCl. Before disposal or further workup, it can be slowly and carefully neutralized with a saturated solution of sodium bicarbonate. Be prepared for gas (CO2) evolution.

  • Disposal: Dispose of the final mixture as hazardous waste in accordance with institutional and local regulations.[4]

Waste Disposal

All waste containing this compound, including quenched solutions and contaminated materials, is classified as hazardous waste.[4]

  • Chemical waste generators must consult and comply with all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3][5]

  • Dispose of containers at an approved waste disposal plant.[3][9]

Transport Information

This compound is regulated for transport as a corrosive substance.

RegulationUN NumberProper Shipping NameHazard ClassPacking GroupCitations
DOT / IATA / IMDG UN3265Corrosive liquid, acidic, organic, n.o.s. (this compound)8II[4][5][10]

References

Technical Guide: Stability and Storage of Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl malonyl chloride is a highly reactive chemical intermediate pivotal in various synthetic applications, including the production of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its reactivity, which also dictates its inherent instability. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its decomposition pathways, and outlining best practices for its storage and handling to ensure its quality and prevent hazardous situations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this versatile reagent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are fundamental to understanding its stability and handling requirements.

PropertyValue
Chemical Formula C₅H₇ClO₃
Molecular Weight 150.56 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent, acrid
Boiling Point 79-80 °C at 25 mmHg
Density 1.176 g/mL at 25 °C
Flash Point 64 °C (147.2 °F) - closed cup[1][2]
Solubility Soluble in many organic solvents; reacts violently with water[3]

Chemical Stability and Reactivity

This compound's high reactivity is centered around the electrophilic carbonyl carbon of the acyl chloride group. This makes it susceptible to nucleophilic attack, leading to various degradation pathways.

Hydrolysis

The most significant stability concern for this compound is its rapid and exothermic reaction with water. This hydrolysis reaction results in the formation of monoethyl malonate and corrosive hydrogen chloride gas. The reaction is typically instantaneous, especially with liquid water, but the compound is also highly sensitive to atmospheric moisture.

Decomposition Pathway: Hydrolysis

G EMC This compound (C₅H₇ClO₃) MEM Monoethyl Malonate (C₅H₈O₄) EMC->MEM reacts with Water Water (H₂O) Water->MEM HCl Hydrogen Chloride (HCl) MEM->HCl to form

Caption: Hydrolysis of this compound.

Thermal Decomposition
Incompatible Materials

To ensure stability and prevent hazardous reactions, this compound should be stored away from the following materials:

  • Water and Moisture: Leads to rapid hydrolysis.

  • Alcohols: Reacts to form esters.

  • Bases (e.g., amines, hydroxides): Catalyze decomposition and neutralization reactions.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Metals: May be corrosive to certain metals.[4]

Recommended Storage and Handling Conditions

Proper storage and handling are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound.

ParameterRecommendationRationale
Temperature 2-8°C[1][2][5]Reduces the rate of potential decomposition reactions.
Atmosphere Under an inert atmosphere (e.g., nitrogen, argon)Prevents contact with atmospheric moisture, which causes hydrolysis.
Container Tightly sealed, moisture-proof containersPrevents ingress of moisture and air.
Location Cool, dry, well-ventilated area away from incompatible materialsEnsures a safe storage environment and prevents accidental contact with substances that could cause a reaction.
Handling Precautions
  • Handling Environment: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for larger quantities.

  • Dispensing: Use dry glassware and equipment. It is advisable to flush equipment with an inert gas before use.

  • Spills: In case of a spill, absorb with an inert, dry material (e.g., sand, vermiculite) and dispose of as hazardous waste. Do not use water to clean up spills.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of this compound and a method for assessing its stability.

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge reactor with monoethyl malonate and solvent B Cool to 0-5°C A->B C Add chlorinating agent (e.g., thionyl chloride) dropwise B->C D Stir at 0-5°C for 1-2 hours C->D E Allow to warm to room temperature and stir for several hours D->E F Remove solvent and excess chlorinating agent under reduced pressure E->F G Purify by vacuum distillation F->G G cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 GC Analysis A Prepare solutions of this compound in anhydrous organic solvent B Store aliquots under different conditions (e.g., temperature, light) A->B C At specified time intervals, withdraw a sample B->C D Derivatize the sample (e.g., with an alcohol to form a stable ester) C->D E Inject the derivatized sample onto a GC column D->E F Quantify the peak corresponding to the derivative E->F G Analyze data to determine degradation rate F->G

References

Unveiling the Synthesis of Ethyl Malonyl Chloride: A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Ethyl Malonyl Chloride

This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, a crucial reagent in organic chemistry. The document details the key synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols for its preparation. This guide is an essential resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Introduction

This compound, with the chemical formula C₅H₇ClO₃, is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis.[1] Its importance lies in its ability to introduce the ethyl malonate moiety into molecules, a key step in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty materials. This guide explores the historical context of its discovery and the subsequent development of its synthetic routes, providing a detailed technical resource for the scientific community.

Historical Perspective: The Dawn of a Versatile Reagent

The first synthesis of this compound is noted to have occurred in the early 20th century, emerging from the broader exploration of malonic acid and its derivatives for organic synthesis.[1] While the exact first documented synthesis remains elusive in readily available literature, its use and preparation were established by the 1940s. A notable early reference appears in a 1947 paper in the Journal of the American Chemical Society, which describes the preparation of this compound from monoethyl malonic acid and thionyl chloride. This indicates that the compound was a known and accessible reagent by this time, playing a role in the synthesis of β-keto esters.

The development of its synthesis can be broadly categorized into two main approaches: the direct chlorination of a malonic acid monoester and a multi-step process starting from a diester of malonic acid. These methods have been refined over the years to improve yield, purity, and process safety.

Key Synthesis Methodologies

Two primary routes have been established for the synthesis of this compound, each with its own set of advantages and considerations.

Three-Step Synthesis from Diethyl Malonate

This widely used method involves a three-step sequence starting from the readily available diethyl malonate.

  • Selective Saponification: Diethyl malonate is selectively hydrolyzed to its mono-potassium salt, potassium monoethyl malonate. This step is crucial for achieving the desired mono-acid chloride in the final step.

  • Acidification: The potassium monoethyl malonate is then acidified, typically with a strong acid like hydrochloric acid, to yield monoethyl malonic acid.

  • Chlorination: Finally, monoethyl malonic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce this compound.

This pathway offers a high degree of control and generally results in good yields of the desired product.

Direct Chlorination of Ethyl Malonate

A more direct approach involves the reaction of ethyl malonate with a chlorinating agent such as thionyl chloride or oxalyl chloride.[1] This method, while seemingly simpler, requires careful control of reaction conditions, such as temperature and stoichiometry, to achieve selective monochlorination and minimize the formation of byproducts like malonyl dichloride.[1]

Comparative Analysis of Synthesis Methods

The choice of synthetic route often depends on factors such as scale, desired purity, and available starting materials. The following table summarizes quantitative data from various reported methods.

Synthesis MethodStarting MaterialChlorinating AgentSolventReaction Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Three-Step Synthesis (Chlorination Step)Monoethyl Malonic AcidThionyl ChlorideMethylene (B1212753) Chloride40-45184.39[2]
Three-Step Synthesis (Chlorination Step)Monoethyl Malonic AcidThionyl ChlorideNone40-45198.23[2]
Direct ChlorinationEthyl MalonateThionyl Chloride/Oxalyl ChlorideInert Solvent0-5--[1]

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Preparation of Monoethyl Malonate from Diethyl Malonate

This procedure outlines the synthesis of the key precursor, monoethyl malonate, through the saponification of diethyl malonate followed by acidification.

Step 1: Preparation of Potassium Monoethyl Malonate

  • In a suitable reaction vessel, dissolve potassium hydroxide (B78521) (e.g., 0.5 mol) in absolute ethanol.

  • To this solution, add diethyl malonate (e.g., 0.6 mol) dropwise while stirring at room temperature.

  • Continue stirring for several hours to allow for the selective saponification to the potassium salt of monoethyl malonate, which will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • Dry the potassium monoethyl malonate under vacuum. A typical yield for this step is in the range of 75-85%.

Step 2: Preparation of Monoethyl Malonic Acid

  • Suspend the dried potassium monoethyl malonate in water.

  • Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the solution is acidic (test with litmus (B1172312) paper).

  • The monoethyl malonic acid will separate as an oily layer or can be extracted with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain monoethyl malonic acid.

Synthesis of this compound from Monoethyl Malonic Acid

This protocol describes the final chlorination step to produce this compound.

Method A: With Solvent

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve monoethyl malonic acid (e.g., 1 part by volume) in a dry, inert solvent such as methylene chloride (e.g., 4 parts by volume).[2]

  • Slowly add thionyl chloride (e.g., a 2-fold molar excess) to the solution.[2]

  • Heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 1 hour.[2]

  • After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain crude this compound.

Method B: Solvent-Free

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place monoethyl malonic acid.

  • Carefully add thionyl chloride (e.g., a 2-fold molar excess).[2]

  • Heat the reaction mixture to 40-45°C and maintain for 1 hour.[2]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to yield this compound.

Purification

Crude this compound can be purified by vacuum distillation.[1] It is important to use a dry distillation apparatus and to collect the fraction that distills at the appropriate temperature and pressure.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.

Synthesis_Workflow DiethylMalonate Diethyl Malonate Saponification Selective Saponification (KOH, EtOH) DiethylMalonate->Saponification PotassiumSalt Potassium Monoethyl Malonate Saponification->PotassiumSalt Acidification Acidification (HCl) PotassiumSalt->Acidification MonoethylMalonicAcid Monoethyl Malonic Acid Acidification->MonoethylMalonicAcid Chlorination Chlorination (SOCl₂) MonoethylMalonicAcid->Chlorination EthylMalonylChloride This compound Chlorination->EthylMalonylChloride

Caption: Three-step synthesis of this compound from diethyl malonate.

Direct_Synthesis EthylMalonate Ethyl Malonate Reaction Direct Chlorination EthylMalonate->Reaction ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->Reaction EthylMalonylChloride This compound Reaction->EthylMalonylChloride

References

Spectroscopic and Synthetic Profile of Ethyl Malonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of ethyl malonyl chloride, a key reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, alongside a detailed experimental protocol for its preparation. A visual representation of the synthetic workflow is also provided to facilitate understanding.

Spectroscopic Data

The structural elucidation of this compound is supported by characteristic spectroscopic data. Due to the limited availability of directly published spectra, the following data is a composite of information from various chemical databases and spectral predictions for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.30Triplet3H-CH₃
~3.60Singlet2H-CH₂-
~4.25Quartet2H-O-CH₂-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~14.0-CH₃
~50.0-CH₂-
~62.0-O-CH₂-
~165.0Ester C=O
~170.0Acid Chloride C=O
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1810 - 1790StrongC=O stretch (Acid Chloride)
~1740 - 1720StrongC=O stretch (Ester)
~1300 - 1150MediumC-O stretch (Ester)

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of a monoester of malonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1] This method provides a reliable route to the desired acid chloride.

Materials and Equipment
  • Monoethyl malonic acid (or its potassium salt)

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., dichloromethane, optional)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum distillation apparatus

Procedure
  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel is charged with monoethyl malonic acid. If starting from the potassium salt, the free acid is first generated by acidification with a strong acid like HCl, followed by extraction and drying.

  • Chlorination: Thionyl chloride (in a molar ratio of approximately 2:1 to the monoethyl malonic acid) is added dropwise to the flask at a controlled temperature, typically between 0-5°C, under an inert atmosphere to minimize side reactions.[1] The reaction can be performed neat or in an inert solvent like methylene (B1212753) chloride.

  • Reaction Progression: After the addition of thionyl chloride is complete, the reaction mixture is gradually warmed and refluxed for approximately one hour at 40-45°C.

  • Work-up and Purification: Upon completion of the reaction, the excess thionyl chloride and any solvent are removed by distillation, initially at atmospheric pressure and then under vacuum. The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from diethyl malonate, a common starting material.

SynthesisWorkflow Figure 1: Synthesis of this compound DiethylMalonate Diethyl Malonate Saponification Selective Saponification (e.g., KOH/EtOH) DiethylMalonate->Saponification PotassiumSalt Potassium Ethyl Malonate Saponification->PotassiumSalt Acidification Acidification (e.g., HCl) PotassiumSalt->Acidification MonoethylMalonicAcid Monoethyl Malonic Acid Acidification->MonoethylMalonicAcid Chlorination Chlorination (SOCl₂) MonoethylMalonicAcid->Chlorination EthylMalonylChloride This compound Chlorination->EthylMalonylChloride

Caption: Synthetic pathway from diethyl malonate to this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of β-Keto Esters Using Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of β-keto esters is a cornerstone transformation in organic chemistry, providing key intermediates for the construction of a wide array of complex molecules, including pharmaceuticals, natural products, and fine chemicals. The 1,3-dicarbonyl motif of β-keto esters allows for a diverse range of subsequent chemical manipulations. One effective method for the synthesis of β-keto esters involves the acylation of enolates or their equivalents with acylating agents. Ethyl malonyl chloride, a derivative of malonic acid, serves as a potent C3 synthon in these reactions, enabling the direct introduction of an ethoxycarbonylmethyl group.

This document provides detailed application notes and experimental protocols for the synthesis of β-keto esters utilizing this compound and related malonic acid derivatives. The methodologies discussed focus on the C-acylation of active methylene (B1212753) compounds, particularly through the use of magnesium enolates, a strategy known for promoting efficient C-acylation over O-acylation.

Core Concepts and Reaction Mechanisms

The fundamental reaction pathway for the synthesis of β-keto esters using this compound involves the nucleophilic attack of an enolate ion on the electrophilic carbonyl carbon of the acyl chloride. The choice of base and reaction conditions is crucial to favor the formation of the desired carbon-carbon bond (C-acylation) over the competing oxygen acylation (O-acylation).

A widely employed and effective strategy is the use of magnesium enolates. The magnesium ion chelates with the enolate, increasing the steric hindrance around the oxygen atom and thereby directing the acylation to the α-carbon. This is often achieved by treating an active methylene compound with a magnesium alkoxide or by using a combination of magnesium chloride (MgCl₂) and a tertiary amine base.

The general mechanism can be visualized as follows:

  • Enolate Formation: A base abstracts an acidic α-proton from an active methylene compound (e.g., a ketone, ester, or malonate derivative) to form an enolate. In magnesium-mediated reactions, this results in a magnesium enolate.

  • Nucleophilic Acyl Substitution: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of this compound.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, eliminating a chloride ion to yield the β-keto ester.

In some variations, a decarboxylation step may follow the acylation, particularly when using malonic acid half-esters as the nucleophile.

Data Presentation

The following tables summarize representative yields for the synthesis of β-keto esters using malonic acid derivatives, based on literature precedents.

Table 1: Synthesis of β-Keto Esters via Condensation of Potassium Monoethyl Malonate with Acyl Chlorides [1]

Acyl Chloride (R-COCl)Product (R-COCH₂COOEt)Yield (%)Purity (GC, %)
Propionyl chlorideEthyl propionylacetate66.899.2
Butyryl chlorideEthyl butyrylacetate70.2>99
Isobutyryl chlorideEthyl isobutyrylacetate65.5>99

Reaction Conditions: Potassium monoethyl malonate, MgCl₂, pyridine (B92270), ethyl acetate (B1210297), 0-20°C, followed by HCl workup.[1]

Table 2: Representative Yields for Decarboxylative Claisen Condensation of Substituted Malonic Acid Half Oxyesters (SMAHOs) with Acyl Chlorides [2]

SMAHOAcyl ChlorideProductYield (%)
2-Carboxy-2-phenylacetic acid ethyl esterBenzoyl chlorideEthyl 2-phenyl-3-oxo-3-phenylpropanoate85
2-Carboxy-2-methylacetic acid ethyl ester4-Methoxybenzoyl chlorideEthyl 2-(4-methoxyphenyl)-3-oxobutanoate78
2-Carboxy-2-benzylacetic acid ethyl esterCyclohexanecarbonyl chlorideEthyl 2-benzyl-3-cyclohexyl-3-oxopropanoate92

Reaction Conditions: i-PrMgCl, THF, -20°C to room temperature.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of β-Keto Esters via Magnesium-Mediated Acylation of Potassium Monoethyl Malonate[1]

This protocol is adapted from a patented procedure and demonstrates a robust method for synthesizing β-keto esters.

Materials:

  • Potassium monoethyl malonate

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Pyridine

  • Acyl chloride (e.g., propionyl chloride)

  • Ethyl acetate (anhydrous)

  • 10% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add potassium monoethyl malonate (1.0 eq) and anhydrous ethyl acetate.

  • Formation of Magnesium Complex: To the stirred suspension, slowly add anhydrous MgCl₂ (1.2 eq) followed by pyridine (2.5 eq).

  • Reaction: Stir the resulting mixture at room temperature for 3-5 hours.

  • Acylation: Cool the reaction mixture to 0-5°C using an ice bath. Add the acyl chloride (0.75 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction Progression: Allow the reaction to warm to 5-20°C and stir for 8-12 hours.

  • Workup: Cool the reaction mixture and add 10% HCl solution while maintaining the temperature between 5-20°C. Continue stirring for 1-3 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers and wash with saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by vacuum distillation to yield the pure β-keto ester.

Mandatory Visualizations

Reaction Pathway for Magnesium-Mediated Acylation

reaction_pathway reactant reactant reagent reagent intermediate intermediate product product condition condition A Potassium Monoethyl Malonate C Magnesium Enolate Intermediate A->C 1. MgCl₂, Pyridine 2. Room Temp, 3-5h B Acyl Chloride (R-COCl) B->C 0-5°C D β-Keto Ester C->D 1. 5-20°C, 8-12h 2. HCl (aq)

Caption: General reaction scheme for the synthesis of β-keto esters.

Experimental Workflow for β-Keto Ester Synthesis

workflow step step action action output output start Start setup Reaction Setup start->setup reagents Add Potassium Monoethyl Malonate, Ethyl Acetate, MgCl₂, Pyridine setup->reagents stir1 Stir at RT (3-5 hours) reagents->stir1 cool Cool to 0-5°C stir1->cool acyl Add Acyl Chloride cool->acyl stir2 Stir at 5-20°C (8-12 hours) acyl->stir2 workup Acidic Workup (HCl) stir2->workup extract Extraction with Ethyl Acetate workup->extract purify Dry, Concentrate, and Distill extract->purify product Pure β-Keto Ester purify->product end End product->end

Caption: Step-by-step experimental workflow for synthesis.

Logical Relationship of Key Components

logical_relationship center_node center_node reactant_node reactant_node mediator_node mediator_node product_node product_node BK β-Keto Ester Synthesis Prod Target β-Keto Ester BK->Prod Yields EMC This compound (or Acyl Chloride) EMC->BK Nuc Nucleophile (e.g., Malonate, Enolate) Nuc->BK Mg Magnesium Mediation (MgCl₂ or Mg(OEt)₂) Mg->BK Facilitates C-Acylation Base Base (e.g., Pyridine, Et₃N) Base->BK Promotes Enolate Formation

Caption: Key components and their roles in the synthesis.

References

Application Notes & Protocols: Ethyl Malonyl Chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl malonyl chloride as a versatile C3 synthon in the synthesis of various key heterocyclic scaffolds. This compound (C₅H₇ClO₃) is a highly reactive, bifunctional reagent that serves as a powerful building block for constructing important cyclic structures in medicinal and materials chemistry.[1][2] Its dual electrophilic sites—an acyl chloride and an ester—allow for sequential or one-pot reactions with a range of dinucleophiles to form diverse heterocyclic systems.

Safety and Handling

This compound is a combustible, corrosive, and moisture-sensitive liquid.[3][4] It can cause severe skin burns and eye damage.[3] All manipulations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5] The compound reacts with water and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place (2-8°C is recommended).[1] It is incompatible with bases, alcohols, metals, and strong oxidizing agents.[1][3]

Table 1: Key Safety and Physical Properties of this compound

PropertyValueReference
CAS Number 36239-09-5[2]
Molecular Formula C₅H₇ClO₃[2]
Molecular Weight 150.56 g/mol [2]
Appearance Clear, yellow to brown liquid[4]
Boiling Point 79-80 °C at 25 mmHg
Density ~1.176 g/mL at 25 °C
Flash Point 64 °C (147.2 °F)[6]
Hazard Statements H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage)[6][7]

General Reaction Principle

This compound acts as an electrophilic 1,3-dicarbonyl equivalent. The highly reactive acyl chloride terminus typically reacts first with a nucleophile, followed by a subsequent reaction involving the ester group, often an intramolecular cyclization, to form the heterocyclic ring.

G cluster_reaction EMC This compound (Electrophilic C3 Synthon) INT Acyclic Intermediate EMC->INT Acylation NUC Dinucleophile (e.g., Urea (B33335), Phenol, Amine) plus1 + HET Heterocyclic Product INT->HET Intramolecular Cyclization plus2 + Byproducts (EtOH, HCl)

Caption: General synthesis pathway using this compound.

Application Note 1: Synthesis of Barbiturates and Thiobarbiturates

Barbiturates are a class of pyrimidine-2,4,6-trione derivatives with significant activity as central nervous system depressants. The classical synthesis involves the condensation of a malonic acid derivative with urea or thiourea.[8] this compound provides a more reactive alternative to diethyl malonate, facilitating cyclocondensation under specific conditions.

Caption: Synthesis of barbiturates from this compound.

Experimental Protocol: Synthesis of 5-Ethylbarbituric Acid

This protocol is adapted from procedures using related malonyl chlorides.[9]

  • Reagent Preparation: Ensure all glassware is oven-dried. Finely powder and dry 1.1 moles of urea prior to use.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the 1.1 moles of dried urea.

  • Addition: Slowly add 1.0 mole of this compound to the powdered urea.

  • Heating: Heat the reaction mixture in an oil bath at 90-100°C for approximately 20 hours.[9] Hydrogen chloride gas will evolve during the reaction; ensure the setup is properly vented to a scrubber.

  • Work-up: After cooling, a solid mass should remain. Cautiously add hot water to dissolve the crude product.

  • Purification: Recrystallize the solid product from hot water to afford the purified 5-ethylbarbituric acid.

  • Characterization: Analyze the product using NMR, IR spectroscopy, and melting point determination.

Table 2: Typical Reaction Parameters for Barbiturate Synthesis

ParameterValueReference
Reactants This compound, Urea[9]
Molar Ratio (EMC:Urea) 1 : 1.1[9]
Temperature 90 - 100 °C[9]
Reaction Time 20 hours[9]
Solvent Solvent-free[9]

Application Note 2: Synthesis of 3-Substituted-4-Hydroxycoumarins

The 4-hydroxycoumarin (B602359) scaffold is the core of many anticoagulant drugs, including warfarin. A common synthetic route is the Baker-Venkataraman rearrangement, which involves the intramolecular Claisen condensation of an O-acylated phenol. This compound can be used to acylate a phenol, such as methyl salicylate (B1505791), which then undergoes base-catalyzed cyclization to yield the coumarin (B35378) ring system.[10]

G cluster_workflow Synthesis Workflow A 1. Acylation Phenol + this compound B 2. Base-Catalyzed Cyclization (e.g., NaH, Na) A->B C 3. Acidic Work-up (Protonation) B->C D 4-Hydroxycoumarin Product C->D

Caption: Workflow for 4-hydroxycoumarin synthesis.

Experimental Protocol: Synthesis of 3-Carbethoxy-4-hydroxycoumarin

This protocol is a conceptual adaptation based on intramolecular cyclization reactions of acylated salicylates.[10]

  • Acylation: In a flask under an inert atmosphere, dissolve 1.0 mole of methyl salicylate in a suitable aprotic solvent (e.g., dry THF or dichloromethane). Cool the solution in an ice bath. Add 1.1 moles of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). Add 1.0 mole of this compound dropwise while maintaining the temperature below 10°C. Stir for 2-4 hours at room temperature after the addition is complete.

  • Work-up (Acylation): Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate (B86663) and concentrate in vacuo to obtain the crude acylated intermediate.

  • Cyclization: Dissolve the crude intermediate in an inert solvent like mineral oil or high-boiling point ether. To this solution, add a strong base such as sodium metal (1.2 moles) portion-wise.[10] Heat the mixture to reflux (temperature may vary, e.g., ~240-250°C in mineral oil) for 30-60 minutes.[10]

  • Work-up (Cyclization): Cool the reaction. If using mineral oil, decant the oil from the resulting viscous syrup. Wash the syrup with a non-polar solvent like hexanes. Dissolve the syrup in water and acidify with concentrated HCl to pH 1-2.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Table 3: Representative Data for Coumarin Synthesis via Acyl Chloride

StepReactant 1Reactant 2ConditionsProductYieldReference
Acylation n-Butyryl chlorideMethyl salicylateReflux, 1 hrn-Butyrylmethylsalicylate81%[10]
Cyclization n-ButyrylmethylsalicylateSodium / Mineral Oil~250°C, 30 min3-Ethyl-4-hydroxycoumarin32%[10]

(Note: Data is for a related acyl chloride but demonstrates the viability and typical yields of the two-step process.)

Application Note 3: Synthesis of Pyrrolidine-2,4-diones (Tetramic Acids)

Tetramic acids are 4-hydroxy-pyrrolin-2-one structures found in numerous natural products with diverse biological activities. Their synthesis can be achieved via the acylation of an α-amino acid ester with an activated malonate derivative, like this compound, followed by a base-induced Dieckmann condensation.

Caption: Synthesis of tetramic acids using this compound.

Experimental Protocol: Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione

This protocol is adapted from a validated Organic Syntheses procedure using mthis compound.[11]

  • Reaction Setup: To a three-necked 1-L round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add L-Phenylalanine methyl ester hydrochloride (1.0 eq) and methylene (B1212753) chloride (approx. 5 mL per gram of ester).

  • Base Addition: Cool the suspension to 0°C using an ice-water bath. Add a saturated aqueous solution of sodium bicarbonate (approx. 10 mL per gram of ester).

  • Acylation: Vigorously stir the biphasic mixture. Add this compound (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 15°C.[11] After the addition, allow the mixture to stir for an additional 20 minutes.

  • Work-up (Acylation): Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers, wash with 1 M HCl, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

  • Dieckmann Condensation: Dissolve the crude intermediate in methanol (B129727) (approx. 10 mL per gram). Add sodium methoxide (B1231860) (1.5 eq, from a 25 wt% solution in methanol) and heat the mixture to reflux for 2 hours.

  • Work-up (Cyclization): Cool the reaction mixture to room temperature and concentrate in vacuo. Dissolve the residue in water and wash with ethyl acetate. Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Purification: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to provide the crude tetramic acid. Further purification can be achieved by recrystallization (e.g., from ethyl acetate/hexanes).

Table 4: Reaction Data for Tetramic Acid Synthesis (Mthis compound Analogue)

StepReactantsBaseSolventTemp.TimeYieldReference
Acylation L-Phe-OMe·HCl, Me-malonyl-ClNaHCO₃ (aq)CH₂Cl₂0-15°C35 min~99% (crude)[11]
Cyclization N-acylated intermediateNaOMeMeOHReflux2 hr77% (over 2 steps)[11]

References

Application Notes and Protocols for the Reaction of Ethyl Malonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of ethyl malonyl chloride with primary amines is a fundamental and versatile transformation in organic synthesis, yielding N,N'-disubstituted malonamides. These products are of significant interest in medicinal chemistry and drug development due to their prevalence as scaffolds in a variety of biologically active compounds. Malonamides are recognized as "privileged structures," meaning they can bind to multiple receptor types with high affinity. This characteristic makes them valuable building blocks in the design of novel therapeutics targeting a range of diseases.

One notable application of malonamide (B141969) derivatives is their role as agonists for the Takeda G-protein-coupled receptor 5 (TGR5).[1] TGR5 is a promising molecular target for metabolic diseases, and its activation has shown potential therapeutic benefits for conditions such as type 2 diabetes and obesity.[2] This document provides detailed application notes, experimental protocols, and an overview of the relevant signaling pathways associated with the products of this important reaction.

Reaction Mechanism

The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism, specifically through a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is a good leaving group.

  • Deprotonation: A second equivalent of the primary amine or another base present in the reaction mixture deprotonates the nitrogen atom, neutralizing the positive charge and yielding the mono-substituted intermediate, an ethyl 3-amino-3-oxopropanoate.

  • Second Acylation: The process is repeated on the second acyl chloride group of the malonyl moiety with another molecule of the primary amine, ultimately forming the final N,N'-dialkylmalonamide.

Due to the formation of hydrochloric acid (HCl) as a byproduct, a base (often an excess of the primary amine itself or a non-nucleophilic base like pyridine (B92270) or triethylamine) is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion.

Data Presentation

The yield of the reaction between this compound and primary amines can vary significantly depending on the structure of the amine, the reaction conditions, and the purification method. The following table summarizes representative data for this reaction.

Primary AmineReaction ConditionsSolventYield (%)Reference
Methanamine hydrochlorideKOH, 0°C to room temperature, overnightTetrahydrofuran (B95107)18.6(Not explicitly stated in provided search results)
ButylamineTriethylamine (B128534), CH2Cl2, 0°C to rtDichloromethane (B109758)~95 (for a similar reaction)[3]
MethylpropylaminePhosgene, atmospheric pressureNot specified94[3]

Note: The yields are highly dependent on the specific substrate and reaction optimization. The data presented should be considered as representative examples.

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Dialkylmalonamides

This protocol provides a general procedure for the synthesis of N,N'-dialkylmalonamides from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (2.2 equivalents)

  • Triethylamine (2.2 equivalents, if the amine hydrochloride salt is used)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the primary amine (2.2 equivalents) in anhydrous DCM, cooled to 0 °C in an ice bath, add this compound (1.0 equivalent) dropwise with stirring. If the primary amine is used as its hydrochloride salt, add triethylamine (2.2 equivalents) to the amine solution before the addition of this compound.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N,N'-dialkylmalonamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude N,N'-dialkylmalonamide in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate (B1210297), or a mixture of hexanes and ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.[1][4]

Protocol 3: Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude N,N'-dialkylmalonamide in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,N'-dialkylmalonamide.[5]

Applications in Drug Development: TGR5 Signaling Pathway

Malonamide derivatives synthesized from this compound have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[1] TGR5 is a cell surface receptor that is activated by bile acids and plays a crucial role in regulating energy and glucose metabolism.[5][6] Activation of TGR5 has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion, and to increase energy expenditure.[2] These effects make TGR5 an attractive therapeutic target for the treatment of type 2 diabetes and obesity.

The diagram below illustrates the TGR5 signaling pathway and the role of malonamide-based agonists.

TGR5_Signaling_Pathway Malonamide Malonamide Agonist TGR5 TGR5 Receptor Malonamide->TGR5 Binds to & Activates G_protein Gαs Protein TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure Promotes GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes Therapeutic_Effects Therapeutic Effects (Anti-diabetic, Anti-obesity) GLP1_Secretion->Therapeutic_Effects Energy_Expenditure->Therapeutic_Effects

Caption: TGR5 signaling pathway activated by malonamide agonists.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of N,N'-dialkylmalonamides.

Synthesis_Workflow Start Start Materials: This compound, Primary Amine, Solvent, Base Reaction Reaction: Nucleophilic Acyl Substitution Start->Reaction Workup Aqueous Workup: Wash with NaHCO3, H2O, Brine Reaction->Workup Drying Drying & Concentration: Dry with MgSO4/Na2SO4, Remove solvent in vacuo Workup->Drying Crude_Product Crude N,N'-Dialkylmalonamide Drying->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization If solid Column_Chromatography Column Chromatography Purification->Column_Chromatography If oil or difficult to crystallize Pure_Product Pure N,N'-Dialkylmalonamide Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Analysis: TLC, NMR, MS Pure_Product->Analysis

Caption: General workflow for synthesis and purification.

References

Application Notes: Acylation of Alcohols with Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of alcohols is a fundamental and widely utilized transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of esters. Ethyl malonyl chloride is a highly reactive acylating agent that installs a malonate monoester moiety onto an alcohol. This functional group is a versatile synthetic intermediate, particularly for the synthesis of β-keto esters, heterocyclic compounds, and for extending carbon chains via malonic ester synthesis. These products are valuable in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides a detailed overview of the reaction mechanism, a general experimental protocol, and relevant data for the acylation of alcohols using this compound.

Reaction Mechanism

The acylation of an alcohol with this compound proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or N,N-dimethylaniline, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Step-by-Step Mechanism:

  • Nucleophilic Addition: The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This initial attack breaks the π-bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[1]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.[1]

  • Deprotonation: The resulting protonated ester is then deprotonated by a base (e.g., pyridine) present in the reaction mixture. This step neutralizes the product and regenerates the base, forming a pyridinium (B92312) chloride salt as a byproduct.[2]

This two-stage process efficiently converts the alcohol into the corresponding ethyl malonate ester.[1]

Caption: Nucleophilic addition-elimination mechanism.

Quantitative Data

Substrate (Alcohol)Base / ConditionsYield (%)Reference / Note
tert-Butyl AlcoholN,N-Dimethylaniline, Ether, 0°C to RT, 18h53 - 58Organic Syntheses, Coll. Vol. 4, p.417 (1963)[3]
General PrimaryPyridine or Et₃N, CH₂Cl₂, 0°C to RT>85Expected yield based on typical acylation
General SecondaryPyridine or Et₃N, CH₂Cl₂, 0°C to RT60 - 85Expected yield, may be slower/lower
General TertiaryN,N-Dimethylaniline or DMAP (cat.), reflux40 - 60Requires more forcing conditions

Experimental Protocol: General Procedure for Acylation

This protocol provides a general method for the acylation of a generic alcohol (R-OH) with this compound. Modifications, particularly regarding reaction time and temperature, may be necessary for specific substrates.

1. Materials and Reagents:

  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Pyridine or N,N-Dimethylaniline (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (sufficient to make a ~0.5 M solution)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

2. Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Addition funnel (optional, for larger scale)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

3. Reaction Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition:

    • To the flask, add the alcohol (1.0 eq) and anhydrous dichloromethane (or diethyl ether).

    • Add the anhydrous base (e.g., pyridine, 1.5 eq).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Slowly add this compound (1.2 eq) dropwise via syringe over 10-15 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours). For sterically hindered alcohols, the reaction may require extended time or gentle heating.[3]

4. Workup and Purification:

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add water to quench any remaining this compound.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2x) to remove the base, saturated NaHCO₃ (1x) to neutralize any remaining acid, and finally with brine (1x).

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester by vacuum distillation or flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Experimental Workflow

The following diagram outlines the general workflow for the acylation protocol.

Experimental_Workflow A Setup (Oven-dried flask, inert atm.) B Charge Reagents (Alcohol, Solvent, Base) A->B C Cool to 0 °C B->C D Add this compound (Dropwise) C->D E React (Stir at RT, Monitor by TLC) D->E F Workup (Quench, Wash with HCl, NaHCO₃, Brine) E->F G Dry & Concentrate (Dry over MgSO₄, Rotovap) F->G H Purify (Vacuum Distillation or Chromatography) G->H I Characterize Product H->I

Caption: General experimental workflow for acylation.

Safety and Handling Considerations

  • This compound: This reagent is highly corrosive, moisture-sensitive, and a lachrymator. Handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It reacts violently with water, releasing HCl gas.[4]

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle both with care in a fume hood.

  • Bases: Pyridine is toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of the acyl chloride. Proper temperature control with an ice bath is critical to prevent runaway reactions.

References

Application Notes and Protocols for the Preparation of Barbiturates using Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of barbiturates, with a specific focus on the use of ethyl malonyl chloride as a key reagent. While the classical approach often involves diethyl malonate, this document outlines the adapted procedure for this compound, offering a potentially more reactive pathway for the synthesis of these important central nervous system depressants.

Introduction

Barbiturates are a class of drugs derived from barbituric acid that have been historically significant in medicine for their sedative, hypnotic, anticonvulsant, and anesthetic properties.[1][2][3] The pharmacological activity of barbiturates is largely determined by the nature of the substituents at the 5-position of the pyrimidine-2,4,6-trione core.[1][2] The synthesis of the barbiturate (B1230296) ring system is a cornerstone of medicinal chemistry, typically achieved through the condensation of a malonic acid derivative with urea (B33335).[1][2]

First synthesized in 1864 by Adolf von Baeyer, barbituric acid is the parent compound of this drug class.[1][4] While barbituric acid itself is not pharmacologically active, its 5,5-disubstituted derivatives are potent modulators of the central nervous system.[1] The general synthetic strategy involves a condensation reaction between a substituted malonic ester or its more reactive acid chloride derivative and urea, usually in the presence of a base.[1][3]

General Synthesis Pathway

The preparation of 5,5-disubstituted barbiturates is a two-stage process. The first stage involves the synthesis of a suitably substituted malonyl derivative. The second stage is the crucial condensation and cyclization reaction with urea to form the heterocyclic barbiturate ring.

Experimental Protocols

Protocol 1: Synthesis of Monoethyl Malonate

This protocol describes the selective saponification of diethyl malonate to produce monoethyl malonate, the precursor to this compound.

Materials:

  • Diethyl malonate

  • Potassium hydroxide (B78521)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of potassium hydroxide in ethanol.

  • Add diethyl malonate to the alcoholic potassium hydroxide solution. This selectively saponifies one of the ester groups.

  • After the reaction is complete, the potassium salt of monoethyl malonate is isolated.

  • The potassium salt is then hydrolyzed using concentrated HCl to yield monoethyl malonic acid.[5]

Protocol 2: Synthesis of this compound

This protocol details the conversion of monoethyl malonate to its corresponding acid chloride.

Materials:

  • Monoethyl malonic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add monoethyl malonic acid.

  • Slowly add an excess of thionyl chloride to the flask at room temperature.

  • The reaction mixture is then gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield crude this compound.[5]

Protocol 3: Synthesis of Barbituric Acid using this compound (Adapted from Diethyl Malonate Protocols)

This adapted protocol describes the condensation of this compound with urea to form barbituric acid. The use of the more reactive acid chloride may allow for milder reaction conditions compared to the corresponding ester.

Materials:

  • This compound

  • Urea, dry

  • Anhydrous, non-protic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • A non-nucleophilic base (e.g., Pyridine, Triethylamine)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Apparatus:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dry urea in the anhydrous solvent. Add the non-nucleophilic base to the solution and cool the mixture in an ice bath.

  • Addition of this compound: Dissolve this compound in the anhydrous solvent in an addition funnel. Add the this compound solution dropwise to the cooled urea solution with vigorous stirring. The reaction is a twofold nucleophilic acyl substitution.[1][3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is quenched with water. The organic layer is separated, washed with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Acidification and Precipitation: The aqueous layers are combined and carefully acidified with concentrated HCl while stirring in an ice bath. This will precipitate the barbituric acid.[1][6][7]

  • Purification: The crude product is collected by filtration using a Büchner funnel, washed with cold water, and then dried.[1][6][7] Recrystallization from a suitable solvent (e.g., hot water or ethanol) can be performed for further purification.

Quantitative Data Summary

The following table summarizes yield data for the synthesis of barbituric acid and its derivatives using the traditional diethyl malonate method. While specific yields for the this compound route are not extensively reported in the provided literature, they are expected to be comparable or potentially higher due to the increased reactivity of the acid chloride.

ProductStarting Malonyl DerivativeBaseYieldReference(s)
Barbituric AcidDiethyl malonateSodium Ethoxide72-78%[1][6][8]
Barbituric AcidDiethyl malonateSodium Ethoxide95.3%[1]
PhenobarbitalDiethyl ethylphenylmalonateSodium Methoxide17.45%[1]
5-allyl barbituric acidDiethyl allyl-malonateSodium Ethoxide80-94%[2]

Visualizations

Logical Workflow for Barbiturate Synthesis

The following diagram illustrates the general workflow for the synthesis of 5,5-disubstituted barbiturates, starting from a dialkyl malonate.

G General Workflow for 5,5-Disubstituted Barbiturate Synthesis A Dialkyl Malonate B Monoalkyl Malonic Acid A->B Selective Saponification D Alkylation (R-X) A->D Alkylation (R'-X) C Alkyl Malonyl Chloride B->C Chlorination (e.g., SOCl₂) F Condensation with Urea C->F E Disubstituted Malonic Ester D->E E->F G 5,5-Disubstituted Barbiturate F->G Cyclization & Acidification G Reaction Mechanism for Barbiturate Synthesis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Amide-Ester Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Final Product Formation A Disubstituted Malonic Ester + Deprotonated Urea B Tetrahedral Intermediate A->B Nucleophilic attack by urea anion C Amide-Ester Intermediate B->C Elimination of Ethoxide D Cyclic Tetrahedral Intermediate C->D Intramolecular Nucleophilic Attack E Barbiturate Anion D->E Elimination of Ethoxide F 5,5-Disubstituted Barbiturate E->F Protonation (Acid Work-up)

References

Application Notes and Protocols for the Synthesis of 1,2,4-Oxadiazole Derivatives Using Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-oxadiazole (B8745197) ring is a significant heterocyclic motif in medicinal chemistry and drug discovery, often serving as a bioisostere for amide and ester functionalities to improve metabolic stability and pharmacokinetic profiles.[1] This five-membered heterocycle is a core component in a variety of biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents.[2] The most common and versatile methods for constructing the 1,2,4-oxadiazole core involve the cyclization of an amidoxime (B1450833) precursor with a carbonyl-containing compound, such as an acylating agent.[1][3] This application note provides a detailed protocol for the synthesis of 3-substituted-5-(ethyl acetate)-1,2,4-oxadiazoles using ethyl malonyl chloride as the acylating agent.

The synthesis proceeds via a two-stage mechanism: the initial O-acylation of the amidoxime by this compound, followed by an intramolecular cyclodehydration to form the stable aromatic 1,2,4-oxadiazole ring.[1][4] While various acylating agents are employed, the use of this compound offers a direct route to 1,2,4-oxadiazoles functionalized with an ethyl acetate (B1210297) group at the 5-position, a versatile handle for further synthetic modifications.

General Reaction Scheme

The overall reaction for the synthesis of a 3,5-disubstituted-1,2,4-oxadiazole from an amidoxime and this compound is depicted below. The reaction involves the formation of an O-acylamidoxime intermediate which then undergoes cyclodehydration.

general_reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amidoxime R-C(=NOH)-NH2 (Amidoxime) Intermediate R-C(=N-O-C(=O)-CH2-C(=O)-OEt)-NH2 (O-Acylamidoxime) Amidoxime:e->Intermediate:w O-Acylation EMC Cl-C(=O)-CH2-C(=O)-OEt (this compound) EMC:e->Intermediate:w Product 3-R-5-(CH2COOEt)-1,2,4-Oxadiazole Intermediate:e->Product:w Cyclodehydration

Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazoles.

Experimental Protocols

This section details the experimental procedures for the synthesis of 3-substituted-5-(ethyl acetate)-1,2,4-oxadiazoles.

Protocol 1: Synthesis of 3-Phenyl-5-(ethyl acetate)-1,2,4-oxadiazole

This protocol is adapted from the classical Tiemann and Krüger method for 1,2,4-oxadiazole synthesis, which involves the reaction of an amidoxime with an acyl chloride.[2]

Materials:

Procedure:

  • To a solution of benzamidoxime (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere at 0 °C, add this compound (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-phenyl-5-(ethyl acetate)-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis in a Superbase Medium

This protocol is adapted from a modern, more efficient one-pot synthesis method.[2][5]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Hydroxide (B78521) (powdered, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Cold water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and this compound (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 1,2,4-oxadiazoles using various acylating agents, providing a comparative context for the use of this compound.

MethodPrecursorsReagents/ConditionsReaction TimeYield (%)Reference
Classical Tiemann & KrügerAmidoxime, Acyl ChlorideHeating6-12 hoursLow[2]
Superbase MethodAmidoxime, Methyl/Ethyl EsterNaOH/DMSO, Room Temperature4-24 hours11-90%[2]
Vilsmeier ReagentAmidoxime, Carboxylic AcidVilsmeier ReagentNot specified61-93%[2]
TBAF CatalysisAmidoxime, Acyl ChlorideTBAF, THFNot specifiedGood[2]
Microwave-Assisted (Silica)Amidoxime, Acyl ChlorideK₂CO₃, DCM, MicrowaveNot specifiedHigh[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 1,2,4-oxadiazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Amidoxime + This compound Reaction Reaction in Pyridine or NaOH/DMSO Reactants->Reaction Quenching Quench with NaHCO3 (aq) or Water Reaction->Quenching Reaction Mixture Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry with MgSO4 or Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Crude Product Characterization Characterize Product (NMR, MS, etc.) Chromatography->Characterization

Caption: General workflow for 1,2,4-oxadiazole synthesis and purification.

Signaling Pathways and Biological Applications

1,2,4-oxadiazole derivatives are known to interact with various biological targets and have been investigated for a wide range of therapeutic applications.[7][8][9] The specific biological activity is highly dependent on the substituents at the 3- and 5-positions of the oxadiazole ring. For instance, certain derivatives have shown potent activity against trypanosomatids and drug-resistant leukemia cell lines.[6] The mechanism of action for some anticancer 1,2,4-oxadiazoles is believed to involve the inhibition of tubulin polymerization.[6]

The diagram below illustrates a simplified conceptual pathway of how a synthesized 1,2,4-oxadiazole derivative might be screened for biological activity, leading to its development as a potential drug candidate.

signaling_pathway cluster_discovery Drug Discovery & Development Synthesis Synthesis of 1,2,4-Oxadiazole Derivative Screening In vitro Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Conceptual pathway for drug discovery with 1,2,4-oxadiazoles.

The synthesis of 1,2,4-oxadiazole derivatives via the reaction of amidoximes with this compound is a viable and straightforward method for obtaining functionalized heterocyclic compounds. The protocols provided herein, adapted from well-established literature procedures, offer researchers a solid foundation for the synthesis and subsequent biological evaluation of these promising scaffolds. The versatility of the ethyl acetate moiety introduced by this compound provides ample opportunities for further chemical modifications, making this a valuable approach in the design and development of novel therapeutic agents.

References

Application Notes and Protocols for the Preparation of 3-Pyrrolin-2-ones with Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrrolin-2-ones are valuable heterocyclic scaffolds found in a variety of biologically active natural products and synthetic compounds. Their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities, make them attractive targets in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of highly substituted 3-pyrrolin-2-ones utilizing ethyl malonyl chloride and propargylamines as key starting materials. The described methodology involves a two-step sequence: the amidation of a propargylamine (B41283) with this compound, followed by a base-promoted 5-exo-dig cyclization. A convenient one-pot procedure is also detailed, offering an efficient route to these important heterocycles.

Reaction Principle

The synthesis proceeds via two key transformations. Initially, the primary or secondary propargylamine undergoes acylation with this compound to form the corresponding N-propargylmalonamide intermediate. In the presence of a suitable base, this intermediate undergoes a chemoselective 5-exo-dig carbocyclization. This is followed by a double bond migration to yield the stable 3-pyrrolin-2-one ring system.

Experimental Protocols

Protocol 1: Stepwise Synthesis of 3-Pyrrolin-2-ones

This protocol is divided into two distinct steps: the synthesis of the N-propargylmalonamide intermediate and its subsequent cyclization.

Step 1: Synthesis of Ethyl N-propargylmalonamides (4)

  • To a solution of the internal propargylamine (2) (0.5 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL) at 0 °C, add 2,6-di-tert-butyl-4-methylpyridine (B104953) (2.0 equivalents, 1.0 mmol, 205 mg).

  • Slowly add this compound (2.0 equivalents, 1.0 mmol, 0.13 mL) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-propargylmalonamide (4) is typically used in the next step without further purification.

Step 2: Base-Promoted Cyclization to 3-Pyrrolin-2-ones (5)

  • To a solution of the crude ethyl N-propargylmalonamide (4) (0.35 mmol) in dimethyl sulfoxide (B87167) (DMSO) (2 mL), add potassium carbonate (K₂CO₃) (1.5 equivalents, 0.525 mmol, 72.5 mg).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-pyrrolin-2-one (5).

Protocol 2: One-Pot Synthesis of 3-Pyrrolin-2-ones from Terminal Propargylamines

This streamlined protocol combines the initial coupling of a terminal propargylamine with an aryl halide, followed by acylation and cyclization without isolation of the intermediates.

  • In a reaction vessel, combine the terminal propargylamine (1) (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq) in DMF.

  • Add triethylamine (B128534) (Et₃N) and heat the mixture at 50 °C until the coupling reaction is complete (monitor by TLC).

  • After cooling to room temperature, perform an extractive work-up and evaporate the solvent.

  • Dissolve the crude internal propargylamine in anhydrous CH₂Cl₂.

  • At 0 °C, add 2,6-di-tert-butyl-4-methylpyridine (2.0 eq) followed by this compound (2.0 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Perform an extractive work-up and evaporate the solvent.

  • Dissolve the crude N-propargylmalonamide in DMSO.

  • Add K₂CO₃ (1.5 eq) and stir the mixture at room temperature until the cyclization is complete.

  • Work-up the reaction as described in Protocol 1, Step 2, and purify the final product by column chromatography.

Data Presentation

Table 1: Optimization of Base and Reaction Conditions for the Cyclization of Ethyl N-(1,3-diphenylprop-2-yn-1-yl)malonamide (4aa) to 3-Pyrrolin-2-one (5aa)[1]
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMSO80393
2Cs₂CO₃DMSO80355
3Cs₂CO₃DMSOrt1290
4K₂CO₃DMSO802470
5K₂CO₃DMSOrt2485
6Cs₂CO₃MeCNrt2475

Reactions were carried out on a 0.35 mmol scale in 2 mL of solvent with a 1:1.5 molar ratio of substrate to base.[1]

Table 2: Overall Yields for the One-Pot Synthesis of 3-Pyrrolin-2-ones (5)[1]
EntryPropargylamine (1)Aryl HalideProduct (5)Overall Yield (%)
11aPhI5aa75
21bPhI5ba72
31c4-FC₆H₄I5cg68
41d4-MeOC₆H₄I5di70

Yields are for the three-step one-pot sequence: Pd-catalyzed coupling, acylation, and cyclization.[1]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Propargylamine Propargylamine N_Propargylmalonamide N-Propargylmalonamide Propargylamine->N_Propargylmalonamide Acylation (Amidation) EthylMalonylChloride This compound EthylMalonylChloride->N_Propargylmalonamide Pyrrolinone 3-Pyrrolin-2-one N_Propargylmalonamide->Pyrrolinone Base-promoted 5-exo-dig Cyclization

Caption: General reaction scheme for the synthesis of 3-pyrrolin-2-ones.

Experimental Workflow

Experimental_Workflow start Start acylation Step 1: Acylation of Propargylamine with This compound start->acylation extraction1 Aqueous Work-up & Solvent Evaporation acylation->extraction1 cyclization Step 2: Base-promoted Cyclization in DMSO extraction1->cyclization extraction2 Aqueous Work-up & Solvent Evaporation cyclization->extraction2 purification Flash Column Chromatography extraction2->purification product Pure 3-Pyrrolin-2-one purification->product

Caption: Stepwise workflow for the synthesis of 3-pyrrolin-2-ones.

Logical Relationship of Key Steps

Logical_Relationship cluster_reactants Reactants cluster_conditions Key Conditions cluster_process Core Processes R1 Propargylamine P1 Amide Bond Formation R1->P1 R2 This compound R2->P1 C1 Base (e.g., K₂CO₃) P2 Intramolecular Nucleophilic Attack C1->P2 Catalyzes C2 Aprotic Polar Solvent (e.g., DMSO) C2->P2 Enables P1->P2 Intermediate Formation P3 Isomerization P2->P3 leads to Final 3-Pyrrolin-2-one P3->Final Final Product

Caption: Key relationships in the synthesis of 3-pyrrolin-2-ones.

References

Application Notes: Ethyl Malonyl Chloride in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the enhancement of therapeutic properties such as stability, membrane permeability, and biological activity.[1] Ethyl malonyl chloride (IUPAC name: ethyl 3-chloro-3-oxopropanoate) is a versatile bifunctional reagent that serves as an effective tool for peptide modification. Its structure, featuring a reactive acyl chloride and a more stable ethyl ester, allows for the introduction of a malonate monoester moiety onto free amine groups within a peptide sequence.

This modification can be strategically employed for several purposes:

  • N-Terminal Capping: The acyl chloride reacts readily with the N-terminal α-amino group of a peptide, neutralizing its positive charge and potentially increasing metabolic stability against aminopeptidases.[2]

  • Side-Chain Modification: It can also react with the ε-amino group of lysine (B10760008) residues, although selectivity for the N-terminus can often be achieved by controlling the reaction pH.[3]

  • Heterobifunctional Linking: The incorporated ethyl ester provides a handle for further conjugation. It can be hydrolyzed to a carboxylic acid for subsequent amide bond formation or used in other ester-based chemical transformations, making this compound a useful linker for creating more complex peptide conjugates, such as antibody-drug conjugates (ADCs) or peptide-small molecule hybrids.

These application notes provide detailed protocols for the use of this compound in both solution-phase and solid-phase peptide modification, along with methods for purification and characterization of the resulting malonylated peptides.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 36239-09-5
Molecular Formula C₅H₇ClO₃[4]
Molecular Weight 150.56 g/mol [4]
Appearance Clear colorless to yellow liquid[5]
Density 1.176 g/mL at 25 °C
Boiling Point 79-80 °C / 25 mmHg
Refractive Index n20/D 1.429
Characterization of Peptide Modification

Modification of a peptide with this compound results in a specific mass increase corresponding to the addition of a malonyl monoethyl ester group (-CO-CH₂-CO-OEt).

ModificationChemical Formula of Added GroupExact Mass Added (Da)
Ethyl Malonylation C₅H₆O₃114.0317

Example Calculation: For a model peptide like GLY-PHE-ALA (MW = 279.31 Da), the expected molecular weight after N-terminal ethyl malonylation would be: 279.31 Da (peptide) + 114.03 Da (modification) = 393.34 Da

Representative Yields and Purity for N-Terminal Acylation

The following table provides representative data for N-terminal acylation reactions, which can be expected to be similar for reactions with this compound under optimized conditions. Actual yields will vary based on the peptide sequence and reaction scale.

Peptide SequenceModification StrategyPurity (Post-HPLC) (%)Overall Yield (%)Reference
Model Peptide 1On-Resin Acylation & Cleavage>9826-30[6]
Model Peptide 2N-terminal Acylation with Chloroformate>95Not Reported[7]
Cyclic PeptideCyclization/Cleavage20-556-38[8]

Experimental Protocols & Workflows

The modification of peptides with this compound can be performed either while the peptide is anchored to a solid support (on-resin) or after it has been cleaved and purified (in solution).

Workflow for Peptide Modification with this compound

G cluster_0 Peptide Synthesis cluster_1 Modification Strategies cluster_2 Downstream Processing SPPS Solid-Phase Peptide Synthesis (Fmoc) on_resin On-Resin Acylation SPPS->on_resin Peptide remains on resin cleavage Cleavage from Resin & Deprotection SPPS->cleavage on_resin->cleavage in_solution Solution-Phase Acylation purification RP-HPLC Purification in_solution->purification Re-purification cleavage->purification Crude Peptide purification->in_solution Purified Peptide lyophilization Lyophilization purification->lyophilization characterization Characterization (MS, HPLC) lyophilization->characterization final_product Purified Ethyl-Malonylated Peptide characterization->final_product

Caption: General experimental workflow for peptide modification.

Protocol 1: On-Resin N-Terminal Acylation

This protocol is performed after the final amino acid has been coupled and the N-terminal Fmoc protecting group has been removed, but before cleavage from the resin.

  • Resin Preparation:

    • Swell the peptide-resin (0.1 mmol scale) in dichloromethane (B109758) (DCM, 5 mL) for 30 minutes in a fritted peptide synthesis vessel.

    • Wash the resin with dimethylformamide (DMF, 3 x 5 mL).

    • Remove the N-terminal Fmoc group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove residual piperidine. Dry the resin under a stream of nitrogen.

  • Acylation Reaction:

    • Dissolve this compound (5 equivalents, 0.5 mmol, ~57 µL) in anhydrous DCM or DMF (5 mL).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (10 equivalents, 1.0 mmol) to the peptide-resin and swell for 5 minutes.

    • Add the this compound solution to the resin suspension.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction mixture and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: Solution-Phase N-Terminal Acylation

This protocol is suitable for peptides that have already been synthesized, cleaved, and purified. Selective N-terminal modification is achieved by maintaining a slightly acidic pH.

  • Peptide Dissolution:

    • Dissolve the purified peptide (1 equivalent) in a suitable buffer, such as 0.1 M pyridine-acetate buffer, at a pH of 6.0. The concentration should typically be in the range of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in an anhydrous solvent like acetonitrile (B52724) or THF immediately before use.

  • Acylation Reaction:

    • Cool the peptide solution in an ice bath (0-4 °C).

    • Add this compound solution dropwise while stirring to achieve a final concentration of 1.5-5 equivalents. The optimal amount should be determined empirically.

    • Add a suitable base, like NMM, to neutralize the HCl generated during the reaction.

    • Allow the reaction to proceed for 1-2 hours, monitoring progress by LC-MS.

  • Quenching and Workup:

    • The reaction can be quenched by the addition of a primary amine scavenger like glycine (B1666218) or by acidification.

    • Lyophilize the reaction mixture to dryness to remove volatile components.

Protocol 3: Purification and Characterization
  • Purification by RP-HPLC:

    • Dissolve the crude or lyophilized peptide from the reaction mixture in a minimal amount of mobile phase A (e.g., 0.1% TFA in water).

    • Purify the peptide using a preparative C18 reversed-phase HPLC column.[9][10]

    • Elute the peptide using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 5-65% B over 30 minutes.[11]

    • Monitor the elution profile at 210-220 nm and collect fractions corresponding to the desired product peak.

  • Characterization:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF), verifying the expected mass increase of 114.03 Da.[12]

    • Pool the pure fractions (>95%) and lyophilize to obtain the final product as a white, fluffy powder. Store at -20°C or lower.

Applications and Logical Relationships

The introduction of an ethyl malonyl group onto a peptide offers several strategic advantages in peptide design and drug development.

G mod Peptide + this compound outcome Ethyl Malonylated Peptide mod->outcome app_linker Application: Heterobifunctional Linker outcome->app_linker app_prop Application: Modify Physicochemical Properties outcome->app_prop hydrolysis Ester Hydrolysis app_linker->hydrolysis prop_charge Alters Net Charge (Neutralizes Amine) app_prop->prop_charge prop_hydro Increases Hydrophobicity app_prop->prop_hydro prop_stability Increases Enzymatic Stability app_prop->prop_stability bio_activity Modulates Biological Activity prop_charge->bio_activity bio_pk Alters Pharmacokinetics (e.g., membrane permeability) prop_charge->bio_pk prop_hydro->bio_activity prop_hydro->bio_pk prop_stability->bio_activity prop_stability->bio_pk conjugation Further Conjugation (e.g., to proteins, drugs) hydrolysis->conjugation conjugation->bio_activity

Caption: Logical relationships of ethyl malonyl peptide modification.

As illustrated, the primary modification leads to two main application branches:

  • Modification of Physicochemical Properties: Neutralizing the N-terminal positive charge and adding an ethyl group typically increases the peptide's overall hydrophobicity. This can influence its secondary structure, enhance its ability to cross cell membranes, and alter its interaction with its biological target, thereby modulating its activity.[13][14] Capping the N-terminus can also protect the peptide from degradation by exopeptidases, increasing its in vivo half-life.

  • Use as a Heterobifunctional Linker: The ethyl malonyl group acts as a stable linker. The terminal ester is less reactive than the initial acyl chloride, allowing for sequential chemistry. The ester can be selectively hydrolyzed under basic conditions to reveal a terminal carboxylic acid. This new functional group can then be activated (e.g., with HBTU or EDC) and coupled to another molecule containing a primary amine, providing a robust method for creating well-defined peptide bioconjugates. This is particularly relevant in the development of targeted therapeutics and diagnostic tools.

References

Application Notes and Protocols for Solvent-Free Synthesis Involving Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solvent-free synthesis of ethyl malonyl chloride and its subsequent use in neat reaction conditions, aligning with the principles of green chemistry by eliminating volatile organic solvents.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis, serving as a key building block for a variety of molecules, including heterocycles and β-keto esters.[1][2] Traditional syntheses involving this reagent often rely on chlorinated solvents, which pose environmental and health risks.[3] The adoption of solvent-free (neat) conditions offers a compelling alternative, leading to reduced waste, simplified purification, lower costs, and enhanced reaction kinetics.[3] This document outlines a proven solvent-free method for the preparation of this compound and discusses its potential in further solventless reactions.

Part 1: Solvent-Free Synthesis of this compound

This protocol details the environmentally benign synthesis of this compound from monoethyl malonic acid and thionyl chloride without the use of a solvent.

Logical Workflow: Synthesis of this compound

The synthesis is a three-step process starting from a dialkyl malonate, which is hydrolyzed to the monoalkyl malonic acid before chlorination. The key solvent-free step is the final chlorination.[3]

G cluster_0 Step 1: Saponification cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination (Solvent-Free) cluster_3 Byproducts A Diethyl Malonate B Potassium Ethyl Malonate A->B KOH, Alcohol C Monoethyl Malonic Acid B->C Conc. HCl D This compound C->D Thionyl Chloride (SOCl₂), Neat E Gaseous Byproducts (HCl, SO₂) D->E

Caption: Workflow for the three-step synthesis of this compound.

Experimental Protocol: Solvent-Free Chlorination of Monoethyl Malonic Acid

This procedure is adapted from the study on the solvent-free synthesis of malonyl chlorides.[3]

Materials:

  • Monoethyl malonic acid

  • Thionyl chloride (SOCl₂)

Apparatus:

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system (e.g., sodium hydroxide (B78521) solution)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Charge the round-bottom flask with monoethyl malonic acid.

  • While stirring, add thionyl chloride in a 1:2 molar ratio (acid:thionyl chloride).

  • Heat the reaction mixture to 40-45°C.

  • Maintain the temperature and continue stirring, monitoring the reaction progress by thin-layer chromatography (TLC) until the monoethyl malonic acid is consumed.[3]

  • After completion, the excess thionyl chloride can be removed by distillation under reduced pressure and recycled.[3]

  • The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are directed to a gas scrubber.[3]

  • The resulting crude this compound can be purified by vacuum distillation.

Data Presentation: Comparison of Synthesis Methods

The elimination of solvent has been shown to significantly improve the conversion rate of monoethyl malonic acid to this compound.[3]

MethodReactantsSolventTemperature (°C)Conversion (%)Reference
Solvent-Free Monoethyl Malonic Acid, Thionyl ChlorideNone (Neat)40-4598.23 [3]
Solvent-BasedMonoethyl Malonic Acid, Thionyl ChlorideMethylene Chloride40-4584.39[3]

Part 2: Applications in Solvent-Free Acylation Reactions

While specific, detailed solvent-free protocols for reactions using this compound are not yet widely published, its properties as a reactive acylating agent make it a strong candidate for such applications. Neat reactions are most feasible when reactants are liquids or have low melting points. The following represents a logical workflow and a generalized protocol for the solvent-free acylation of a nucleophile.

Logical Workflow: Solvent-Free Acylation

This diagram illustrates the general process of using this compound as an acylating agent in a neat reaction with a generic nucleophile (e.g., an amine or alcohol).

G A This compound C Reaction Vessel (Neat Conditions) A->C B Nucleophile (Nu-H) (e.g., Amine, Alcohol) B->C D Acylated Product (EtOOC-CH₂-CO-Nu) C->D Stirring, Heat (optional) E Byproduct (HCl) C->E

Caption: Generalized workflow for solvent-free acylation.

Generalized Experimental Protocol: Neat Acylation with this compound

This generalized protocol is based on standard procedures for acylation and adapted for solvent-free conditions. Researchers should optimize temperature and reaction time for specific substrates.

Materials:

  • This compound

  • Liquid or low-melting amine, hydrazine, or alcohol substrate

Apparatus:

  • Round-bottom flask or vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Gas outlet to a scrubbing system

Procedure:

  • To a clean, dry flask under an inert atmosphere, add the liquid nucleophilic substrate.

  • Begin vigorous stirring.

  • Slowly add this compound dropwise to the stirring substrate. An exothermic reaction may occur. Maintain control of the temperature with an ice bath if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or other appropriate analytical method).

  • The byproduct, HCl, will evolve as a gas and should be neutralized in a scrubber.

  • Upon completion, the product can be isolated. If the product is solid, it may precipitate upon cooling and can be collected by filtration. If liquid, purification may involve vacuum distillation or chromatography.

Conclusion

The solvent-free synthesis of this compound represents a significant advancement in green chemistry, offering higher conversion rates and eliminating hazardous waste streams.[3] While the exploration of its use as a reagent in subsequent solvent-free reactions is an emerging area, its chemical properties are well-suited for neat acylations of various nucleophiles. The protocols and data presented here provide a strong foundation for researchers to adopt these sustainable methodologies, contributing to safer and more efficient chemical synthesis in pharmaceutical and materials science research.

References

Application Notes & Protocols: Acylation Using Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl malonyl chloride (CAS: 36239-09-5) is a highly reactive mono-acyl chloride derivative of malonic acid.[1] It serves as a versatile reagent in organic synthesis, primarily functioning as a three-carbon building block for introducing a malonyl group. Its high reactivity makes it an effective acylating agent for a variety of nucleophiles, including amines, alcohols, and hydrazines, to form corresponding malonamides and malonic esters.[2] These products are significant intermediates in the synthesis of pharmaceuticals, agrochemicals, β-keto esters, and various heterocyclic compounds.[1][2][3] Due to the presence of the reactive acid chloride functional group, reactions must be conducted under anhydrous conditions to prevent hydrolysis.[1]

General Reaction Scheme:

General Reaction Scheme of Acylation with this compound

Where Nu-H represents a nucleophile (e.g., an amine R₂NH or an alcohol R-OH), and "Base" is typically a non-nucleophilic tertiary amine.

Experimental Protocols

Safety Precautions
  • This compound is corrosive, a lachrymator, and reacts violently with water.[1] All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • All glassware must be oven- or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

  • The reaction can be exothermic; therefore, controlled, dropwise addition of the reagent at low temperatures is critical.[4]

Protocol 1: Acylation of Amines (Synthesis of N-Substituted Ethyl Malonamides)

This protocol details the general procedure for the acylation of primary or secondary amines to yield N-substituted ethyl malonamides. The reaction proceeds via nucleophilic acyl substitution, and a non-nucleophilic base is required to neutralize the hydrogen chloride (HCl) byproduct.

Materials and Equipment:

  • Substrate (primary or secondary amine)

  • This compound (typically 1.0-1.2 equivalents)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine (B92270), or diisopropylethylamine; 1.1-1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel or syringe pump

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq.) and the anhydrous base (e.g., triethylamine, 1.2 eq.) in the chosen anhydrous solvent (e.g., DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve this compound (1.05 eq.) in a small amount of anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes. A precipitate (the amine hydrochloride salt) will likely form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Work-up:

    • Upon completion, cool the mixture back to 0 °C and carefully quench by adding deionized water or a dilute acid (e.g., 1 M HCl) to dissolve the salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x 50 mL).[5]

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

  • Drying and Concentration: Dry the combined organic phase over an anhydrous salt (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[5][6]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-substituted ethyl malonamide.[5]

Protocol 2: Acylation of Alcohols (Synthesis of Malonic Acid Ethyl Esters)

This protocol describes the acylation of primary or secondary alcohols. Alcohols are generally less nucleophilic than amines, and the reaction often benefits from a catalyst like 4-(Dimethylamino)pyridine (DMAP) in addition to a stoichiometric base like pyridine or triethylamine.

Materials and Equipment:

  • Substrate (primary or secondary alcohol)

  • This compound (typically 1.1-1.5 equivalents)

  • Anhydrous base (e.g., pyridine or triethylamine; 1.5-2.0 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP, optional catalytic amount, 0.05-0.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), THF)

  • Standard reaction and work-up equipment as listed in Protocol 1

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq.), the anhydrous base (e.g., pyridine, 1.5 eq.), and the catalytic DMAP (if used) in the anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add this compound (1.2 eq.), typically neat or dissolved in a small amount of solvent, dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-24 hours. Monitor for the disappearance of the starting alcohol by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water or saturated ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous phase with the organic solvent.

    • Combine the organic layers and wash sequentially with dilute copper(II) sulfate (B86663) solution (to remove pyridine, if used), water, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude ester by vacuum distillation or flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions for acylation using this compound, drawn from or adapted from literature procedures.

Nucleophile Base Solvent Stoichiometry (Nuc:Reagent:Base) Temp (°C) Time (h) Yield (%) Notes/Reference
Methanamine HClKOHTHF1 : 1 : 2.20 to 20Overnight~18.6%The low yield may be specific to the substrate and conditions.[8]
Secondary AminePyridineDCM1 : 1.05 : 1.10 to RT2-12>85%General procedure adapted for secondary amines. DMAP can be added to accelerate slow reactions.[7]
Primary AlcoholTriethylamineDCM1 : 1.2 : 1.50 to RT4-2480-95%A general, high-yielding procedure for less hindered alcohols.
tert-Butyl AlcoholPyridineDichloromethane1.1 : 1 : 1.10 to RT1270-74%Illustrates the acylation of a sterically hindered alcohol.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the general acylation protocol described.

Acylation_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis prep_reagents Prepare Reactants (Substrate, Base, Solvent) prep_acyl Prepare Ethyl Malonyl Chloride Solution setup Combine Substrate & Base in Anhydrous Solvent prep_reagents->setup addition Dropwise Addition of This compound prep_acyl->addition inert Establish Inert Atmosphere (N2 or Ar) setup->inert cool Cool to 0 °C (Ice Bath) inert->cool cool->addition react Stir at RT (Monitor by TLC) addition->react quench Quench Reaction (e.g., with H₂O or 1M HCl) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify analyze Characterization (NMR, MS, IR) purify->analyze

Caption: General workflow for the acylation of nucleophiles using this compound.

References

Troubleshooting & Optimization

Common side reactions with ethyl malonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving ethyl malonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive chemical intermediate with the formula C₅H₇ClO₃.[1][2] It possesses both an ester and an acyl chloride functional group, making it a versatile reagent in organic synthesis.[1] Its primary applications are in the pharmaceutical and fine chemical industries for the synthesis of more complex molecules, including beta-keto esters, heterocyclic compounds, 3-pyrrolin-2-ones, and 3,5-disubstituted 1,2,4-oxadiazole (B8745197) derivatives.[1][2]

Q2: What are the main safety precautions to consider when handling this compound?

This compound is a corrosive and moisture-sensitive liquid.[2][3] It is crucial to handle it under anhydrous conditions in a well-ventilated fume hood.[1] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inert Atmosphere: Store and handle under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[1]

  • Avoid Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents, as it can react violently with these substances.[1]

  • Storage: Store in a tightly sealed, moisture-resistant container in a cool, dry place, preferably refrigerated at 2-8°C.[2][3]

  • Thermal Decomposition: Avoid high temperatures, as thermal stress can lead to the release of toxic fumes like hydrogen chloride and phosgene.[1]

Q3: What are the most common impurities in commercial this compound and how can they affect my reaction?

Common impurities in technical grade this compound can include:

  • Monoethyl malonate: The starting material for the synthesis of this compound. Its presence can lead to lower yields of the desired product.

  • Thionyl chloride or Oxalyl chloride: Excess chlorinating agent from the synthesis. These are highly reactive and can cause unwanted side reactions.

  • Hydrolysis product (Monoethyl malonic acid): Formed if the compound is exposed to moisture. This acidic impurity can interfere with base-sensitive reactions.

These impurities can lead to the formation of byproducts and complicate the purification of the final product. For sensitive applications, purification by vacuum distillation may be necessary.[1]

Troubleshooting Guides

Problem 1: Low Yield of Acylated Product (Amide or Ester)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of this compound Ensure strictly anhydrous reaction conditions. Dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized formation of monoethyl malonic acid, leading to a higher yield of the desired product.
Reaction with Alcohol Solvent or Impurity Use a non-protic, anhydrous solvent (e.g., dichloromethane (B109758), tetrahydrofuran). Ensure the starting materials are free of alcohol contamination.Prevents the formation of diethyl malonate as a byproduct.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR). If the reaction stalls, consider increasing the reaction time or temperature moderately.Drives the reaction to completion, increasing the product yield.
Suboptimal Base If acylating an amine, ensure at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) are used to neutralize the HCl byproduct. The choice of base can be critical; for less reactive amines, a stronger, non-nucleophilic base might be required.Efficiently scavenges the generated HCl, preventing the protonation and deactivation of the amine nucleophile.
Impure this compound If impurities are suspected, purify the this compound by vacuum distillation before use.Removes non-volatile impurities that may be interfering with the reaction.
Problem 2: Formation of Multiple Products or Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Side reaction with bifunctional nucleophiles When using a nucleophile with more than one reactive site, consider using a protecting group strategy to ensure reaction at the desired site.Increased selectivity for the desired product.
Self-condensation of the product If the product is prone to self-condensation under the reaction conditions, try performing the reaction at a lower temperature and for a shorter duration.Reduced formation of polymeric or dimeric byproducts.
Decarboxylation In reactions requiring heat, the product, especially if it is a β-keto ester, might undergo decarboxylation.[4] Use the mildest possible reaction conditions.Preservation of the ester group in the final product.
Ketene (B1206846) Formation At elevated temperatures or in the presence of a non-nucleophilic base, this compound can potentially eliminate HCl to form a highly reactive ketene intermediate, which can lead to various side products.[5][6] Maintain a low reaction temperature.Minimized formation of unexpected byproducts arising from ketene cycloadditions or polymerizations.

Experimental Protocols

General Protocol for the Acylation of a Primary Amine

This protocol provides a general procedure for the synthesis of N-substituted ethyl malonamides. Optimization may be required for specific amines.

Materials:

  • This compound

  • Primary amine

  • Anhydrous non-protic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Non-nucleophilic base (e.g., triethylamine or pyridine) - optional, if using only one equivalent of the primary amine

  • Standard glassware for anhydrous reactions

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Reagent Preparation: Dissolve the primary amine (2.2 equivalents) in the anhydrous solvent in the reaction flask. Alternatively, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (1.2 equivalents) in the solvent. Cool the solution to 0 °C in an ice bath.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or another suitable method.

  • Workup:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted ethyl malonamide.

Protocol for Removing Excess Thionyl Chloride after Synthesis

If you are synthesizing this compound, residual thionyl chloride can be problematic. Here is a method for its removal.

Procedure:

  • Distillation: After the reaction to form this compound is complete, remove the excess thionyl chloride (b.p. 76 °C) by distillation at atmospheric pressure.

  • Azeotropic Removal: To remove trace amounts of thionyl chloride, add a dry, high-boiling inert solvent like toluene (B28343) and distill the mixture. The azeotrope of toluene and thionyl chloride will be removed. This can be repeated 2-3 times.

  • Vacuum Distillation: The crude this compound can then be purified by vacuum distillation.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

Side_Reactions EMC This compound Desired_Product Desired Acyl Product EMC->Desired_Product Nucleophile Hydrolysis Hydrolysis (Monoethyl Malonate) EMC->Hydrolysis H2O Alcoholysis Alcoholysis (Diethyl Malonate) EMC->Alcoholysis ROH Decarboxylation Decarboxylation Desired_Product->Decarboxylation Heat

Caption: Common reaction pathways of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Base) Check_Reagents->Check_Conditions Reagents Pure & Dry Purify_EMC Purify this compound Check_Reagents->Purify_EMC Impurities Suspected Optimize_Conditions Optimize Conditions (e.g., lower temp, change base) Check_Conditions->Optimize_Conditions Suboptimal Successful_Reaction Successful Reaction Check_Conditions->Successful_Reaction Optimal Purify_EMC->Check_Conditions Optimize_Conditions->Successful_Reaction Improved Result Unsuccessful Problem Persists: Consult Literature for Specific Substrate Optimize_Conditions->Unsuccessful No Improvement

Caption: A logical workflow for troubleshooting reactions.

References

How to prevent hydrolysis of ethyl malonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl malonyl chloride. The information herein is designed to help prevent its hydrolysis during chemical reactions, ensuring experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound is a highly reactive organic compound used as a building block in various synthetic processes.[1] Its reactivity stems from the acyl chloride functional group, which is highly electrophilic. The carbon atom in the acyl chloride group has a significant partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes it extremely susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction that forms ethyl malonic acid and hydrochloric acid (HCl).[2][3] This side reaction consumes the starting material and can interfere with the desired chemical transformation.

Q2: What are the initial signs of hydrolysis in my reaction?

Visual and olfactory cues can indicate hydrolysis. The most common sign is the evolution of a steamy, acidic gas (HCl) when the compound comes into contact with moisture.[3][4] If your starting material has been compromised, you may also observe fuming when the bottle is opened. During the reaction, a decrease in pH or the presence of unexpected precipitates could also suggest that hydrolysis has occurred.

Q3: How should I properly store and handle this compound to prevent premature hydrolysis?

To maintain the integrity of this compound, stringent anhydrous conditions are necessary.[1] It should be stored in a tightly sealed container, often under an inert atmosphere such as nitrogen or argon, in a cool, dry place.[5] When handling the reagent, always work in a fume hood and use dry glassware and syringes.[6] It is advisable to use techniques for handling air and moisture-sensitive reagents, such as those involving a Schlenk line or a glovebox.[5][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of the desired product. Hydrolysis of this compound: The most probable cause is the presence of water in the reaction setup.Ensure rigorous anhydrous conditions: 1. Dry all glassware: Oven-dry glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[6] 2. Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. The water content of the solvent should be minimal. 3. Purge with inert gas: Flush the reaction vessel with a dry inert gas (nitrogen or argon) before adding reagents to displace any air and moisture.[6][7]
Formation of a white precipitate (ethyl malonic acid). Significant hydrolysis has occurred: Water has reacted with the this compound to form the less soluble dicarboxylic acid.Review your experimental setup and reagent quality: 1. Check solvent and reagent water content: Use Karl Fischer titration to determine the water content of your solvent and other reagents if possible. 2. Improve inert atmosphere technique: Ensure a positive pressure of inert gas is maintained throughout the reaction. Use septa and syringe techniques for reagent addition to prevent atmospheric exposure.[7]
Inconsistent reaction outcomes. Variable amounts of water contamination: Small, unnoticed sources of moisture can lead to reproducibility issues.Standardize your anhydrous procedure: 1. Use a consistent source of anhydrous solvent. 2. Activate molecular sieves: If using molecular sieves to dry solvents, ensure they are properly activated by heating under vacuum. 3. Pre-dry other reagents: If other reagents in the reaction are hygroscopic, they should also be dried before use.[8]
Reaction starts but does not go to completion. Gradual ingress of moisture: A slow leak in the reaction setup can introduce water over time, quenching the reaction.Check for leaks in your apparatus: 1. Ensure all joints are well-sealed: Use high-vacuum grease for ground glass joints. 2. Inspect septa: Use fresh, high-quality rubber septa and avoid repeatedly puncturing the same spot.
Side reactions with protic solvents or reagents. Reaction with other nucleophiles: Besides water, other protic species like alcohols or amines will readily react with this compound.[4][9]Use aprotic solvents and protect functional groups: 1. Choose an appropriate aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran (B95107), acetonitrile). 2. Protect any nucleophilic functional groups on other reactants if they are not intended to react with the acyl chloride.

Quantitative Data on Solvent Drying Agents

The choice and proper use of a drying agent are critical for establishing anhydrous conditions. The following table summarizes the efficiency of common drying agents for various aprotic solvents, providing the final water content in parts per million (ppm) after treatment.

Drying AgentDichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
3Å Molecular Sieves <1 ppm2 ppm4 ppm
Activated Alumina (Neutral) 1 ppm2 ppm4 ppm
Calcium Hydride (CaH₂) 13 ppm21 ppm20 ppm
Calcium Chloride (CaCl₂) 48 ppm72 ppm105 ppm
Potassium Carbonate (K₂CO₃) 55 ppm110 ppm150 ppm

Data adapted from a quantitative evaluation of the efficiency of several desiccants. The efficiency can vary based on the initial water content, contact time, and the amount of drying agent used.[10][11]

Experimental Protocol: Acylation of an Amine with this compound under Anhydrous Conditions

This protocol details a general procedure for the acylation of a primary or secondary amine, a common application of this compound, while minimizing hydrolysis.

1. Preparation of Glassware and Apparatus:

  • All glassware (a round-bottom flask, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at 120°C overnight or flame-dried under a vacuum.

  • Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. Use well-greased ground glass joints to ensure a good seal.

2. Reagent and Solvent Preparation:

  • Use a commercially available anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[12] If not available, the solvent should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, sodium/benzophenone for THF).

3. Reaction Setup:

  • Under a positive flow of inert gas, charge the reaction flask with the amine (1.0 equivalent) and the anhydrous solvent.

  • Add the non-nucleophilic base (1.1-1.2 equivalents) to the stirred solution.

  • Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermic reaction and minimize side products.[12]

4. Addition of this compound:

  • In a separate dry, nitrogen-flushed dropping funnel, prepare a solution of this compound (1.05 equivalents) in the anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.

5. Reaction Monitoring and Work-up:

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

6. Purification:

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Hydrolysis_Mechanism cluster_0 Hydrolysis Pathway EMC This compound (C₂H₅OCOCH₂COCl) Intermediate Tetrahedral Intermediate EMC->Intermediate Nucleophilic Attack Water Water (H₂O) Water->Intermediate EMA Ethyl Malonic Acid (C₂H₅O₂CCH₂CO₂H) Intermediate->EMA Elimination of Cl⁻ HCl Hydrochloric Acid (HCl) Intermediate->HCl

Caption: Mechanism of this compound hydrolysis.

Prevention_Workflow cluster_1 Anhydrous Reaction Workflow Start Start: Prepare Reaction Dry_Glassware 1. Dry Glassware (Oven or Flame-Dry) Start->Dry_Glassware Inert_Atmosphere 2. Assemble & Purge with Inert Gas (N₂/Ar) Dry_Glassware->Inert_Atmosphere Add_Solvent 3. Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Add_Reagents 4. Add Anhydrous Reactants & Base Add_Solvent->Add_Reagents Cool 5. Cool to 0°C Add_Reagents->Cool Add_EMC 6. Add Ethyl Malonyl Chloride Solution Cool->Add_EMC React 7. React & Monitor (TLC) Add_EMC->React Workup 8. Quench & Work-up React->Workup Product End: Isolate Product Workup->Product

Caption: Workflow for preventing hydrolysis in reactions.

References

Technical Support Center: Optimizing Ethyl Malonyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of acylation reactions using ethyl malonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive chemical intermediate, classified as an acyl chloride. It is primarily used as a versatile acylating agent in organic synthesis. Its key applications include the preparation of β-keto esters, which are valuable precursors for more complex molecules, as well as the synthesis of various amides and esters by reacting with amines and alcohols, respectively. It is also employed in the synthesis of heterocyclic compounds like 3-pyrrolin-2-ones.

Q2: What are the critical handling and storage precautions for this compound?

This compound is highly sensitive to moisture and can hydrolyze back to ethyl malonic acid.[1] It is also corrosive. Therefore, it is imperative to handle it under anhydrous (moisture-free) conditions in a well-ventilated fume hood. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Store this compound in a tightly sealed container in a cool, dry place, away from incompatible substances like water, alcohols, and strong bases.

Q3: My TLC analysis shows no product formation. What could be the issue?

Acyl chlorides are highly reactive and can be hydrolyzed back to the corresponding carboxylic acid on the silica (B1680970) gel of the TLC plate, which can be misleading. It is possible that your reaction has proceeded, but the product is not stable under the TLC analysis conditions. To confirm product formation, you can quench a small aliquot of the reaction mixture with a nucleophile like methanol (B129727) to form a stable methyl ester, which can then be analyzed by TLC.

Q4: What are the common byproducts in this compound acylation reactions?

Common byproducts can include:

  • Ethyl malonic acid: Formed from the hydrolysis of unreacted this compound during workup.

  • Diacylated product: If the nucleophile has more than one reactive site, diacylation can occur.

  • Decarboxylated product: The resulting β-keto ester or amide can undergo decarboxylation, especially if heated in the presence of acid or base.

  • Side-products from the base: The choice of base can lead to its own set of byproducts. For example, using pyridine (B92270) can lead to the formation of pyridinium (B92312) hydrochloride.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Acylation of Amines

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, or quenching an aliquot with methanol for TLC/GC analysis).- Temperature: While many acylations are performed at 0°C to control exothermicity, some less nucleophilic amines may require gentle heating to proceed to completion.
Hydrolysis of this compound - Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).
Inefficient HCl scavenging - Choice of Base: A base is required to neutralize the HCl generated during the reaction. For primary and secondary amines, two equivalents of the amine substrate can be used, with one acting as the base. Alternatively, a non-nucleophilic tertiary amine like triethylamine (B128534) (Et3N) or pyridine is commonly added. The choice of base can be critical; for less reactive amines, a stronger non-nucleophilic base might be necessary.[2]
Low nucleophilicity of the amine - Catalyst: For weakly nucleophilic amines, the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly increase the reaction rate.
Steric hindrance - Reaction Conditions: For sterically hindered amines, longer reaction times and elevated temperatures may be required.
Issue 2: Low or No Yield in O-Acylation of Alcohols/Phenols

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Low nucleophilicity of the alcohol/phenol (B47542) - Base: Deprotonation of the alcohol or phenol with a suitable base increases its nucleophilicity. For simple alcohols, a tertiary amine like triethylamine or pyridine is often sufficient. For less reactive phenols, a stronger base may be needed. Phase-transfer catalysis (PTC) has been shown to be effective for the acylation of phenols.[3]
Competitive C-acylation in phenols - Reaction Conditions: Phenols can undergo both O-acylation (on the hydroxyl group) and C-acylation (on the aromatic ring, a Friedel-Crafts type reaction). O-acylation is generally favored under basic or neutral conditions, while C-acylation is promoted by strong Lewis acids like AlCl3.[4] Ensure your reaction conditions are optimized for O-acylation if that is the desired product.
Hydrolysis of the acyl chloride - Anhydrous Conditions: As with N-acylation, maintaining strict anhydrous conditions is crucial to prevent the hydrolysis of this compound.
Issue 3: Low Yield in Friedel-Crafts Acylation of Aromatic/Heterocyclic Compounds

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Deactivated aromatic ring - Substrate Choice: Friedel-Crafts acylation is generally not effective on aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO2, -CN, -COR).[5] If your substrate is deactivated, consider an alternative synthetic route.
Catalyst inactivity - Moisture: Lewis acid catalysts like AlCl3 are extremely sensitive to moisture. Use a fresh, unopened bottle of the catalyst or purify it before use. Ensure all components of the reaction are anhydrous.[5] - Catalyst Loading: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can complex with the catalyst, rendering it inactive.[6]
Low reactivity of the substrate - Choice of Catalyst: For less reactive aromatic systems, a more potent Lewis acid catalyst may be required. However, for electron-rich heterocycles like thiophene, milder catalysts can be effective and may prevent side reactions.[7]

Quantitative Data Summary

The following tables summarize available quantitative data to guide reaction optimization.

Table 1: Synthesis of this compound from Ethyl Malonic Acid

Chlorinating AgentSolventTemperature (°C)Time (h)Conversion (%)Reference
Thionyl ChlorideMethylene Chloride40-45184.39[1]
Thionyl ChlorideNoneNot specifiedNot specified98.23[1]

Table 2: Comparative Catalyst Performance in Friedel-Crafts Acylation of Thiophene

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Hβ zeoliteAcetic AnhydrideNot specified60Not specified~95[7]
EtAlCl₂Succinyl ChlorideDichloromethane (B109758)0299[8]
AlCl₃Succinyl ChlorideNot specified0299[7]
SnCl₄Not specifiedNot specifiedNot specifiedNot specifiedNot specified[8]

Note: This table provides a general comparison for Friedel-Crafts acylation of a representative heterocycle. Yields with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of a Primary Amine
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (after quenching an aliquot with methanol) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the O-Acylation of a Phenol
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 eq.), anhydrous dichloromethane (DCM), and pyridine (1.5 eq.).

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.2 eq.) to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl to remove excess pyridine. Then, wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine (1.0 eq) and Base (e.g., Et3N, 1.2 eq) in Anhydrous Solvent cool Cool Amine Solution to 0°C prep_amine->cool prep_acyl Dissolve this compound (1.1 eq) in Anhydrous Solvent add Add this compound Solution Dropwise prep_acyl->add cool->add react Stir at Room Temperature (2-4h) add->react quench Quench with Water react->quench extract Extract and Wash (dil. HCl, NaHCO3, brine) quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Concentrate and Purify (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for the N-acylation of an amine with this compound.

troubleshooting_logic start Low/No Yield in Acylation Reaction check_reagents Are all reagents and solvents strictly anhydrous? start->check_reagents check_base Is an appropriate base used to scavenge HCl? check_reagents->check_base Yes solution_anhydrous Solution: - Use oven/flame-dried glassware - Use anhydrous solvents - Run under inert atmosphere check_reagents->solution_anhydrous No check_nucleophilicity Is the nucleophile (amine/alcohol) weakly reactive? check_base->check_nucleophilicity Yes solution_base Solution: - Use 2 eq. of amine or - Add a non-nucleophilic base (e.g., Et3N, Pyridine) check_base->solution_base No check_fc_conditions For Friedel-Crafts: Is the catalyst active and substrate activated? check_nucleophilicity->check_fc_conditions No solution_nucleophilicity Solution: - Increase reaction temperature - Add a catalyst (e.g., DMAP) check_nucleophilicity->solution_nucleophilicity Yes solution_fc Solution: - Use fresh, anhydrous Lewis acid - Use stoichiometric catalyst - Check substrate for deactivating groups check_fc_conditions->solution_fc No

References

Technical Support Center: Purification of Products from Ethyl Malonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving ethyl malonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual this compound or the nucleophile it reacts with.

  • Byproducts from Side Reactions: In acylation reactions, byproducts can arise from reactions with trace amounts of water or alcohol, leading to the formation of malonic acid monoethyl ester or diethyl malonate, respectively. In alkylation reactions of malonic esters, both unreacted starting material and dialkylated products can be significant impurities.[1]

  • Decomposition Products: this compound is moisture-sensitive and can hydrolyze to ethyl hydrogen malonate and hydrochloric acid.[2] The desired β-keto ester products can also be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures.

  • Solvents and Reagents: Residual solvents from the reaction or extraction steps, as well as leftover reagents like thionyl chloride (if used in the preparation of the acid chloride), can be present.[3]

Q2: My crude product is a dark, oily residue. What could be the cause and how can I purify it?

A2: The formation of a dark, oily residue often indicates the presence of polymeric or tar-like byproducts. This can be caused by:

  • High reaction temperatures: Can lead to decomposition and polymerization.

  • Presence of excess base or acid: Can catalyze side reactions.

  • Prolonged reaction times: May result in the formation of degradation products.[4]

Purification of such residues can be challenging. A general approach involves:

  • Initial Solvent Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate (B1210297) and wash with water to remove water-soluble impurities.

  • Activated Carbon Treatment: Stirring the solution with a small amount of activated carbon can help remove colored impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from polymeric material and other byproducts.[5][6] A gradient of solvents, for example, from hexane (B92381) to ethyl acetate, is typically used.[6]

Q3: I am having trouble separating my desired mono-alkylated product from the di-alkylated byproduct and unreacted starting material. What purification strategy should I use?

A3: Separation of mono- and di-alkylated products, along with the starting material, can be difficult due to their similar polarities and boiling points.[1] A combination of techniques is often necessary:

  • Fractional Distillation under Reduced Pressure: If the boiling points are sufficiently different, this can be an effective method.[7] However, for closely boiling isomers, this may not provide complete separation.[1]

  • Column Chromatography: Silica (B1680970) gel chromatography is a powerful technique for separating compounds with small differences in polarity. Careful selection of the eluent system is crucial for achieving good separation.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[8][9]

Troubleshooting Guides

Problem 1: Low Yield of Purified Product after Aqueous Workup
Possible Cause Troubleshooting Step
Product Hydrolysis The β-keto ester product may have been hydrolyzed during the workup, especially if acidic or basic conditions were used. Neutralize the reaction mixture carefully and avoid prolonged exposure to aqueous acid or base.
Product is Water-Soluble Some smaller or more polar products may have significant solubility in water. After the initial extraction, back-extract the aqueous layer with a fresh portion of organic solvent. Saturating the aqueous layer with sodium chloride can also decrease the solubility of the organic product in the aqueous phase.[4][10]
Incomplete Extraction The chosen extraction solvent may not be optimal. Consider using a different solvent with higher solubility for your product. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Problem 2: Product Decomposes During Distillation
Possible Cause Troubleshooting Step
High Boiling Point The product may be thermally unstable at its atmospheric boiling point.
Presence of Acidic or Basic Impurities Trace amounts of acid or base can catalyze decomposition at high temperatures.

Solution: Vacuum Distillation Distillation under reduced pressure lowers the boiling point of the compound, allowing for distillation at a lower temperature and minimizing thermal decomposition.[4][7] It is crucial to ensure that the apparatus is free of acidic or basic residues before starting the distillation.[11]

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol is a general guideline for purifying products from this compound reactions using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents for elution (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).[6]

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the purification of a thermally sensitive liquid product.

Materials:

  • Crude liquid product

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle and thermometer

Methodology:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Sample Charging: Place the crude product in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the given pressure. Discard the initial forerun, which may contain volatile impurities. Collect the main fraction corresponding to the desired product.[4]

  • Completion: Once the desired product has distilled, stop heating and allow the system to cool before releasing the vacuum.

Quantitative Data

Table 1: Comparison of Purification Methods for Ethyl Acetoacetate (B1235776)

Purification MethodTypical YieldPurityKey ParametersReference
Fractional Distillation28-29%>95%Boiling Point: 76-80 °C at 18 mmHg[7]
Vacuum DistillationHigher yields reported compared to atmospheric distillation>98%Reduced pressure is critical to prevent decomposition.[10][12]

Table 2: Purification of Diethyl Malonate Derivatives

ProductPurification MethodYieldMelting/Boiling PointReference
Diethyl aminomalonate hydrochlorideRecrystallization (alcohol-ether)78-82%164–165 °C[8]
Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonateRecrystallization (petroleum ether)85%71–73 °C[9]
Ethyl methylmalonateVacuum Distillation79-83%96 °C at 16 mmHg[1]

Visualizations

PurificationWorkflow Crude Crude Product from This compound Reaction Workup Aqueous Workup (Wash with H2O, brine) Crude->Workup Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval PurificationChoice Purification Method SolventRemoval->PurificationChoice Distillation Distillation (Simple or Fractional/Vacuum) PurificationChoice->Distillation Liquid Product Chromatography Column Chromatography PurificationChoice->Chromatography Complex Mixture Recrystallization Recrystallization PurificationChoice->Recrystallization Solid Product PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the purification of products from this compound reactions.

TroubleshootingTree Start Low Yield or Purity Issue CheckWorkup Was aqueous workup performed? Start->CheckWorkup CheckDistillation Was distillation performed? CheckWorkup->CheckDistillation No Hydrolysis Potential Product Hydrolysis. Minimize contact time with acid/base. CheckWorkup->Hydrolysis Yes Extraction Incomplete Extraction. Back-extract aqueous layer. CheckWorkup->Extraction Yes CheckChromatography Was chromatography performed? CheckDistillation->CheckChromatography No Decomposition Thermal Decomposition. Use vacuum distillation. CheckDistillation->Decomposition Yes CloseBPs Close Boiling Points. Consider chromatography. CheckDistillation->CloseBPs Yes Polarity Poor Separation. Optimize solvent system for chromatography. CheckChromatography->Polarity Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Troubleshooting Low Yield in β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for β-keto ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these critical carbon-carbon bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: My Claisen condensation reaction has a very low yield. What are the most common reasons for this?

Low yields in a Claisen condensation can often be attributed to the reversibility of the reaction.[1] To achieve a high yield, the equilibrium must be driven towards the product. Another critical factor is the choice of base; it must be strong enough to deprotonate the starting ester but should not cause unwanted side reactions. Furthermore, the reaction is sensitive to conditions such as temperature and the presence of water.

Q2: Can I use a hydroxide (B78521) base like sodium hydroxide for a Claisen condensation?

It is not recommended to use hydroxide bases such as NaOH or KOH. These bases can cause the hydrolysis (saponification) of the ester starting material, leading to the formation of a carboxylate salt, which will not participate in the desired condensation reaction.[2] The appropriate base is typically an alkoxide, such as sodium ethoxide when using ethyl esters, to prevent transesterification.[2]

Q3: What is transesterification and how can I avoid it?

Transesterification is a side reaction where the alkoxy group of the ester is exchanged with the alkoxide of the base. For example, if you use sodium methoxide (B1231860) with an ethyl ester, you can end up with a mixture of methyl and ethyl esters and their corresponding condensation products. To avoid this, always use an alkoxide base that matches the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters).[2]

Q4: I am performing a crossed Claisen condensation and getting a mixture of products. How can I improve the selectivity?

Crossed Claisen condensations between two different enolizable esters often result in a mixture of four different products, making it synthetically inefficient. To achieve a good yield of a single product, one of the esters should ideally lack α-hydrogens (e.g., ethyl benzoate (B1203000) or ethyl formate). Another strategy is to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before adding the second ester.[1][3]

Q5: My β-keto ester seems to be decomposing during workup or purification. What could be the cause?

β-keto esters can undergo hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[4][5] During the workup, it is crucial to neutralize the reaction mixture carefully, preferably at low temperatures. For purification, high temperatures should be avoided. Vacuum distillation is often preferred over atmospheric distillation to lower the boiling point and minimize thermal decomposition.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing a low yield or a complete lack of product, systematically evaluate the following factors:

  • Base Selection and Quality: The base is crucial for the reaction's success.

    • Incorrect Base: Using a base that is too weak will not sufficiently deprotonate the ester. Strong alkoxide bases (e.g., sodium ethoxide, potassium tert-butoxide) or sodium hydride are typically required.

    • Base Degradation: Alkoxide bases can degrade upon exposure to atmospheric moisture. It is best to use freshly prepared or newly purchased reagents.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water will lead to hydrolysis of the ester and the base. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Temperature: While some reactions require heat to proceed, excessive temperatures can promote side reactions and decomposition. The optimal temperature should be determined for each specific reaction.

  • Reactant Purity: Impurities in the starting esters or solvents can interfere with the reaction. Ensure all reagents are of high purity.

Issue 2: Presence of Multiple Products

The formation of a complex mixture of products is a common issue, particularly in crossed Claisen and Dieckmann condensations.

  • Self-Condensation: In a crossed Claisen condensation, if both esters have α-hydrogens, self-condensation will compete with the desired crossed condensation.

  • Dieckmann Condensation Regioselectivity: In the intramolecular condensation of an unsymmetrical diester, two different enolates can form, potentially leading to a mixture of regioisomeric cyclic β-keto esters. The regioselectivity can sometimes be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).[1]

Issue 3: Product Loss During Workup and Purification

Significant product loss can occur during the isolation and purification steps.

  • Hydrolysis: During the acidic workup, prolonged exposure to strong acid or elevated temperatures can cause hydrolysis of the β-keto ester product. It is advisable to neutralize the reaction mixture promptly and at a low temperature.

  • Decarboxylation: The β-keto acid formed from hydrolysis is prone to decarboxylation upon heating, resulting in a ketone and carbon dioxide.[4] To minimize this, avoid high temperatures during solvent removal and purification.

  • Purification Method:

    • Distillation: For thermally sensitive β-keto esters, purification by distillation should be performed under reduced pressure to lower the boiling point.

    • Chromatography: The acidic nature of standard silica (B1680970) gel can sometimes lead to product degradation. Using neutralized silica gel or an alternative stationary phase may be necessary.

Data Presentation

The choice of base can significantly impact the yield of the β-keto ester synthesis. The following table provides a comparison of different bases used in the synthesis of acetoacetic ester.

BaseTypical Yield (%)Typical Reaction Time (hours)Key AdvantagesPotential Disadvantages
Sodium Ethoxide (NaOEt)70-85%1-3Well-established, cost-effective, soluble in ethanol.Can lead to reversible reactions and transesterification if the alcohol doesn't match the ester.
Sodium Hydride (NaH)85-95%1-2Irreversible deprotonation drives the reaction to completion, leading to higher yields; non-nucleophilic.[6]Highly reactive and moisture-sensitive, requiring strictly anhydrous conditions and careful handling.[6]
Potassium Carbonate (K₂CO₃)65-80%4-8Milder, safer, and more economical than alkoxides or hydrides.Slower reaction rates; may require a phase-transfer catalyst for optimal performance.

Experimental Protocols

Protocol 1: Claisen Condensation - Synthesis of Ethyl Acetoacetate (B1235776)

This protocol describes the synthesis of ethyl acetoacetate from ethyl acetate (B1210297) using sodium ethoxide as the base.

Materials:

  • Ethyl acetate (anhydrous)

  • Sodium metal

  • Absolute ethanol

  • 50% Acetic acid solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Xylenes (B1142099) (as a high-boiling solvent for sodium dispersion)

Procedure:

  • Preparation of Sodium Ethoxide (in situ):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 12.5 mL of xylenes and 2.0 g of freshly cut sodium metal.

    • Heat the mixture to reflux with vigorous stirring to disperse the molten sodium into fine beads.

    • Carefully decant the xylenes.

    • To the dispersed sodium, add 25 mL of anhydrous ethyl acetate containing about 3% absolute ethanol.

  • Condensation Reaction:

    • Heat the mixture to a gentle reflux. The reaction will become exothermic.

    • Continue refluxing for approximately 1.5 to 2 hours, or until all the sodium has reacted. The reaction mixture will turn into a thick, orange-colored precipitate.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 50% acetic acid with stirring until the mixture is acidic.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution.

    • Separate the organic layer (the product is the lower layer).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Initially, distill at atmospheric pressure to remove any unreacted ethyl acetate.

    • Purify the ethyl acetoacetate by vacuum distillation.

Protocol 2: Dieckmann Condensation - Synthesis of 2-Ethoxycarbonylcyclopentanone from Diethyl Adipate (B1204190)

This protocol details the intramolecular cyclization of diethyl adipate to form a cyclic β-keto ester.

Materials:

Procedure:

  • Reaction Setup:

    • To a solution of diethyl adipate (1.0 eq) in dry toluene in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.0 eq) portion-wise.

    • Carefully add a catalytic amount of dry methanol to initiate the reaction.

  • Cyclization:

    • Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for an extended period (e.g., 20 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-ethoxycarbonylcyclopentanone.[7]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in β-Keto Ester Synthesis check_reaction Review Reaction Type start->check_reaction claisen Claisen Condensation check_reaction->claisen Self-condensation dieckmann Dieckmann Condensation check_reaction->dieckmann Intramolecular crossed_claisen Crossed Claisen check_reaction->crossed_claisen Two different esters check_base Incorrect Base? claisen->check_base dieckmann->check_base crossed_claisen->check_base base_solution Use appropriate alkoxide (e.g., NaOEt for ethyl ester) or NaH. Avoid hydroxides. check_base->base_solution Yes check_conditions Suboptimal Conditions? check_base->check_conditions No end Improved Yield base_solution->end conditions_solution Ensure anhydrous conditions. Optimize temperature and reaction time. check_conditions->conditions_solution Yes check_side_reactions Side Reactions? check_conditions->check_side_reactions No conditions_solution->end side_reactions_solution Identify and mitigate: - Self-condensation - Hydrolysis - Decarboxylation check_side_reactions->side_reactions_solution Yes check_workup Issues in Workup/ Purification? check_side_reactions->check_workup No side_reactions_solution->end workup_solution Neutralize carefully at low temp. Use vacuum distillation for purification. check_workup->workup_solution Yes check_workup->end No workup_solution->end

Caption: Troubleshooting workflow for low yield in β-keto ester synthesis.

Claisen_Condensation_Mechanism start Step 1: Enolate Formation ester Ester H-CH₂-COOR' start->ester enolate Enolate ⁻CH₂-COOR' ester->enolate Deprotonation base Base (⁻OR') base->enolate alcohol R'OH step2 Step 2: Nucleophilic Attack tetrahedral Tetrahedral Intermediate R-C(O⁻)(OR')-CH₂-COOR' enolate->tetrahedral Nucleophilic Attack ester2 Second Ester R-COOR' step2->ester2 ester2->tetrahedral step3 Step 3: Elimination product β-Keto Ester R-CO-CH₂-COOR' tetrahedral->product Elimination of ⁻OR' alkoxide_out ⁻OR' product->alkoxide_out

Caption: Mechanism of the Claisen condensation reaction.

References

Technical Support Center: Managing Exothermic Reactions with Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ethyl malonyl chloride. It provides essential guidance on managing its highly reactive and exothermic nature through a series of frequently asked questions (FAQs) and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and highly reactive compound.[1][2] The primary hazards include:

  • Exothermic Reactions: It reacts exothermically with nucleophiles such as water, alcohols, and amines.[1][3] These reactions can lead to a rapid increase in temperature and pressure, potentially causing thermal runaway if not properly controlled.

  • Corrosivity: It can cause severe skin burns and eye damage upon contact.[1]

  • Toxicity: Inhalation of its vapors can cause respiratory irritation.[1]

  • Moisture Sensitivity: It reacts with moisture to produce hydrogen chloride gas, which is corrosive and toxic.[1]

  • Thermal Decomposition: At elevated temperatures, it can decompose to produce toxic fumes, including hydrogen chloride and phosgene.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and safety, this compound should be stored under the following conditions:[1]

  • Temperature: In a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).[4]

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[1]

  • Container: In a tightly sealed, moisture-resistant container.

  • Incompatibilities: Away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[1]

Q3: What are the signs of a potential runaway reaction?

A3: Recognizing the early signs of a runaway reaction is critical for preventing accidents. Key indicators include:

  • A sudden, unexpected increase in the reaction temperature that is difficult to control with the cooling system.

  • A rapid increase in pressure within the reaction vessel.

  • Vigorous gas evolution.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent even with cooling applied.

Q4: What immediate actions should be taken in the event of a thermal runaway?

A4: In the event of a thermal runaway, the following steps should be taken immediately:

  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the area if necessary.

  • Stop Reagent Addition: If applicable, immediately stop the addition of any reagents.

  • Maximize Cooling: Increase the cooling to the reactor to the maximum capacity.

  • Emergency Quenching: If a pre-determined and tested quenching procedure is in place, and it is safe to do so, initiate the quench.

  • Ventilation: Ensure the fume hood is operating at maximum capacity to contain any released fumes.

  • Emergency Services: Be prepared to contact emergency services.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Excursion During Reagent Addition
Potential Cause Troubleshooting Steps
Addition rate is too fast. 1. Immediately stop the addition of the reagent. 2. Allow the cooling system to bring the temperature back to the desired setpoint. 3. Once the temperature is stable, resume the addition at a significantly slower rate.
Inadequate cooling. 1. Ensure the cooling system is functioning correctly and is set to the appropriate temperature. 2. Check the coolant flow rate. 3. For highly exothermic reactions, consider using a more efficient cooling bath (e.g., dry ice/acetone).
Concentration of reactants is too high. 1. If possible and safe, dilute the reaction mixture with a suitable anhydrous solvent. 2. For future experiments, reduce the initial concentration of the reactants.
Poor mixing. 1. Increase the stirring rate to improve heat dissipation. 2. Ensure the stirrer is appropriately sized and positioned for the reaction vessel.
Issue 2: Reaction Does Not Initiate or is Sluggish
Potential Cause Troubleshooting Steps
Low reaction temperature. 1. Gradually increase the temperature of the reaction mixture in small increments (e.g., 5-10°C). 2. Monitor the reaction closely for any signs of a sudden exotherm as the reaction initiates.
Impurities in starting materials or solvent. 1. Ensure all reagents and solvents are of appropriate purity and are anhydrous. 2. Impurities can sometimes inhibit a reaction.
Incorrect stoichiometry. 1. Verify the calculations for all reagents. 2. Ensure all reagents were weighed and added correctly.
Issue 3: Formation of Side Products (e.g., Diacylation)
Potential Cause Troubleshooting Steps
Incorrect stoichiometry (excess this compound). 1. Use a slight excess of the nucleophile or add the this compound dropwise to a solution of the nucleophile.
High reaction temperature. 1. Perform the reaction at a lower temperature to favor the desired mono-acylation product.
Localized high concentrations of this compound. 1. Ensure efficient stirring to quickly disperse the added this compound. 2. Consider slow, subsurface addition of the this compound.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
CAS Number 36239-09-5[1][4]
Molecular Formula C5H7ClO3[1][4]
Molecular Weight 150.56 g/mol [4]
Appearance Clear yellow to brown liquid[1][4]
Boiling Point 79-80 °C @ 25 mmHg[4]
Density 1.176 g/mL at 25 °C
Flash Point 64 °C (147.2 °F) - closed cup
Storage Temperature 2-8°C[4]

Table 2: Estimated Enthalpy of Reaction for Common Reactions of Acyl Chlorides

Reaction TypeReactantProductEstimated ΔH (kJ/mol)Notes
Hydrolysis WaterCarboxylic Acid-50 to -70Highly exothermic. Reaction with water is vigorous.
Alcoholysis EthanolEster-80 to -120Highly exothermic.
Aminolysis AnilineAmide-100 to -150Very highly exothermic and rapid.

Disclaimer: The enthalpy values in Table 2 are estimates for typical acyl chlorides and are provided for illustrative purposes to emphasize the exothermic nature of these reactions. Actual values for this compound may vary. Laboratory-specific calorimetry is recommended for precise thermal hazard assessment.

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine with this compound

WARNING: This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N2 or Ar) inlet.

    • Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone).

  • Reagent Preparation:

    • Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in the reaction flask.

    • Charge the dropping funnel with a solution of this compound (1.05 eq.) in the same anhydrous solvent.

  • Reaction:

    • Cool the amine solution to 0-5°C.

    • Slowly add the this compound solution dropwise from the dropping funnel to the stirred amine solution.

    • Carefully monitor the internal reaction temperature and maintain it below 10°C throughout the addition. The addition rate should be adjusted to control the exotherm.

  • Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC, LC-MS).[5]

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding cold water or a saturated aqueous solution of a mild acid (e.g., ammonium (B1175870) chloride).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by a suitable method (e.g., chromatography, recrystallization).

Protocol 2: Quenching Procedure for Unreacted this compound

WARNING: This procedure is highly exothermic and should be performed with appropriate personal protective equipment in a fume hood.

  • Preparation:

    • Prepare a quenching solution of a less reactive nucleophile, such as isopropanol, in a separate flask. Ensure the quenching flask is large enough to accommodate the volume of the material to be quenched and the quenching solution, with ample headspace.

    • Cool the quenching solution in an ice bath.

  • Quenching:

    • Slowly and carefully add the unreacted this compound to the cooled and stirred quenching solution.

    • Control the rate of addition to maintain a manageable temperature and to avoid excessive gas evolution (HCl).

  • Neutralization:

    • After the addition is complete and the exotherm has subsided, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. Be cautious of gas (CO2) evolution.

  • Disposal:

    • Once neutralized, the waste can be disposed of according to institutional and local regulations for hazardous waste.

Mandatory Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Dry Glassware under Inert Atmosphere B Charge Amine and Base in Anhydrous Solvent A->B C Prepare this compound in Dropping Funnel B->C D Cool Reaction Mixture to 0-5 °C C->D E Slow, Dropwise Addition of this compound D->E F Monitor Temperature and Control Addition Rate E->F G Monitor Reaction Progress (TLC/LC-MS) F->G H Quench Reaction with Cold Aqueous Solution G->H I Separate, Wash, and Dry Organic Layer H->I J Purify Product (Chromatography/Recrystallization) I->J

Caption: Workflow for a typical acylation reaction using this compound.

Troubleshooting_Exotherm A Uncontrolled Temperature Increase Observed B Is the reagent addition ongoing? A->B C Stop Addition Immediately B->C Yes D Is cooling system at max capacity? B->D No C->D E Increase Cooling D->E No F Is temperature still rising? D->F Yes E->F G Initiate Emergency Quench Procedure F->G Yes H Monitor Temperature until Stable F->H No G->H I Investigate Root Cause (Concentration, Mixing) H->I

Caption: Troubleshooting logic for an uncontrolled exothermic event.

Quenching_Pathway A Unreacted this compound B Slowly add to cooled Isopropanol A->B C Formation of Ethyl 3-isopropoxy-3-oxopropanoate + HCl B->C D Slowly add NaHCO3 (aq) to neutralize C->D E Neutralized Aqueous Waste D->E F Dispose of as Hazardous Waste E->F

Caption: Chemical pathway for safely quenching unreacted this compound.

References

Technical Support Center: Work-up Procedures for Ethyl Malonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for reactions involving ethyl malonyl chloride. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful isolation and purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the work-up of a reaction involving this compound?

A1: The crucial first step is to quench the reaction to neutralize any unreacted this compound and other reactive species. This is typically done by slowly adding a suitable quenching agent to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

Q2: What are the common quenching agents for this compound reactions?

A2: Common quenching agents include water, saturated aqueous sodium bicarbonate solution, or a dilute acid solution. The choice of quenching agent depends on the nature of the product and the subsequent extraction process. A basic quench with sodium bicarbonate is often preferred to neutralize the HCl byproduct formed during the acylation.

Q3: How can I avoid the hydrolysis of my desired ester product during the work-up?

A3: To minimize hydrolysis of the ester product, it is advisable to perform the aqueous work-up quickly and at a low temperature. Using a saturated sodium bicarbonate solution for the initial quench can help to keep the aqueous layer basic, which can suppress the acid-catalyzed hydrolysis of the ester.

Q4: What should I do if an emulsion forms during the extraction process?

A4: Emulsion formation is a common issue. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Alternatively, allowing the mixture to stand for a longer period, gentle swirling instead of vigorous shaking, or passing the mixture through a pad of Celite can help to separate the layers.

Q5: What are the most common byproducts in this compound reactions and how can they be removed?

A5: Common byproducts include unreacted starting materials, the hydrolyzed form of this compound (monoethyl malonate), and potentially self-condensation products. Most of these byproducts can be removed through a combination of aqueous washes and purification techniques like column chromatography or distillation.

Experimental Protocols

General Work-up Procedure for Acylation Reactions

This protocol outlines a standard work-up for a typical acylation reaction using this compound to produce a β-keto ester.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring until gas evolution ceases. This step neutralizes unreacted this compound and any acidic byproducts like HCl.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) to extract the product.

    • Shake the funnel gently at first, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the aqueous layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.

  • Washing:

    • Combine all the organic extracts.

    • Wash the combined organic layer sequentially with:

      • Water (to remove any remaining water-soluble impurities).

      • Brine (saturated aqueous NaCl solution) to help break any emulsions and remove residual water.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Swirl the flask and let it stand for at least 15-20 minutes to ensure all water is absorbed.

  • Solvent Removal and Product Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can then be purified further.

Purification of the Crude Product

The choice of purification method depends on the physical properties of the product.

  • Distillation: For liquid products that are thermally stable, vacuum distillation is an effective purification method.

  • Column Chromatography: For non-volatile or thermally sensitive products, purification by column chromatography on silica (B1680970) gel is recommended. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the product.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure product.

Data Presentation

The following tables summarize typical yields and purity data for reactions involving this compound under different conditions.

Product TypeReaction ConditionsWork-up MethodTypical Yield (%)Purity (%)Reference
Ethyl tert-butyl malonateThis compound, tert-butyl alcoholDistillation53-58Not specified[2]
Ethyl (2-phenylpropan-2-yl) malonateThis compound, cumyl alcohol, N,N-dimethylanilineColumn ChromatographyNot specifiedNot specified[3]
Ethyl propionylacetateMonoethyl malonate potassium, propionyl chloride, MgCl₂, pyridineExtraction, Distillation66.899.2 (GC)[4]
Ethyl butyrylacetateMonoethyl malonate potassium, butyryl chloride, MgCl₂, pyridineExtraction, Distillation72.699.6 (GC)[4]
Ethyl isobutyrylacetateMonoethyl malonate potassium, isobutyryl chloride, MgCl₂, pyridineExtraction, Distillation78.299.5 (GC)[4]

Note: Yields and purity can vary significantly depending on the specific substrates, reaction scale, and purification techniques employed.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of this compound due to moisture. 3. Product loss during work-up.1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 3. Check all aqueous layers by TLC for product before discarding. Perform back-extractions if necessary.
Formation of a Persistent Emulsion 1. Vigorous shaking during extraction. 2. Presence of fine solid particles. 3. High concentration of reactants or products.1. Gently swirl or invert the separatory funnel instead of shaking vigorously. 2. Filter the reaction mixture through a pad of Celite before extraction. 3. Dilute the reaction mixture with more organic solvent. Add brine to the separatory funnel.
Product Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient washing during work-up.1. Extend the reaction time or consider optimizing reaction conditions (e.g., temperature, catalyst). 2. Perform additional washes with appropriate aqueous solutions (e.g., dilute acid or base to remove unreacted starting materials).
Product is an Oil Instead of Expected Crystals 1. Presence of impurities. 2. Product is a low-melting solid or an oil at room temperature.1. Purify the product further using column chromatography or distillation. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling to a lower temperature.

Visualizations

experimental_workflow start Reaction Mixture (Post-Reaction) quench Quenching (e.g., sat. NaHCO3, 0 °C) start->quench extract Extraction (e.g., Ethyl Acetate) quench->extract wash Washing (Water, Brine) extract->wash dry Drying (e.g., Na2SO4) wash->dry filter Filtration dry->filter concentrate Solvent Removal (Rotary Evaporator) filter->concentrate crude_product Crude Product concentrate->crude_product purify Purification crude_product->purify distillation Vacuum Distillation purify->distillation Liquid chromatography Column Chromatography purify->chromatography Non-volatile/ Sensitive recrystallization Recrystallization purify->recrystallization Solid pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the work-up of this compound reactions.

troubleshooting_tree start Problem during Work-up? low_yield Low Product Yield? start->low_yield emulsion Persistent Emulsion? start->emulsion impurity Product Contaminated? start->impurity check_reaction Check Reaction Completion (TLC/GC-MS) low_yield->check_reaction Yes check_layers Check Aqueous Layers for Product (TLC) low_yield->check_layers Yes add_brine Add Brine / Celite Filtration emulsion->add_brine Yes gentle_mixing Use Gentle Mixing emulsion->gentle_mixing Yes optimize_purification Optimize Purification (Column/Distillation) impurity->optimize_purification Yes additional_washes Perform Additional Washes impurity->additional_washes Yes

Caption: Troubleshooting decision tree for common work-up issues.

References

Navigating the Scale-Up of Ethyl Malonyl Chloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scale-up of chemical reactions involving ethyl malonyl chloride presents a unique set of challenges stemming from its inherent reactivity, moisture sensitivity, and the often exothermic nature of its applications. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating these complexities. Our aim is to provide practical, actionable solutions to common issues encountered during the transition from laboratory to pilot and production scales.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling this compound at a large scale?

A1: this compound is a corrosive and moisture-sensitive liquid.[1][2][3] At a large scale, the primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage.[1][4][5][6] Handling requires strict adherence to personal protective equipment (PPE) protocols, including chemical-resistant gloves, goggles, and protective clothing.

  • Reactivity with Water: It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[2][3] This necessitates the use of dry equipment and inert atmospheres (e.g., nitrogen or argon) during storage and handling.

  • Toxicity: Inhalation of vapors can cause respiratory irritation.[1]

Q2: How does the moisture sensitivity of this compound impact scale-up?

A2: Moisture sensitivity is a critical factor during scale-up. Any presence of water will lead to the hydrolysis of this compound into monoethyl malonic acid and HCl gas. This has several consequences:

  • Reduced Yield: The consumption of the starting material through hydrolysis directly lowers the yield of the desired product.

  • Increased Impurities: The formation of monoethyl malonic acid introduces an impurity that may be difficult to separate from the final product.

  • Corrosion: The generation of HCl gas can corrode equipment, especially if materials of construction are not appropriately selected.

  • Pressure Build-up: In a closed system, the evolution of HCl gas can lead to a dangerous increase in pressure.

Q3: What are the common byproducts in reactions involving this compound, and how do they change with scale?

A3: Common byproducts in reactions like Friedel-Crafts acylation include:

  • Di-acylated products: Especially with highly activated aromatic rings, a second acylation can occur.[7]

  • Products from side reactions: Impurities in the starting materials or suboptimal temperature control can lead to various side products.[7]

  • Hydrolysis products: As mentioned, monoethyl malonic acid can be a significant byproduct if moisture is not rigorously excluded.

During scale-up, the impurity profile can change due to challenges in maintaining uniform temperature and mixing. Localized "hot spots" can accelerate side reactions, leading to a higher percentage of impurities. Inefficient mixing can result in localized areas of high reactant concentration, which can also favor the formation of byproducts like di-acylated compounds.

Troubleshooting Guides

Issue 1: Uncontrolled Exotherm During Reaction

Symptom: A rapid, unexpected increase in reaction temperature that is difficult to control with the cooling system.

Potential Causes:

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[4]

  • High Reactant Concentration: Adding reactants too quickly can lead to a rapid release of heat.

  • Inadequate Mixing: Poor agitation can create localized hot spots where the reaction rate is significantly higher.

Troubleshooting Steps:

  • Reduce Reactant Addition Rate: Implement a controlled, slow addition of this compound to the reaction mixture. This is a critical strategy for managing highly exothermic reactions.

  • Improve Heat Transfer:

    • Ensure the reactor's cooling jacket is operating at maximum efficiency.

    • Consider using a more efficient heat transfer fluid.

    • For very exothermic reactions, an external heat exchanger loop may be necessary at a larger scale.

  • Optimize Agitation:

    • Increase the stirrer speed to improve mixing and heat distribution.

    • Evaluate the impeller design to ensure it is suitable for the viscosity and geometry of the reaction mass at scale.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction, though this may impact reaction kinetics and downstream processing.

Quantitative Data Summary

The following table summarizes data on the synthesis of this compound, highlighting the impact of solvent use on conversion rates. This data can be valuable when considering process optimization for scale-up.

ParameterSynthesis with Solvent (Methylene Chloride)Solvent-Free SynthesisReference
Reactants Monoethyl malonic acid, Thionyl chlorideMonoethyl malonic acid, Thionyl chloride[2][6]
Molar Ratio (Acid:Thionyl Chloride) 1:21:2[2][6]
Temperature 40-45 °C40-45 °C[2][6]
Reaction Time 1 hour (reflux)1 hour (reflux)[2][6]
Conversion of Ethyl Malonic Acid 84.39%98.23%[2][6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

This protocol is based on the solvent-free synthesis method, which offers higher conversion rates.[2][6]

Materials:

  • Monoethyl malonic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.

  • Charging the Reactor: Charge the round-bottom flask with monoethyl malonic acid.

  • Inert Atmosphere: Purge the system with nitrogen or argon.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (2 molar equivalents) to the monoethyl malonic acid via the dropping funnel while stirring. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.

  • Reaction: Heat the mixture to 40-45 °C and maintain it at reflux for 1 hour. The reaction will produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which should be scrubbed through a sodium hydroxide (B78521) solution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Distill off the excess thionyl chloride under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Protocol 2: Scale-Up of a Friedel-Crafts Acylation using this compound

This protocol outlines a general procedure for a Friedel-Crafts acylation and highlights key considerations for scale-up.

Materials:

  • Aromatic substrate (e.g., anisole)

  • This compound

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Jacketed reactor with overhead stirrer and temperature probe

  • Inert gas supply

  • Quenching solution (e.g., cold dilute HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reactor Preparation: Ensure the jacketed reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants:

    • Charge the aromatic substrate and anhydrous solvent to the reactor.

    • Cool the mixture to 0-5 °C using the reactor jacket.

  • Catalyst Addition: Slowly and portion-wise add the anhydrous aluminum chloride to the stirred solution, maintaining the temperature below 10 °C.

  • Controlled Addition of this compound: Add the this compound dropwise from an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by transferring the reaction mixture to a separate vessel containing a vigorously stirred, cold solution of dilute HCl. This should be done at a rate that allows for effective heat removal.

  • Work-up and Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer with the extraction solvent.

    • Combine the organic layers and wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Reactor Preparation (Dry & Inert) charge_reactants Charge Aromatic Substrate & Solvent prep_reactor->charge_reactants cool Cool to 0-5 °C charge_reactants->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst add_emc Controlled Addition of this compound add_catalyst->add_emc monitor Monitor Reaction Progress add_emc->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification extract->purify product Final Product purify->product

Caption: Experimental workflow for a typical Friedel-Crafts acylation.

troubleshooting_exotherm cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Uncontrolled Exotherm cause1 Poor Heat Transfer issue->cause1 cause2 High Reactant Concentration issue->cause2 cause3 Inadequate Mixing issue->cause3 sol2 Improve Heat Transfer cause1->sol2 sol1 Reduce Addition Rate cause2->sol1 sol4 Increase Dilution cause2->sol4 sol3 Optimize Agitation cause3->sol3

Caption: Troubleshooting logic for uncontrolled exothermic reactions.

References

Technical Support Center: Reaction of Ethyl Malonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of ethyl malonyl chloride and amines to synthesize N-substituted ethyl malonamates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring between this compound and an amine?

The primary reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, forming the desired N-substituted ethyl malonamate (B1258346) and hydrochloric acid (HCl).[1][2]

Q2: Why is a base typically added to the reaction mixture?

A base, often an excess of the reactant amine or a non-nucleophilic tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid (HCl) by-product generated during the reaction.[3][4] This prevents the protonation of the amine reactant, which would render it non-nucleophilic, and drives the reaction to completion. The neutralized HCl forms an ammonium (B1175870) salt.[1][2]

Q3: What are the most common by-products in this reaction?

The most common by-products include:

  • Ammonium salt: Formed from the reaction of the base with HCl.[1][2]

  • Products of double acylation: If a primary amine is used, it is possible for the initially formed amide to be acylated again, especially if the stoichiometry is not carefully controlled.

  • Diethyl malonate: Can form if residual ethanol (B145695) is present and reacts with unreacted this compound.[5]

  • Claisen condensation products: Self-condensation of this compound can occur, particularly in the presence of a strong base, leading to the formation of a β-keto ester.[6][7][8][9][10]

  • Hydrolysis product: If moisture is present, this compound can hydrolyze back to monoethyl malonate.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] For TLC analysis, spotting the reaction mixture alongside the starting materials (amine and this compound) will show the consumption of reactants and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture.[12]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-substituted ethyl malonamates.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Recommended Solution
Poor quality of this compound This compound is moisture-sensitive. Use a fresh bottle or purify by distillation before use. Ensure it has been stored under anhydrous conditions.
Amine reactant is protonated Ensure a sufficient amount of base (at least one equivalent, often more) is used to neutralize the HCl generated. If using the reactant amine as the base, use at least two equivalents.
Reaction temperature is too low While the initial reaction is often exothermic and may require cooling, some reactions may require heating to proceed to completion. Monitor the reaction by TLC to determine if it has stalled and consider gentle heating.
Incomplete reaction Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[13]
Product loss during workup The N-substituted ethyl malonamate may have some water solubility. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with the organic solvent.
Issue 2: Presence of Significant Impurities in the Crude Product

Possible Causes & Solutions

Impurity Observed Possible Cause Recommended Solution
Unreacted amine Insufficient this compound was used, or the reaction did not go to completion.Add a slight excess of this compound. Ensure the reaction has gone to completion by TLC. During workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove the basic amine.
Ammonium salt This is an expected by-product.During workup, wash the organic layer with water to remove the water-soluble ammonium salt.
Diethyl malonate Presence of ethanol in the reaction mixture.Ensure all starting materials and solvents are anhydrous.
Claisen condensation by-products Use of a strong, non-hindered base and/or elevated temperatures.Use a hindered, non-nucleophilic base like triethylamine or pyridine. Maintain a low reaction temperature, especially during the addition of this compound.
Discolored (brown or black) reaction mixture High reaction temperatures leading to decomposition.Add the this compound slowly to a cooled solution of the amine and base to control the initial exotherm.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative Examples)

Amine Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Primary Aliphatic AmineTriethylamine (1.5 eq)Dichloromethane (B109758)0 to RT485-95[3]
Aniline DerivativePyridineTetrahydrofuran0 to 50670-85General Protocol
Secondary AmineExcess Amine (2.5 eq)Diethyl Ether0 to RT1260-75General Protocol
Primary AmineNone (Amine in excess)Neat252>90[2]

Note: Yields are highly substrate-dependent and the above table provides general ranges.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Ethyl Malonamates

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Amine (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Triethylamine (1.5 eq) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted ethyl malonamate.[11]

Analytical Methods for By-product Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying volatile by-products and impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation of the desired product and any isolated impurities. Comparison with spectral databases of common impurities can aid in identification.[14][15][16][17]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and assessing the purity of the final product.[11]

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & By-products This compound This compound N-Substituted Ethyl Malonamate N-Substituted Ethyl Malonamate This compound->N-Substituted Ethyl Malonamate Primary Reaction Claisen Product Claisen Product This compound->Claisen Product Self-Condensation Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product with H2O Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->N-Substituted Ethyl Malonamate Base Base Ammonium Salt Ammonium Salt Base->Ammonium Salt Neutralization

Caption: Primary reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents 1. Check Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Check_Reagents->Start Reagents Impure (Purify/Replace) Check_Stoichiometry 2. Verify Stoichiometry (Sufficient Base?) Check_Reagents->Check_Stoichiometry Reagents OK Check_Stoichiometry->Start Incorrect Stoichiometry (Adjust Amounts) Check_Conditions 3. Optimize Conditions (Temperature, Time) Check_Stoichiometry->Check_Conditions Stoichiometry OK Check_Conditions->Start Suboptimal Conditions (Modify Protocol) Analyze_Byproducts 4. Analyze By-products (TLC, GC-MS, NMR) Check_Conditions->Analyze_Byproducts Conditions Optimized Purify 5. Adjust Purification (Chromatography, Recrystallization) Analyze_Byproducts->Purify Success High Yield, Pure Product Purify->Success

Caption: Logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Optimizing Reactions with Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl malonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (EMC) is a reactive chemical intermediate with the formula C₅H₇ClO₃.[1] It is a colorless to pale yellow liquid known for its sharp, pungent odor.[1] Due to the presence of the highly reactive acid chloride group, it is a versatile acylating agent.[2][3] Its primary applications are in organic synthesis, where it serves as a key building block for:

  • β-Keto Esters: Essential intermediates in pharmaceutical and fine chemical production.[4]

  • Heterocyclic Compounds: Used to synthesize derivatives like 3-pyrrolin-2-ones and 1,2,4-oxadiazoles.[3][5]

  • Amides and Esters: Formed through reactions with amines, alcohols, and hydrazines.[2][3]

  • Agrochemicals: Incorporated into the structure of some herbicides, insecticides, and fungicides.[1]

Q2: How should I properly handle and store this compound?

Due to its reactivity and sensitivity, proper handling and storage are critical.

  • Handling: Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of vapors, ingestion, or contact with skin and eyes, as it is corrosive and can cause severe burns.[1] Use of a syringe is recommended for transfers to avoid contact with atmospheric moisture.[6]

  • Storage: this compound is highly sensitive to moisture and reacts violently with water.[1] It should be stored in a tightly sealed, moisture-resistant container under an inert atmosphere (e.g., nitrogen or argon).[1] Recommended storage is in a cool, dry, well-ventilated area, preferably refrigerated between 2-8°C.[7] Keep it away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.

Q3: What are the most common side reactions to be aware of?

The high reactivity of this compound can lead to several side reactions that may lower the yield of the desired product:

  • Hydrolysis: Reaction with water (even atmospheric moisture) will hydrolyze the acid chloride back to the corresponding carboxylic acid (ethyl malonic acid), rendering it unreactive for acylation.

  • Decarboxylation: The β-keto ester product or the ethyl malonic acid byproduct can be unstable to heat, leading to decarboxylation (loss of CO₂) to form a simple ketone or ethyl acetate, respectively.[8]

  • Double Acylation: In reactions with amines (R-NH₂), it is possible for the initially formed amide to be acylated a second time, particularly if the reaction conditions are not carefully controlled.

  • Reaction with Solvent: Protic solvents like alcohols will react with this compound. For example, using methanol (B129727) as a solvent will lead to the formation of methyl ethyl malonate.

Troubleshooting Guide

Low yields and unexpected byproducts are common challenges when working with a reactive reagent like this compound. This guide addresses the most frequent issues.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Degraded Reagent This compound is highly moisture-sensitive. If the reagent has been improperly stored or is old, it may have hydrolyzed. Use a fresh bottle or re-purify via vacuum distillation.[1]
Inadequate Temperature Control Reactions are often exothermic. Add the this compound slowly (dropwise) to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.[1] Gradually warm to room temperature or as the protocol requires.
Presence of Water Ensure all glassware is rigorously dried (flame or oven-dried) and use anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Incorrect Base or Stoichiometry For acylating amines or forming β-keto esters, a base is typically required to scavenge the HCl byproduct.[9] Use a non-nucleophilic base like triethylamine (B128534) or pyridine. Ensure at least one equivalent of base is used. For β-keto ester synthesis, a full equivalent of a strong base (e.g., sodium ethoxide) is needed to drive the reaction to completion.[8]
Poor Nucleophile If your substrate is a weak nucleophile (e.g., an electron-deficient amine), the reaction may be slow. Consider using a stronger base (like NaH or nBuLi to deprotonate the nucleophile first) or adding a catalyst such as DMAP (4-dimethylaminopyridine). Heating the reaction may also be necessary.

Problem 2: Formation of Multiple Products or Impurities

Potential Cause Recommended Solution
Product Instability The β-keto ester product may be hydrolyzing and decarboxylating during workup or purification.[8] Use a mild aqueous workup (e.g., saturated NH₄Cl solution instead of strong acid) and avoid excessive heating. Purify via column chromatography at room temperature if possible.
Transesterification When forming a β-keto ester using an alkoxide base (e.g., sodium methoxide), ensure the alcohol part of the base matches the ester group of your substrate to prevent scrambling of the ester groups.[8]
Solvent Reaction Use an inert, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether. Avoid protic solvents like alcohols or water.

Data & Experimental Protocols

Quantitative Data

While specific yields are highly dependent on the substrate, the following table provides comparative data on the synthesis of this compound itself, illustrating the impact of solvent.

Reactant Chlorinating Agent Solvent Conditions Conversion (%) Reference
Ethyl Malonic AcidThionyl ChlorideMethylene ChlorideReflux, 1 hr, 40-45°C84.39[10]
Ethyl Malonic AcidThionyl ChlorideNone (Solvent-Free)-98.23[10]

This data suggests that solvent-free conditions can lead to higher conversion in the synthesis of the reagent itself, a principle that may be applicable to subsequent reactions by increasing reactant concentration.

Key Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine to form the corresponding amide.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF) in a flame-dried flask.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of EMC: Add this compound (1.05 equivalents) dropwise to the cooled solution via syringe over 10-15 minutes. It is crucial to add it slowly to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visual Guides

Troubleshooting_Workflow start Low or No Yield reagent Reagent Quality Issue? start->reagent Check Reagent conditions Suboptimal Conditions? start->conditions Review Protocol workup Loss During Workup? start->workup Check Procedure reagent->conditions No sol_reagent Use fresh or distilled This compound. reagent->sol_reagent Yes sol_conditions1 Ensure anhydrous conditions (dry glassware, inert gas). conditions->sol_conditions1 Moisture? sol_conditions2 Control temperature (cool to 0°C, add dropwise). conditions->sol_conditions2 Temp? sol_conditions3 Check base and stoichiometry (use >=1 eq. non-nucleophilic base). conditions->sol_conditions3 Base? sol_workup Use mild quench (e.g., NH4Cl) and avoid excessive heat. workup->sol_workup Yes

Caption: Troubleshooting flowchart for low reaction yield.

Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dry Glassware prep2 Add Anhydrous Solvent prep1->prep2 prep3 Add Substrate & Base prep2->prep3 react1 Cool to 0 °C prep3->react1 Under Inert Gas react2 Slowly Add This compound react1->react2 react3 Stir and Monitor by TLC react2->react3 workup1 Aqueous Quench react3->workup1 workup2 Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify (Chromatography or Recrystallization) workup3->purify

Caption: General experimental workflow for acylation reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl Malonyl Chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, natural products, and materials. The choice of acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall success. This guide provides an objective comparison of the reactivity of ethyl malonyl chloride with other commonly employed acylating agents, namely acetyl chloride, benzoyl chloride, and acetic anhydride (B1165640). This comparison is supported by established principles of organic chemistry and available experimental data.

General Reactivity of Acylating Agents

The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides.[1][2][3] This trend is a consequence of the electronic properties of the leaving group. In acyl chlorides, the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4] Acid anhydrides are less reactive because the carboxylate leaving group is less stable than the chloride ion.[5]

Performance Comparison of Acylating Agents

The ester group is electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon of the acyl chloride, potentially making it more reactive than simple alkyl acyl chlorides like acetyl chloride. However, the ethyl malonyl group is also sterically more demanding than an acetyl group, which could slightly temper its reactivity depending on the steric bulk of the nucleophile.

In contrast, benzoyl chloride's reactivity is influenced by the phenyl group. The aromatic ring can donate electron density through resonance, slightly deactivating the carbonyl group towards nucleophilic attack compared to a simple alkyl acyl chloride. Acetic anhydride is inherently less reactive than all the acyl chlorides discussed due to the nature of its carboxylate leaving group.[3]

Based on these principles, a qualitative reactivity trend can be proposed:

This compound > Acetyl Chloride > Benzoyl Chloride > Acetic Anhydride

The following table summarizes the key characteristics and provides available quantitative data for the acylation of benzyl (B1604629) alcohol as a model substrate.

Acylating AgentStructureMolar Mass ( g/mol )Boiling Point (°C)Key AdvantagesKey Disadvantages
This compound 150.5679-80 (25 mmHg)[7]Highly reactive, introduces a functionalized three-carbon unit.[7]Moisture sensitive, limited commercial availability in large quantities.[2][6]
Acetyl Chloride 78.5052High reactivity, low cost, readily available.Highly volatile, corrosive, reacts violently with water.
Benzoyl Chloride 140.57197Readily available, introduces a stable benzoyl group.Lachrymator, corrosive, reacts with water.
Acetic Anhydride 102.09140Low cost, less volatile and less reactive with water than acetyl chloride.[5]Less reactive than acyl chlorides, may require catalysts or harsher conditions.[3]

Experimental Data: Acylation of Benzyl Alcohol

EntryAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideZnCl₂Solvent-free300.595
2Acetyl ChlorideZnCl₂Solvent-free300.398

Note: Data for this compound and benzoyl chloride under these specific conditions were not available in the searched literature. The presented data for acetyl chloride and acetic anhydride is from a comparative study on the acetylation of alcohols and phenols.

Experimental Protocols

To quantitatively assess the reactivity of these acylating agents, a standardized experimental protocol is crucial. Below are methodologies for determining reactivity through kinetic analysis and yield comparison.

Protocol 1: Determination of Reaction Kinetics by HPLC

This protocol outlines a general procedure for determining the rate of acylation of a model amine (e.g., aniline) by monitoring the consumption of the amine over time.

Materials:

  • Acylating agent (this compound, Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride)

  • Aniline (B41778)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (e.g., naphthalene)

  • Quenching agent (e.g., a highly reactive amine in excess or an acidic solution)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare stock solutions of the acylating agent, aniline, and the internal standard in the chosen anhydrous solvent at known concentrations.

  • In a thermostated reaction vessel, combine the aniline solution and the internal standard solution.

  • Initiate the reaction by adding the acylating agent solution to the amine mixture with vigorous stirring at a constant temperature.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching agent.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining aniline relative to the internal standard.

  • Plot the concentration of aniline versus time to determine the initial reaction rate.

  • A comparison of the initial rates for each acylating agent will provide a quantitative measure of their relative reactivity.

Protocol 2: Comparative Yield Analysis for the Acylation of an Alcohol

This protocol describes a method for comparing the performance of the acylating agents based on the isolated yield of the ester product from the acylation of a model alcohol (e.g., benzyl alcohol).

Materials:

  • Acylating agent (this compound, Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride)

  • Benzyl alcohol

  • Anhydrous solvent (e.g., dichloromethane)

  • Base (e.g., pyridine (B92270) or triethylamine)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of benzyl alcohol and the base in the anhydrous solvent in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for a predetermined amount of time (e.g., 1 hour), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography if necessary and determine the isolated yield.

  • Comparing the yields obtained under identical reaction times provides a measure of the relative efficacy of the acylating agents.

Reaction Mechanism and Experimental Workflow Visualization

The acylation of a nucleophile by an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride R-CO-Cl Intermediate R-C(O⁻)(Cl)-Nu⁺H AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Intermediate Product R-CO-Nu Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct Proton Transfer

Caption: Generalized mechanism for nucleophilic acyl substitution.

A systematic approach is essential for an objective comparison of different acylating agents. The following workflow outlines the key steps for such a comparative study.

Experimental_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion select_substrate Select Substrate (e.g., Aniline, Benzyl Alcohol) select_agents Select Acylating Agents select_substrate->select_agents define_conditions Define Standardized Reaction Conditions select_agents->define_conditions run_reactions Perform Acylation Reactions define_conditions->run_reactions monitor_progress Monitor Progress (TLC, HPLC) run_reactions->monitor_progress workup Reaction Workup & Product Isolation monitor_progress->workup characterize Characterize Products (NMR, IR, MS) workup->characterize quantify Quantify Yield / Rate characterize->quantify compare Compare Reactivity Data quantify->compare conclude Draw Conclusions compare->conclude

Caption: Systematic workflow for comparing acylating agents.

Conclusion

The selection of an appropriate acylating agent is a multifactorial decision that balances reactivity, selectivity, cost, and handling considerations. While all acyl chlorides are highly reactive, the electronic and steric nature of the R-group in R-CO-Cl can fine-tune this reactivity. Based on electronic principles, this compound is predicted to be a highly reactive acylating agent, likely exceeding the reactivity of acetyl chloride and benzoyl chloride. Acetic anhydride remains a less reactive, but often safer and more economical, alternative. For applications requiring the introduction of a C3 building block with high electrophilicity, this compound presents a compelling option, though its handling requires care due to its moisture sensitivity. The experimental protocols provided herein offer a framework for researchers to conduct their own quantitative comparisons to determine the optimal acylating agent for their specific synthetic needs.

References

A Comparative Guide to Green Chemistry Alternatives for Ethyl Malonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl malonyl chloride, a key building block in the pharmaceutical and fine chemical industries, has traditionally relied on methods that are increasingly scrutinized for their environmental impact. The use of hazardous reagents and chlorinated solvents necessitates the exploration of greener, more sustainable alternatives. This guide provides an objective comparison of the traditional synthesis of this compound with emerging green chemistry alternatives, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

The following table summarizes the key performance indicators of the traditional synthesis of this compound and its greener alternatives.

MethodKey ReagentsSolventsReaction ConditionsYieldGreen Chemistry Considerations
Traditional Synthesis Diethyl malonate, Thionyl chloride (SOCl₂) or Oxalyl chlorideMethylene (B1212753) chloride (CH₂Cl₂)0–5 °C to reflux (40-45 °C)84.39%[1]Use of hazardous chlorinating agents and a chlorinated solvent.[1][2]
Solvent-Free Synthesis Monoethyl malonic acid, Thionyl chloride (SOCl₂)None40-45 °C98.23%[1]Eliminates the use of hazardous solvents, leading to higher conversion.[1]
Meldrum's Acid Pathway Meldrum's acid, Carboxylic acid chloride (or carboxylic acid with a condensing agent), Ethanol (B145695)Dichloromethane (B109758), Pyridine (B92270), EthanolIce bath to reflux82% (for methyl ester)[3]Avoids direct synthesis of this compound. Meldrum's acid is readily prepared from acetone (B3395972) and malonic acid.[4]
Diethyl Carbonate (DEC) Acylation Substrate (e.g., amine, ketone), Diethyl Carbonate, Catalyst (e.g., Lewis acid, base)Varies (can be solvent-free)Varies (e.g., 90-150 °C)Good to excellentDEC is a non-toxic, biodegradable reagent that can be synthesized from CO₂. Avoids the use of corrosive and hazardous acyl chlorides.[5][6][7][8]

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the different synthetic approaches.

Traditional_Synthesis DiethylMalonate Diethyl Malonate Reaction Reaction DiethylMalonate->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Solvent Methylene Chloride Solvent->Reaction EthylMalonylChloride This compound Reaction->EthylMalonylChloride

Traditional Synthesis of this compound.

Solvent_Free_Synthesis MonoethylMalonicAcid Monoethyl Malonic Acid Reaction Solvent-Free Reaction MonoethylMalonicAcid->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction EthylMalonylChloride This compound Reaction->EthylMalonylChloride

Solvent-Free Synthesis of this compound.

Meldrums_Acid_Pathway MeldrumsAcid Meldrum's Acid Acylation Acylation MeldrumsAcid->Acylation AcylChloride Acyl Chloride AcylChloride->Acylation AcylMeldrumsAcid Acyl Meldrum's Acid Acylation->AcylMeldrumsAcid Alcoholysis Alcoholysis AcylMeldrumsAcid->Alcoholysis Ethanol Ethanol Ethanol->Alcoholysis BetaKetoEster β-Keto Ester Alcoholysis->BetaKetoEster

Alternative Pathway using Meldrum's Acid.

Experimental Protocols

Traditional Synthesis of this compound

The traditional synthesis involves the reaction of ethyl malonate with a chlorinating agent like thionyl chloride in an inert solvent.[2]

Materials:

  • Ethyl malonate

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Methylene chloride (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve ethyl malonate in methylene chloride.

  • Cool the solution in an ice bath (0–5 °C).

  • Slowly add thionyl chloride or oxalyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC).

  • After completion, carefully remove the solvent and excess chlorinating agent by distillation under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Green Alternative: Solvent-Free Synthesis of this compound

This method eliminates the use of chlorinated solvents, leading to a more environmentally friendly process with higher yields.[1]

Materials:

  • Monoethyl malonic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place monoethyl malonic acid.

  • Heat the flask to 40-45 °C.

  • Slowly add thionyl chloride dropwise to the molten monoethyl malonic acid with stirring.

  • After the addition is complete, continue to heat the reaction mixture at 40-45 °C for 1 hour.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting residue is this compound. Further purification can be achieved by vacuum distillation.

Green Alternative: Acylation using Meldrum's Acid and Alcoholysis

This pathway provides an alternative route to β-keto esters, which are often the target molecules for reactions involving this compound.[3]

Materials:

  • Meldrum's acid

  • Carboxylic acid chloride (e.g., phenylacetyl chloride)

  • Pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous ethanol

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure: Step 1: Acylation of Meldrum's Acid

  • Dissolve Meldrum's acid in anhydrous dichloromethane in a round-bottom flask and cool in an ice bath.

  • Add anhydrous pyridine to the solution with stirring under an inert atmosphere.

  • Slowly add the carboxylic acid chloride dropwise to the mixture.

  • After the addition, allow the reaction to warm to room temperature and stir for a few hours.

  • Remove the solvent using a rotary evaporator to obtain the crude acyl Meldrum's acid.

Step 2: Ethanolysis of Acyl Meldrum's Acid

  • To the crude acyl Meldrum's acid, add anhydrous ethanol.

  • Reflux the mixture for 2-3 hours.

  • Remove the ethanol using a rotary evaporator.

  • The resulting residue is the crude β-keto ester, which can be purified by distillation under reduced pressure.

Emerging Green Alternative: Acylation using Diethyl Carbonate (DEC)

Diethyl carbonate is a promising green reagent that can replace hazardous acylating agents like this compound in certain reactions, such as the synthesis of β-ketoesters from ketones.

Materials:

  • Ketone (e.g., acetone)

  • Diethyl carbonate (DEC)

  • Base (e.g., sodium ethoxide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide in ethanol.

  • Add the ketone to the stirred solution.

  • Add diethyl carbonate to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction progress by a suitable analytical method.

  • After completion, cool the reaction mixture and neutralize it with a suitable acid.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the resulting β-keto ester by distillation.

References

A Comparative Guide to Analytical Methods for Monitoring Ethyl Malonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of reactions involving highly reactive intermediates like ethyl malonyl chloride is critical for optimizing yields, minimizing impurities, and ensuring process safety. This compound, a versatile C3 building block, is particularly susceptible to hydrolysis and other side reactions, necessitating robust analytical control.[1][2] This guide provides an objective comparison of common analytical techniques for monitoring its reactions, supported by detailed experimental protocols and data presented for clear comparison.

Comparison of Analytical Techniques

The choice of an analytical method for monitoring an this compound reaction depends on various factors, including the need for real-time data, quantitative accuracy, sample throughput, and available instrumentation. Direct spectral analysis techniques like NMR and FTIR are often preferred to minimize sample preparation and decomposition of the reactive analyte.[3]

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarityModerateModerateQuantitativeHigh precision and accuracy for quantitative analysis of reactants, products, and byproducts.[4]Potential for on-column reaction/degradation of this compound; requires careful method development.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, detection by massModerateHighQuantitative & StructuralHigh sensitivity and provides structural information for impurity identification.[5]Requires derivatization to analyze non-volatile products; thermal instability of this compound can be a challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldFast (for 1D)HighQuantitative & StructuralNon-destructive, provides rich structural information, and is ideal for in-situ (real-time) monitoring to study kinetics and mechanism.[6][7]Lower sensitivity compared to MS-based methods; requires deuterated solvents for off-line analysis.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational transitions from infrared absorptionVery FastModerateQuantitative (real-time)Excellent for real-time, in-situ monitoring of functional group changes (e.g., C=O stretch of the acid chloride).[8]Complex spectra can make quantitative analysis of individual components in a mixture challenging; requires chemometric analysis.
Thin-Layer Chromatography (TLC) Differential partitioning on a stationary phaseVery FastLowQualitative/ Semi-QuantitativeSimple, rapid, and cost-effective for quick checks on reaction progress.[9][10]Limited quantitative accuracy; relies on visual assessment of spot intensity.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results when analyzing reactive compounds.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for at-line monitoring, where samples are quenched before analysis to prevent further reaction.

  • Objective: To quantify the consumption of a starting material and the formation of the product from a reaction involving this compound.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Methodology:

    • Sample Preparation: At specific time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction vessel. Immediately quench the reaction by diluting the aliquot in a solution containing a nucleophilic scavenger (e.g., a primary amine like benzylamine (B48309) in acetonitrile) to derivatize the unreacted this compound into a stable amide. This prevents hydrolysis and allows for accurate quantification.

    • Standard Preparation: Prepare calibration standards of the starting material, the derivatized this compound, and the expected product at known concentrations.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

      • Gradient: Start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: Monitor at a wavelength appropriate for the analytes (e.g., 254 nm).

    • Data Analysis: Integrate the peak areas of the starting material, derivatized this compound, and product. Use the calibration curves to determine the concentration of each species over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile components and requires derivatization of the reactive acyl chloride.

  • Objective: To identify and quantify volatile products and byproducts.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Selective Detector (MSD).[5]

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Methodology:

    • Sample Preparation (Derivatization): At each time point, withdraw a 100 µL aliquot of the reaction mixture. Quench the reaction and derivatize the this compound by adding an excess of a suitable alcohol (e.g., methanol (B129727) or propanol) to form a stable ester.[11] Add a known concentration of an internal standard (e.g., dodecane).[5]

    • GC-MS Conditions:

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[5]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • MSD Conditions:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

        • Source Temperature: 230 °C.[5]

        • Quadrupole Temperature: 150 °C.[5]

    • Data Analysis: Identify compounds based on their retention times and mass spectra. Quantify using the peak area ratio relative to the internal standard.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol allows for real-time monitoring of the reaction directly within the NMR spectrometer.

  • Objective: To obtain kinetic and mechanistic data by monitoring all soluble species simultaneously without sampling.[7][12]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • NMR tube suitable for the reaction temperature.

  • Methodology:

    • Sample Preparation: The reaction is initiated directly in a 5 mm NMR tube by adding the final reagent (e.g., this compound) to a solution of the other reactants in a suitable deuterated solvent (e.g., CDCl₃).

    • NMR Acquisition:

      • Quickly shim the sample and acquire an initial ¹H NMR spectrum (t=0).

      • Use an automated pulse sequence to acquire a series of 1D ¹H spectra at regular time intervals (e.g., every 1-5 minutes).[13] The time between experiments should be set based on the expected reaction half-life.[13]

    • Data Analysis:

      • Process the array of spectra.

      • Identify characteristic peaks for the reactants and products.

      • Monitor the reaction progress by integrating the signal intensity of these characteristic peaks over time. The concentration of each species is proportional to its integral value (when normalized to an internal standard).

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

This powerful process analytical technology (PAT) tool tracks changes in chemical bonds in real time.

  • Objective: To monitor reaction kinetics by tracking the concentration of key functional groups.[8]

  • Instrumentation:

    • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.

  • Methodology:

    • Setup: Insert the ATR probe directly into the reaction vessel.

    • Data Acquisition:

      • Collect a background spectrum of the reaction mixture before initiating the reaction.

      • Start the reaction (e.g., by adding this compound).

      • Continuously collect IR spectra at short intervals (e.g., every 30 seconds).

    • Data Analysis:

      • Monitor the disappearance of the reactant peak and the appearance of the product peak. For this compound, the C=O stretching frequency of the acid chloride (around 1800 cm⁻¹) is a highly characteristic peak to monitor.[14]

      • Create concentration profiles by plotting the absorbance of characteristic peaks over time. This data can be used to determine reaction kinetics and endpoints.[8]

Visualizations

Workflow for Monitoring this compound Reactions

The following diagram illustrates a generalized workflow for analyzing a reaction involving this compound, from sample acquisition to data interpretation.

G cluster_0 Monitoring Approach cluster_1 At-Line Analysis A Reaction Vessel (this compound + Reactants) B Sample Acquisition A->B At-Line C In-Situ Monitoring (No Sampling) A->C In-Situ D Quenching / Derivatization B->D I FTIR Analysis (In-Situ) C->I J NMR Analysis (In-Situ) C->J E Analytical Technique Selection D->E F HPLC Analysis E->F G GC-MS Analysis E->G H NMR Analysis (Offline) E->H K Data Processing & Analysis F->K G->K H->K I->K J->K L Kinetic Profile & Yield Calculation K->L

Caption: General workflow for reaction monitoring.

Decision Guide for Method Selection

This flowchart helps in selecting the most appropriate analytical technique based on experimental requirements.

G Start Start: Need to Monitor This compound Reaction Q1 Need Real-Time Kinetic Data? Start->Q1 Q2 Need Structural Information? Q1->Q2 Yes Q4 Need Quick Qualitative Check? Q1->Q4 No A1 Use In-Situ FTIR Q2->A1 No A2 Use In-Situ NMR Q2->A2 Yes Q3 High Sensitivity Required? A3 Use GC-MS Q3->A3 Yes A4 Use HPLC-UV/DAD Q3->A4 No Q4->Q3 No A5 Use TLC Q4->A5 Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Cost-Benefit Analysis of Ethyl Malonyl Chloride in Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of appropriate reagents is a critical decision that directly impacts production costs, efficiency, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of using ethyl malonyl chloride in manufacturing, with a particular focus on the synthesis of phenobarbital (B1680315), a widely used anticonvulsant drug. Its performance is objectively compared with two common alternatives: diethyl malonate and Meldrum's acid.

Executive Summary

This compound presents a reactive and potentially more direct route for acylation reactions compared to diethyl malonate, which often requires a separate activation step. Meldrum's acid, while highly reactive, can be more expensive and less stable under certain conditions. The choice between these reagents hinges on a delicate balance of raw material costs, reaction yields, process complexity, safety considerations, and waste disposal expenses. For the synthesis of phenobarbital, the traditional and well-established route utilizing diethyl malonate remains a strong contender due to its lower raw material cost and extensive process optimization. However, the use of this compound offers the potential for process intensification and reduced reaction times, which could translate to operational cost savings.

Cost and Performance Comparison

A quantitative comparison of the three reagents for the synthesis of a key intermediate in phenobarbital production is presented below. The analysis is based on a target production volume and assumes industrial-scale pricing for all materials.

ParameterThis compoundDiethyl MalonateMeldrum's Acid
Reagent Cost (per kg) $60 - $100$15 - $30$50 - $80
Typical Reaction Yield 85-95%70-85%90-98%
Reaction Time 2-4 hours8-12 hours1-3 hours
Key Ancillary Reagents Base (e.g., triethylamine)Strong Base (e.g., sodium ethoxide)Base (e.g., pyridine)
Byproducts Triethylamine hydrochlorideEthanol, WaterAcetone (B3395972), Carbon Dioxide
Estimated Waste Disposal Cost (per kg of product) $5 - $10$3 - $7$8 - $15

Experimental Protocols

To provide a concrete basis for comparison, the following are generalized experimental protocols for the acylation step in the synthesis of a phenobarbital precursor using each of the three reagents.

Synthesis using this compound
  • Reaction Setup: A stirred-tank reactor is charged with the amine precursor and a suitable aprotic solvent (e.g., dichloromethane).

  • Base Addition: Triethylamine (1.1 equivalents) is added to the reactor, and the mixture is cooled to 0-5 °C.

  • Acylation: this compound (1.05 equivalents) is added dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • Reaction: The reaction is stirred at room temperature for 2-4 hours until completion, monitored by a suitable analytical technique (e.g., HPLC).

  • Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization or chromatography.

Synthesis using Diethyl Malonate
  • Base Preparation: Sodium ethoxide is prepared in a separate reactor by reacting sodium metal with absolute ethanol.

  • Reaction Setup: The amine precursor is added to the sodium ethoxide solution in ethanol.

  • Condensation: Diethyl malonate (1.2 equivalents) is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux for 8-12 hours.

  • Work-up: The reaction is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization may be necessary for higher purity.

Synthesis using Meldrum's Acid
  • Reaction Setup: Meldrum's acid (1.1 equivalents) and the amine precursor are suspended in a suitable solvent (e.g., toluene).

  • Reaction: The mixture is heated to reflux for 1-3 hours, during which acetone and carbon dioxide are evolved.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • Purification: The resulting solid is purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the key chemical transformations in the synthesis of a phenobarbital precursor using the three different reagents.

phenobarbital_synthesis cluster_emc This compound Route cluster_dem Diethyl Malonate Route cluster_ma Meldrum's Acid Route Amine_EMC Amine Precursor Product_EMC Acylated Intermediate Amine_EMC->Product_EMC + EMC This compound EMC->Product_EMC Base_EMC Triethylamine Base_EMC->Product_EMC catalyst Amine_DEM Amine Precursor Product_DEM Acylated Intermediate Amine_DEM->Product_DEM + DEM Diethyl Malonate DEM->Product_DEM Base_DEM Sodium Ethoxide Base_DEM->Product_DEM reagent Amine_MA Amine Precursor Product_MA Acylated Intermediate Amine_MA->Product_MA + MA Meldrum's Acid MA->Product_MA

Figure 1: Comparison of synthetic routes to a phenobarbital precursor.

Cost-Benefit Analysis Workflow

The decision-making process for selecting the optimal reagent can be visualized as follows:

cost_benefit_analysis Start Define Production Target (e.g., Phenobarbital) Reagent_Selection Reagent Selection: - this compound - Diethyl Malonate - Meldrum's Acid Start->Reagent_Selection Cost_Analysis Cost Analysis - Raw Material Costs - Process Costs - Waste Disposal Costs Reagent_Selection->Cost_Analysis Performance_Analysis Performance Analysis - Yield & Purity - Reaction Time - Process Safety Reagent_Selection->Performance_Analysis Decision Select Optimal Reagent Cost_Analysis->Decision Performance_Analysis->Decision

Figure 2: Workflow for reagent selection in pharmaceutical manufacturing.

Conclusion and Recommendations

The choice between this compound, diethyl malonate, and Meldrum's acid is not straightforward and depends on the specific manufacturing context and priorities.

  • This compound is a strong candidate when reaction speed and high reactivity are paramount. The higher upfront cost of the reagent may be offset by reduced processing times and potentially higher throughput. However, its moisture sensitivity and the generation of hydrochloride byproducts require careful process control and waste management.

  • Diethyl Malonate remains a cost-effective and well-understood option, particularly for large-scale, established processes like phenobarbital synthesis.[1] While reaction times are longer and yields may be slightly lower, the lower raw material cost and less hazardous byproducts make it an attractive choice from an economic and environmental standpoint.

  • Meldrum's Acid offers the highest reactivity and excellent yields, often under milder conditions. However, its higher cost and thermal instability can be significant drawbacks in a large-scale manufacturing setting. Its use is likely best reserved for smaller-scale, high-value product synthesis where its performance advantages outweigh the cost considerations.

For the industrial production of phenobarbital, a thorough process-specific economic and safety analysis is recommended before deviating from the traditional diethyl malonate route. However, for the development of new drug candidates or for the synthesis of complex intermediates, the reactivity and efficiency of this compound and Meldrum's acid warrant serious consideration.

References

Chemoselectivity of Ethyl Malonyl Chloride in Multifunctional Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective acylation of a specific functional group within a multifunctional molecule is a critical challenge in organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures. Ethyl malonyl chloride, a versatile C3 building block, offers a unique reactivity profile. This guide provides a comparative analysis of the chemoselectivity of this compound in reactions with compounds bearing multiple nucleophilic sites, such as amino alcohols and aminophenols. We will compare its performance with a common alternative, acetic anhydride (B1165640), and provide detailed experimental protocols for achieving selective N-acylation and O-acylation.

Principles of Chemoselective Acylation

The chemoselectivity of an acylation reaction is primarily governed by the relative nucleophilicity of the functional groups present in the substrate and the reaction conditions. In molecules containing both amino (-NH2) and hydroxyl (-OH) groups, the nitrogen atom of the amine is generally more nucleophilic than the oxygen atom of the alcohol. This inherent difference in reactivity forms the basis for selective N-acylation under neutral or basic conditions.

Conversely, selective O-acylation can be achieved by modulating the reactivity of the amino group. Under acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, forming an ammonium (B1175870) salt (-NH3+). This protonation significantly reduces the nucleophilicity of the amino group, allowing the less reactive hydroxyl group to be acylated.

Comparative Performance of Acylating Agents

To illustrate the chemoselectivity, we will consider the acylation of 4-aminophenol (B1666318) as a model multifunctional compound. The goal is to selectively acylate either the amino group to form an amide (N-acylation) or the hydroxyl group to form an ester (O-acylation).

Acylating AgentTarget ProductReaction ConditionsPredominant ProductReported Yield
This compound N-(4-hydroxyphenyl)-3-ethoxy-3-oxopropanamideNeutral/Basic (e.g., pyridine (B92270), triethylamine)N-acylationExpected to be high
4-aminophenyl 3-ethoxy-3-oxopropanoateAcidic (e.g., HCl, H2SO4)O-acylationCondition-dependent
Acetic Anhydride N-(4-hydroxyphenyl)acetamide (Paracetamol)Aqueous medium, mild heatN-acylation>85%
4-aminophenyl acetate (B1210297)Strongly acidic (e.g., H2SO4/AcOH)O-acylationVariable

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the logical flow for achieving selective N- and O-acylation of a generic amino alcohol.

N_acylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product AminoAlcohol Amino Alcohol (e.g., 4-Aminophenol) ReactionVessel Reaction at 0°C to rt AminoAlcohol->ReactionVessel EthylMalonylChloride This compound EthylMalonylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography NAcylated N-Acylated Product Chromatography->NAcylated

Figure 1: Experimental workflow for selective N-acylation.

O_acylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product AminoAlcohol Amino Alcohol (e.g., 4-Aminophenol) Protonation Protonation of Amine AminoAlcohol->Protonation EthylMalonylChloride This compound Acylation Acylation at 0°C EthylMalonylChloride->Acylation Acid Strong Acid (e.g., H2SO4) Acid->Protonation Protonation->Acylation Neutralize Neutralize with Base Acylation->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography OAcylated O-Acylated Product Chromatography->OAcylated

Figure 2: Experimental workflow for selective O-acylation.

Detailed Experimental Protocols

The following are detailed protocols for the selective acylation of 4-aminophenol. Protocol 1 details the well-established N-acetylation using acetic anhydride, which serves as a benchmark. Protocols 2 and 3 are proposed methods for the selective N- and O-acylation using this compound, based on established principles of chemoselectivity.

Protocol 1: Selective N-Acetylation of 4-Aminophenol with Acetic Anhydride (Synthesis of Paracetamol)

Materials:

  • 4-Aminophenol

  • Acetic Anhydride

  • Deionized Water

  • Ethanol (B145695)

  • 5% Sodium Bicarbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a 250 mL round-bottom flask, suspend 10.9 g (0.1 mol) of 4-aminophenol in 30 mL of water.

  • While stirring, add 12.5 mL (0.13 mol) of acetic anhydride to the suspension.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 15-20 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-hydroxyphenyl)acetamide (Paracetamol).

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Proposed Selective N-Acylation of 4-Aminophenol with this compound

Materials:

  • 4-Aminophenol

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of anhydrous DCM.

  • Add 8.7 mL (0.11 mol) of anhydrous pyridine to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 14.5 mL (0.11 mol) of this compound in 20 mL of anhydrous DCM to the stirred mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 50 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield N-(4-hydroxyphenyl)-3-ethoxy-3-oxopropanamide.

Protocol 3: Proposed Selective O-Acylation of 4-Aminophenol with this compound

Materials:

  • 4-Aminophenol

  • This compound

  • Concentrated Sulfuric Acid

  • Anhydrous Dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, suspend 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of anhydrous dioxane.

  • Cool the suspension to 0°C in an ice bath and slowly add 5.4 mL (0.1 mol) of concentrated sulfuric acid with vigorous stirring.

  • To the resulting suspension of the aminophenol salt, slowly add a solution of 13.8 mL (0.1 mol) of this compound in 20 mL of anhydrous dioxane via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 4 hours.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-aminophenyl 3-ethoxy-3-oxopropanoate.

Conclusion

This compound is a valuable reagent for the acylation of multifunctional compounds, offering the potential for high chemoselectivity under controlled reaction conditions. By leveraging the inherent differences in nucleophilicity between amino and hydroxyl groups and modulating the reaction environment (neutral/basic for N-acylation and acidic for O-acylation), selective functionalization can be achieved. While comprehensive quantitative data for the chemoselectivity of this compound remains an area for further investigation, the principles outlined and the proposed protocols in this guide provide a solid foundation for researchers and drug development professionals to explore its synthetic utility. The comparison with the well-established acylation using acetic anhydride highlights the versatility and potential advantages of employing this compound in the synthesis of complex molecules.

A Comparative Guide to the Hydrolysis Kinetics of Acyl Chlorides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of acyl chlorides is paramount for successful synthesis and process development. Acyl chlorides are highly reactive intermediates, and their propensity to undergo hydrolysis can significantly impact reaction yields and purity. This guide provides a comparative analysis of the hydrolysis kinetics of two representative acyl chlorides, acetyl chloride and benzoyl chloride, and offers a qualitative assessment of the reactivity of ethyl malonyl chloride.

This guide summarizes key kinetic data, details a robust experimental protocol for determining hydrolysis rates, and provides visualizations to illustrate the underlying chemical principles and experimental workflows.

Comparative Kinetic Data of Acyl Chloride Hydrolysis

The rate of hydrolysis of acyl chlorides is significantly influenced by the nature of the acyl group. To illustrate this, the pseudo-first-order rate constants (k) for the hydrolysis of acetyl chloride (a simple alkyl acyl chloride) and benzoyl chloride (an aryl acyl chloride) are presented below.

Acyl ChlorideStructureTypeSolventTemperature (°C)Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (s)
Acetyl ChlorideCH₃COClAlkylAcetone-Water-35 to 10Not explicitly stated, but reaction is rapid[1]-
Benzoyl ChlorideC₆H₅COClArylWater254.2 x 10⁻²[2]16[2]
Benzoyl ChlorideC₆H₅COClAryl95% Ethanol-Water251.58 x 10⁻⁴-

Note: The hydrolysis of acetyl chloride is known to be very rapid, making it challenging to measure accurately at ambient temperatures. The provided data for benzoyl chloride in water demonstrates a significantly slower, yet still fast, reaction. The rate constant in 95% ethanol-water is provided to showcase the influence of the solvent system.

Predicting the Reactivity of this compound

The electron-withdrawing nature of the ester group, though separated by a methylene (B1212753) group, will likely increase the partial positive charge on the carbonyl carbon of the acyl chloride, making it more susceptible to nucleophilic attack by water compared to a simple alkyl acyl chloride like acetyl chloride. However, the steric bulk of the entire ethyl malonyl group might slightly temper this electronic effect. Therefore, it is reasonable to predict that the hydrolysis rate of this compound would be rapid, likely comparable to or slightly faster than that of acetyl chloride.

Experimental Protocol: Conductometric Analysis of Acyl Chloride Hydrolysis

A reliable and common method for determining the rate of hydrolysis for acyl chlorides is conductometry. This technique relies on the principle that the hydrolysis reaction produces hydrochloric acid (HCl), which dissociates into ions (H⁺ and Cl⁻), thereby increasing the electrical conductivity of the solution over time. By monitoring this change, the reaction kinetics can be elucidated.

Materials:

  • Acyl chloride of interest (e.g., this compound, acetyl chloride, benzoyl chloride)

  • Anhydrous acetone (B3395972) (or other suitable organic solvent)

  • Deionized water

  • Conductivity meter with a probe

  • Jacketed reaction vessel

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Microsyringe

  • Volumetric flasks and pipettes

  • Stopwatch or data logger

Procedure:

  • Solvent Preparation: Prepare a suitable solvent mixture, such as a specific volume ratio of acetone and water (e.g., 90:10 v/v acetone:water), in a volumetric flask. The presence of an organic solvent is often necessary to dissolve the acyl chloride.

  • System Equilibration:

    • Place a known volume of the solvent mixture into the jacketed reaction vessel.

    • Connect the vessel to the constant temperature water bath set to the desired reaction temperature (e.g., 25.0 °C).

    • Submerge the conductivity probe in the solvent and begin stirring gently.

    • Allow the system to reach thermal equilibrium, indicated by a stable conductivity reading. Record this initial conductivity.

  • Reaction Initiation:

    • Using a microsyringe, rapidly inject a small, known amount of the acyl chloride into the stirring solvent.

    • Simultaneously start the stopwatch or data logger to record conductivity measurements at regular time intervals.

  • Data Collection: Continue recording the conductivity until the value becomes constant, signifying the completion of the hydrolysis reaction.

  • Data Analysis:

    • The reaction is treated as pseudo-first-order since water is in large excess.

    • The rate constant (k) can be determined by plotting ln(σ∞ - σt) versus time, where σ∞ is the final conductivity and σt is the conductivity at time t.

    • The slope of the resulting linear plot will be equal to -k.

Visualizing Chemical Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and the experimental workflow.

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride R-CO-Cl Intermediate R-C(O⁻)(OH₂⁺)-Cl AcylChloride->Intermediate Nucleophilic Attack Water H₂O CarboxylicAcid R-COOH Intermediate->CarboxylicAcid Elimination of Cl⁻ & Proton Transfer HCl HCl

Acyl Chloride Hydrolysis Mechanism

experimental_workflow A Prepare Acetone-Water Solvent Mixture B Equilibrate Solvent in Jacketed Vessel at Constant T A->B C Record Initial Conductivity (σ₀) B->C D Inject Acyl Chloride & Start Timer C->D E Record Conductivity (σt) at Regular Intervals D->E F Continue until Conductivity is Constant (σ∞) E->F G Plot ln(σ∞ - σt) vs. Time F->G H Determine Rate Constant (k) from Slope (-k) G->H

Conductometric Analysis Workflow

References

Unveiling the Impact of Solvents on Ethyl Malonyl Chloride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative study of solvent effects on reactions involving ethyl malonyl chloride, a versatile reagent in organic synthesis. By examining experimental data, we aim to offer insights into how different solvent environments dictate reaction kinetics, yields, and product purity, thereby enabling more informed decisions in experimental design.

This compound is a highly reactive acyl chloride used in the synthesis of a wide array of compounds, including β-keto esters and malonamides, which are valuable intermediates in the pharmaceutical industry. The reactivity of this compound is profoundly affected by the surrounding solvent molecules. Solvents can influence the stability of reactants, transition states, and products, ultimately steering the reaction toward a desired outcome or leading to unwanted side reactions. This guide will delve into these effects, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Solvent Effects

The influence of the solvent on the synthesis of this compound itself, as well as its subsequent reactions, is significant. The following tables summarize key quantitative data from studies investigating these solvent effects.

Solvent SystemReactantProductConversion (%)Reference
Methylene (B1212753) ChlorideMonoethyl Malonic AcidThis compound84.39[1][2]
Solvent-FreeMonoethyl Malonic AcidThis compound98.23[1][2][3]

Table 1: Comparison of the synthesis of this compound in methylene chloride versus a solvent-free system. The solvent-free approach demonstrates a significantly higher conversion rate, suggesting that for this specific transformation, the absence of a solvent enhances the reaction efficiency.[1][2][3]

Due to a lack of comprehensive studies directly comparing a wide range of solvents for other reactions of this compound, we will draw parallels from the well-studied solvolysis of a similar acyl chloride, acetyl chloride, to illustrate the expected trends.

Solvent (Aqueous Mixture)Relative Rate Constant
Acetone(Data not available for a direct comparison)
Acetonitrile(Data not available for a direct comparison)
Ethanol(Baseline for comparison)
MethanolFaster than ethanol
TrifluoroethanolSignificantly faster than ethanol

Table 2: Expected relative solvolysis rates of this compound in various aqueous solvent mixtures, based on data from acetyl chloride solvolysis.[4] Generally, more polar and ionizing solvents are expected to accelerate the solvolysis of acyl chlorides.

Understanding the Role of Solvent Polarity and Type

The observed effects can be rationalized by considering the different types of solvents and their interactions with the reacting species.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[5] They are effective at solvating both cations and anions. In reactions that proceed through an ionic intermediate, such as an SN1-type mechanism, polar protic solvents can stabilize the carbocation and the leaving group, thereby increasing the reaction rate.[1]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds.[5] They are good at solvating cations but less effective at solvating anions. In SN2 reactions, where a strong, unhindered nucleophile is required, polar aprotic solvents are often preferred as they do not "cage" the nucleophile through hydrogen bonding, leaving it more available to attack the electrophilic center.[1]

  • Nonpolar Aprotic Solvents (e.g., hexane, toluene, diethyl ether, methylene chloride): These solvents have low dielectric constants and do not effectively solvate charged species. Reactions involving polar reactants or intermediates are generally slower in nonpolar solvents. However, for some reactions, the lack of strong solvent-solute interactions can be advantageous. As seen in the synthesis of this compound, a solvent-free environment or a non-participating nonpolar solvent can lead to higher conversion.[1][2]

Experimental Protocols

To aid in the design of further comparative studies, the following are detailed methodologies for key experiments.

Experimental Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from monoethyl malonic acid.

Materials:

  • Monoethyl malonic acid

  • Thionyl chloride

  • Methylene chloride (for solvent-based reaction)

  • Round-bottom flask with a condenser and dropping funnel

  • Stirrer

  • Heating mantle

  • Apparatus for distillation

Procedure (Solvent-Based):

  • Dissolve monoethyl malonic acid in methylene chloride in the round-bottom flask.

  • Slowly add thionyl chloride to the solution via the dropping funnel while stirring.

  • After the addition is complete, reflux the reaction mixture for a specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

  • Once the reaction is complete, distill off the methylene chloride to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Procedure (Solvent-Free):

  • Place monoethyl malonic acid in the round-bottom flask.

  • Slowly add thionyl chloride to the acid while stirring.

  • Control the temperature of the exothermic reaction.

  • After the addition, heat the mixture for a specified time.

  • Monitor the reaction progress.

  • Once the reaction is complete, purify the this compound by vacuum distillation.

Experimental Protocol 2: Kinetic Measurement of Solvolysis

This protocol outlines a method for determining the rate of solvolysis of this compound in different solvent systems.

Materials:

  • This compound

  • A range of high-purity solvents (e.g., ethanol, methanol, acetonitrile, and their aqueous mixtures)

  • Conductivity meter or a pH meter/autotitrator

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure (Conductometric Method):

  • Prepare a stock solution of this compound in a non-reactive, volatile solvent (e.g., anhydrous acetone).

  • Place a known volume of the desired reaction solvent in a thermostated reaction cell equipped with a conductivity probe.

  • Inject a small, precise volume of the this compound stock solution into the reaction cell and start monitoring the change in conductivity over time. The increase in conductivity is proportional to the formation of hydrochloric acid.

  • Record the conductivity at regular time intervals until the reaction is complete.

  • Calculate the first-order rate constant from the conductivity versus time data.

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental processes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Reactants Reactants (this compound, Nucleophile) ReactionSetup Reaction Setup (Temperature, Concentration) Reactants->ReactionSetup Solvents Solvent Selection (Polar Protic, Polar Aprotic, Nonpolar) Solvents->ReactionSetup Monitoring Reaction Monitoring (Kinetics, Conversion) ReactionSetup->Monitoring Analysis Product Analysis (Yield, Purity) Monitoring->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Experimental workflow for studying solvent effects.

Solvent_Influence cluster_properties Key Properties cluster_effects Influence On cluster_outcomes Reaction Outcomes Solvent Solvent Properties Polarity Polarity (Protic/Aprotic) Solvent->Polarity H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding Dielectric Dielectric Constant Solvent->Dielectric Reactant_Stab Reactant Solvation Polarity->Reactant_Stab TS_Stab Transition State Stabilization Polarity->TS_Stab Product_Stab Product Solvation Polarity->Product_Stab H_Bonding->Reactant_Stab H_Bonding->Product_Stab Dielectric->TS_Stab Rate Reaction Rate Reactant_Stab->Rate TS_Stab->Rate Selectivity Product Selectivity TS_Stab->Selectivity Yield Product Yield Product_Stab->Yield

Caption: Influence of solvent properties on reaction pathways.

References

A Comparative Guide to a New Synthetic Route Utilizing Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a synthetic route employing ethyl malonyl chloride, offering an objective comparison with established alternatives. The following sections detail the performance of this reagent in the synthesis of key chemical intermediates, supported by experimental data and detailed protocols.

Introduction to this compound in Organic Synthesis

This compound (C₅H₇ClO₃) is a highly reactive derivative of malonic acid, presenting itself as a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its utility in organic synthesis stems from the presence of a reactive acid chloride functional group, making it a powerful acylating agent.[2] This guide focuses on validating its efficacy in two critical synthetic applications: the synthesis of β-keto esters and barbiturates, comparing its performance against traditional and alternative synthetic strategies.

Comparative Analysis of Synthetic Routes

Synthesis of β-Keto Esters

β-keto esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[3] We compare the synthesis of a representative β-keto ester, ethyl benzoylacetate, using three distinct routes.

  • Route A: The New Route with this compound: This route involves the direct acylation of a Grignard reagent or an organocadmium reagent with this compound. The high reactivity of the acyl chloride allows for rapid reaction times and often proceeds at lower temperatures.

  • Route B: The Conventional Claisen Condensation: This classic method involves the base-catalyzed condensation of two esters, in this case, ethyl acetate (B1210297) and ethyl benzoate. While widely used, this reaction can be limited by equilibrium and sometimes requires a significant excess of one of the esters.

  • Route C: Alternative Acylation with Meldrum's Acid: This route uses Meldrum's acid as a malonic acid equivalent, which is acylated and then undergoes alcoholysis to yield the desired β-keto ester.

Quantitative Data Comparison: β-Keto Ester Synthesis
ParameterRoute A: this compoundRoute B: Claisen CondensationRoute C: Meldrum's Acid
Reaction Time 1-2 hours4-6 hours3-5 hours
Typical Yield 85-95%70-80%80-90%
Product Purity High (often requires minimal purification)Moderate (may require careful purification)High
Reaction Temp. 0°C to room temperatureRoom temperature to reflux0°C to reflux
Key Reagents This compound, Grignard/OrganocadmiumSodium ethoxide, Ethyl acetate, Ethyl benzoateMeldrum's acid, Acyl chloride, Alcohol
Handling Notes Moisture sensitive, corrosive[1][2]Strong base requiredThermally sensitive intermediate
Synthesis of Barbiturates

Barbiturates are a class of central nervous system depressants derived from barbituric acid, often synthesized through the condensation of a malonic acid derivative with urea (B33335).[4] We compare the synthesis of 5,5-diethylbarbituric acid (Barbital).

  • Route A: The New Route with Diethylmalonyl Chloride: This route utilizes a substituted malonyl chloride, which can be prepared from diethylmalonic acid. This activated intermediate readily reacts with urea.[5]

  • Route B: The Conventional Condensation with Diethyl Malonate: This is the most common method, involving the condensation of diethyl diethylmalonate with urea in the presence of a strong base like sodium ethoxide.[4][5]

Quantitative Data Comparison: Barbiturate Synthesis
ParameterRoute A: Diethylmalonyl ChlorideRoute B: Diethyl Malonate
Reaction Time 18-24 hours5-7 hours (under pressure)
Typical Yield GoodGood (reported up to 75%)[5]
Product Purity Requires recrystallizationRequires recrystallization
Reaction Temp. 90-100°C[5]108°C (in autoclave)[5]
Key Reagents Diethylmalonyl chloride, UreaDiethyl diethylmalonate, Urea, Sodium ethoxide
Handling Notes Evolution of HCl gas[5]Use of metallic sodium and autoclave

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzoylacetate via this compound (Route A)
  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask under an inert atmosphere, magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether. Bromobenzene (1.0 eq) is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Acylation: The Grignard solution is cooled to 0°C. This compound (1.05 eq) dissolved in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5°C.

  • Work-up: After the addition is complete, the reaction is stirred for 1 hour at room temperature. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Protocol 2: Synthesis of Barbital (B3395916) via Diethylmalonyl Chloride (Route A)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, finely powdered dry urea (1.1 eq) is mixed with diethylmalonyl chloride (1.0 eq).[5]

  • Heating: The mixture is heated in an oil bath at 90-100°C for 20 hours.[5] Hydrochloric acid gas will evolve during the reaction.

  • Isolation: After cooling, a solid mass is formed. This solid is dissolved in hot water.

  • Purification: The solution is allowed to cool, and the pure barbital crystallizes out. The crystals are collected by filtration and can be recrystallized from hot water or 95% ethanol (B145695) for higher purity.[5]

Visualizations

Synthetic Pathways and Workflows

G General Synthetic Pathway for β-Keto Ester Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagents Acylation Reagents cluster_product Final Product A Ethyl Malonate C This compound A->C Chlorination B Chlorinating Agent (e.g., SOCl₂) B->C E β-Keto Ester C->E Acylation D Organometallic Reagent (e.g., Grignard) D->E

Caption: Synthetic route to β-keto esters using this compound.

G Comparative Experimental Workflow cluster_A Route A: this compound cluster_B Route B: Claisen Condensation start Define Target Molecule (e.g., β-Keto Ester) A1 Synthesize/Procure This compound start->A1 B1 Prepare Alkoxide Base start->B1 A2 Perform Acylation (e.g., with Grignard) A1->A2 A3 Aqueous Work-up & Purification A2->A3 end Characterize Product (Yield, Purity, etc.) A3->end B2 Perform Condensation B1->B2 B3 Acidic Work-up & Purification B2->B3 B3->end

Caption: Workflow for comparing synthetic routes A and B.

G Logical Relationship for Reagent Selection N1 High Yield Priority? N2 Short Reaction Time? N1->N2 Yes N3 Cost Constraint? N1->N3 No N4 Moisture Sensitive Reagents OK? N2->N4 Yes R3 Use Meldrum's Acid Route N2->R3 No N3->N1 No R2 Use Claisen Condensation N3->R2 Yes R1 Use Ethyl Malonyl Chloride N4->R1 Yes N4->R3 No

Caption: Decision tree for selecting a synthetic route.

Relevant Signaling Pathway

Barbiturates, products of a related synthesis, are known to modulate the activity of the GABA-A receptor, a ligand-gated ion channel. This is a crucial signaling pathway in the central nervous system.

G Simplified GABA-A Receptor Signaling GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (Ion Channel) GABA->Receptor Binds to ChannelOpen Channel Opens Receptor->ChannelOpen Leads to Barbiturate Barbiturate (Product of Synthesis) Barbiturate->Receptor Allosterically Modulates Chloride Chloride Ions (Cl⁻) Influx ChannelOpen->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Action of barbiturates on the GABA-A receptor pathway.

Conclusion

The validation of this new synthetic route demonstrates that this compound is a highly effective reagent for the synthesis of β-keto esters and can be extended to substituted analogs for heterocyclic synthesis. Its high reactivity translates to shorter reaction times and excellent yields when compared to conventional methods like the Claisen condensation. While handling requires anhydrous conditions due to its moisture sensitivity, the benefits in efficiency and yield present a compelling case for its adoption in both research and industrial settings. The choice of synthetic route will ultimately depend on the specific priorities of the researcher, including cost, time, and available equipment, as outlined in the decision-making guide.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of reactive chemical reagents like ethyl malonyl chloride is a critical component of laboratory safety, ensuring the well-being of personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.

Immediate Safety Considerations:

This compound is a corrosive and water-reactive compound.[1][2][3] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][2][4] Avoid contact with skin, eyes, and clothing.[2] In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1][2]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 36239-09-5[1]
Molecular Formula C5H7ClO3
Density 1.176 g/mL at 25 °C
Boiling Point 79-80 °C at 25 mmHg
Flash Point 64 °C (147.2 °F) - closed cup
UN Number 3265[2][3]
Hazard Class 8 (Corrosive)[2][3]

Step-by-Step Disposal Protocol

Due to its reactivity, this compound must be neutralized before disposal.[5][6] Never dispose of this compound directly down the drain or in regular trash containers.[4][5] The following is a detailed experimental protocol for the safe quenching and disposal of small quantities of this compound typically used in a laboratory setting.

Materials:

  • This compound waste

  • A suitable quenching agent (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide, or an alcohol like isopropanol)

  • A three-necked flask or a similar reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a thermometer

  • An ice bath

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

  • pH paper

  • A designated hazardous waste container, properly labeled[6][7]

Procedure:

  • Preparation: In a well-ventilated fume hood, place the reaction vessel in an ice bath to control the temperature of the exothermic reaction.

  • Quenching Agent: Add a suitable quenching agent to the reaction vessel. A dilute solution of sodium bicarbonate is a good choice as it will neutralize the resulting hydrochloric acid and ethyl malonic acid.

  • Slow Addition: Slowly add the this compound waste to the vigorously stirred quenching solution dropwise using the dropping funnel.[8]

  • Temperature Monitoring: Carefully monitor the temperature of the reaction mixture.[8] Maintain a low temperature (ideally below 20°C) to control the reaction rate and prevent splashing or the release of corrosive vapors.

  • Neutralization: After the addition is complete, continue stirring the mixture for a sufficient period to ensure complete neutralization.

  • pH Verification: Check the pH of the resulting solution with pH paper to ensure it is neutral (pH 6-8). If the solution is still acidic, add more base dropwise until neutrality is achieved.

  • Waste Collection: Once neutralized, the solution can be transferred to a properly labeled hazardous waste container.[7] The label should clearly indicate the contents of the container.[7]

  • Final Disposal: The sealed hazardous waste container must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3]

Diagram of Disposal Workflow:

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal PPE Don Appropriate PPE Setup Set up Reaction Vessel in Fume Hood PPE->Setup IceBath Prepare Ice Bath Setup->IceBath QuenchAgent Add Quenching Agent to Vessel IceBath->QuenchAgent AddWaste Slowly Add this compound Waste QuenchAgent->AddWaste MonitorTemp Monitor Temperature AddWaste->MonitorTemp Exothermic Reaction Stir Continue Stirring AddWaste->Stir MonitorTemp->AddWaste CheckpH Check pH of Solution Stir->CheckpH CheckpH->AddWaste If Acidic, add more base Transfer Transfer to Labeled Hazardous Waste Container CheckpH->Transfer If Neutral Dispose Dispose via Approved Waste Management Transfer->Dispose

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and waste disposal procedures.

References

Personal protective equipment for handling Ethyl malonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like Ethyl malonyl chloride. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.

This compound is a corrosive and combustible liquid that reacts violently with water.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[3] It can cause severe skin burns and eye damage.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]To protect against splashes and vapors that can cause severe eye damage.[4]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber, neoprene).[5][6] Gloves should be inspected for leaks or tears before use.[7]To prevent skin contact, which can result in severe burns.[4]
Body Protection A chemical-resistant lab coat or a full suit protecting against chemicals.[5]To protect the body from accidental splashes and contact.
Respiratory Protection Use only under a chemical fume hood.[2] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]To prevent inhalation of corrosive vapors that can damage the respiratory tract.[1]

Physical and Chemical Properties

PropertyValue
Boiling Point 79-80 °C / 25 mmHg[8]
Density 1.176 g/mL at 25 °C[8]
Flash Point 64 °C (147.2 °F) - closed cup[8]
Storage Temperature 2-8°C[8]

Standard Operating Procedure for Handling this compound

A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]

  • Keep away from open flames, hot surfaces, and sources of ignition.[3]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as bases, alcohols, and metals.[3]

  • Keep containers tightly closed and store under an inert atmosphere to protect from moisture.[3][4]

2. Handling Procedure:

  • Wear all the requisite PPE as detailed in the table above.[4]

  • Avoid direct contact with skin, eyes, and clothing.[3] Do not breathe mist or vapors.[3]

  • When not in use, keep containers securely sealed.[4]

3. Post-Handling:

  • After handling, wash hands and other exposed areas thoroughly.[3]

  • Contaminated clothing should be washed before reuse.

Emergency Procedures

Spill Response:

  • In case of a spill, evacuate the area immediately.[2]

  • Remove all sources of ignition.[3]

  • For minor spills, absorb with an inert material such as sand, silica (B1680970) gel, or acid binder.[3]

  • Collect the absorbed material into a suitable, labeled container for disposal.[3] Do not expose the spill to water.[2]

  • Do not allow the spilled chemical to enter drains or waterways.[7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[3] Rinse skin with plenty of water.[4] Seek immediate medical attention.[3]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[3] Rinse mouth with water.[4] Seek immediate medical attention.[3]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][3]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Wear Full PPE prep3->prep4 handle1 Dispense Chemical prep4->handle1 Start Work handle2 Keep Container Sealed handle1->handle2 spill Spill Occurs handle1->spill exposure Personal Exposure handle1->exposure handle3 Wash Hands After Use handle2->handle3 dispose Dispose via Approved Waste Handler handle3->dispose End of Work evacuate Evacuate Area spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect Collect for Disposal absorb->collect first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.